Monoethyl tartrate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,3R)-4-ethoxy-2,3-dihydroxy-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O6/c1-2-12-6(11)4(8)3(7)5(9)10/h3-4,7-8H,2H2,1H3,(H,9,10)/t3-,4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUDZWKJBYZAGBS-QWWZWVQMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]([C@H](C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10883467 | |
| Record name | Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, 1-ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10883467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
608-89-9 | |
| Record name | 1-Ethyl 2,3-dihydroxy- (2R,3R)butanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=608-89-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl tartrate, acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000608899 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, 1-ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, 1-ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10883467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl hydrogen [R-(R*,R*)]-tartrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.247 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MONOETHYL TARTRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7GMX194D52 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Physical properties of monoethyl tartrate (melting point, solubility)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physical properties of monoethyl tartrate, a key chiral building block in organic synthesis. The following sections detail its melting point and solubility, offering structured data, comprehensive experimental methodologies, and a logical workflow for its physical characterization.
Core Physical Properties
This compound is a white, crystalline organic compound. A summary of its key physical properties is presented below.
Data Presentation
| Property | Value | Solvents |
| Melting Point | 90 °C | Not Applicable |
| Solubility | Soluble | Water, Alcohol |
| Insoluble | Ether |
Experimental Protocols
The following sections describe detailed methodologies for the determination of the physical properties of this compound.
Melting Point Determination
The melting point of this compound can be determined using the capillary method with a melting point apparatus.[1][2][3]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)[1]
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
Procedure:
-
Sample Preparation: A small amount of dry this compound is finely powdered using a mortar and pestle. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the powder into the sealed end, aiming for a sample height of 2-3 mm.[2]
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus. The thermometer is positioned correctly according to the apparatus's instructions.
-
Approximate Melting Point Determination: A rapid heating rate (approximately 10-20 °C per minute) is used to get a preliminary, approximate melting point range. This helps in setting the parameters for a more accurate measurement.[1]
-
Accurate Melting Point Determination: A fresh sample is prepared in a new capillary tube. The apparatus is heated to a temperature about 20 °C below the approximate melting point. The heating rate is then slowed to 1-2 °C per minute as the melting point is approached.[1]
-
Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range. For a pure compound like this compound, this range should be narrow, typically within 1-2 °C.[1][2]
Solubility Determination
The solubility of this compound in water, alcohol, and ether can be determined through systematic qualitative analysis.
Apparatus:
-
Test tubes and rack
-
Graduated cylinders or pipettes
-
Spatula
-
Vortex mixer (optional)
Procedure:
-
Sample Preparation: A small, measured amount of this compound (e.g., 10 mg) is placed into three separate, clean, and dry test tubes.
-
Solvent Addition: To the first test tube, a measured volume of deionized water (e.g., 1 mL) is added. To the second, the same volume of alcohol (e.g., ethanol or methanol) is added. To the third, the same volume of diethyl ether is added.
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Mixing: Each test tube is agitated vigorously (e.g., by flicking or using a vortex mixer) for a set period (e.g., 1-2 minutes) to ensure thorough mixing.
-
Observation: The tubes are allowed to stand, and the contents are observed.
-
Soluble: The solid completely dissolves, forming a clear solution.
-
Partially Soluble: A significant portion of the solid dissolves, but some remains undissolved.
-
Insoluble: The solid does not appear to dissolve.
-
-
Reporting: The solubility is recorded for each solvent. For more quantitative results, the amount of solvent required to dissolve a specific mass of the solute can be determined.
Mandatory Visualization
The following diagram illustrates a general workflow for the physical characterization of a chemical compound like this compound.
Caption: Workflow for the physical characterization of a chemical compound.
References
An In-depth Technical Guide to the Stereochemistry and Chirality of Monoethyl Tartrate Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereochemistry, synthesis, resolution, and analytical characterization of monoethyl tartrate enantiomers. This document is intended to serve as a valuable resource for researchers and professionals involved in stereoselective synthesis and drug development, where the precise control of chirality is paramount.
Introduction to this compound Chirality
This compound, the mono-ester of tartaric acid and ethanol, possesses two chiral centers at the C2 and C3 positions of the butanedioic acid backbone. This results in the existence of a pair of enantiomers, (2R,3R)-monoethyl tartrate and (2S,3S)-monoethyl tartrate, and a meso compound, (2R,3S)-monoethyl tartrate. The enantiomers are non-superimposable mirror images of each other and exhibit equal but opposite optical rotation. The meso form, due to an internal plane of symmetry, is achiral and optically inactive. The distinct spatial arrangement of the hydroxyl and carboxyl groups in the enantiomers dictates their differential interaction with other chiral molecules, a fundamental principle exploited in chiral recognition and asymmetric synthesis.[1]
Table 1: Physicochemical Properties of this compound Enantiomers
| Property | (2R,3R)-Monoethyl Tartrate | (2S,3S)-Monoethyl Tartrate | Racemic this compound |
| Molecular Formula | C₆H₁₀O₆ | C₆H₁₀O₆ | C₆H₁₀O₆ |
| Molecular Weight | 178.14 g/mol [1][2] | 178.14 g/mol | 178.14 g/mol |
| Melting Point | 90 °C[2] | 90 °C | Data not available |
| Specific Rotation ([α]D) | Data not available | Data not available | 0° |
| CAS Number | 608-89-9[1][2] | Not individually specified | 608-89-9 (unspecified stereochemistry) |
Synthesis of this compound
The synthesis of this compound presents a challenge due to the presence of two chemically equivalent carboxylic acid groups in the starting material, tartaric acid. Direct esterification often leads to a mixture of the monoester and the diester, diethyl tartrate. To achieve a controlled synthesis of the monoester, several strategies can be employed.
Synthesis of Racemic this compound
A common approach to synthesizing racemic this compound involves the partial esterification of racemic tartaric acid. While a specific detailed protocol for this was not found in the immediate search results, a general procedure would involve reacting racemic tartaric acid with a limited amount of ethanol in the presence of an acid catalyst. The reaction conditions, such as temperature and reaction time, would need to be carefully controlled to favor the formation of the monoester. Purification would then be required to separate the desired this compound from unreacted tartaric acid and the diethyl tartrate by-product, likely through chromatographic methods.
Enantioselective Synthesis
The enantioselective synthesis of a specific this compound enantiomer requires a more controlled approach to differentiate between the two carboxylic acid groups. One strategy involves the use of protected tartaric acid derivatives.[1]
A potential synthetic pathway is outlined below:
Caption: Enantioselective synthesis of (2R,3R)-monoethyl tartrate.
This pathway involves first protecting the two hydroxyl groups of the desired tartaric acid enantiomer, for example, as an acetonide by reacting with acetone in the presence of an acid catalyst. This step can enhance the solubility of the tartaric acid derivative in organic solvents and potentially influence the reactivity of the carboxylic acid groups. Following protection, one of the two carboxylic acid groups is selectively activated or protected to allow for the esterification of the other with ethanol. Finally, the protecting group on the diol is removed to yield the enantiomerically pure this compound.
Resolution of Racemic this compound
The separation of a racemic mixture of this compound into its constituent enantiomers is a critical process for obtaining optically pure compounds. The most common method for this is chemical resolution, which involves the formation of diastereomeric salts.[3][4]
Principle of Diastereomeric Salt Resolution
The principle of this method relies on the reaction of the racemic this compound (a mixture of a chiral acid) with an enantiomerically pure chiral base. This reaction forms a mixture of two diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization.[3]
The logical workflow for this process is as follows:
Caption: Workflow for the resolution of racemic this compound.
Experimental Protocol: Resolution of Racemic this compound (Adapted from a general procedure for amine resolution)[5]
This protocol is an adaptation of a standard procedure for the resolution of a racemic amine using a chiral acid and can be reversed for the resolution of a racemic acid like this compound with a chiral amine.
Materials:
-
Racemic this compound
-
Enantiomerically pure chiral amine (e.g., (R)-(+)-α-methylbenzylamine or another suitable chiral base)
-
Methanol (or another suitable solvent)
-
Hydrochloric acid (HCl), dilute solution
-
Sodium hydroxide (NaOH), dilute solution
-
Diethyl ether (or another suitable extraction solvent)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Formation of Diastereomeric Salts:
-
Dissolve the racemic this compound in a suitable solvent, such as methanol.
-
In a separate flask, dissolve an equimolar amount of the enantiomerically pure chiral amine in the same solvent.
-
Slowly add the chiral amine solution to the this compound solution with stirring. The formation of the diastereomeric salts may be exothermic.
-
Allow the solution to cool slowly to room temperature to induce crystallization of the less soluble diastereomer. Further cooling in an ice bath may be necessary to maximize the yield.
-
-
Fractional Crystallization:
-
Collect the precipitated crystals of the less soluble diastereomeric salt by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.
-
The mother liquor, now enriched in the more soluble diastereomer, can be collected and processed separately to recover the other enantiomer.
-
To improve the purity of the isolated diastereomer, it can be recrystallized from the same solvent.
-
-
Liberation of the Enantiomers:
-
Suspend the purified, less soluble diastereomeric salt in water.
-
Add a dilute solution of a strong acid (e.g., HCl) to protonate the chiral amine, liberating the this compound enantiomer.
-
Extract the aqueous solution with an organic solvent like diethyl ether to separate the chiral amine salt (which will remain in the aqueous layer) from the this compound enantiomer (which will move to the organic layer).
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and evaporate the solvent under reduced pressure to obtain the pure enantiomer of this compound.
-
The same procedure can be applied to the mother liquor to isolate the other enantiomer. The chiral amine can be recovered from the aqueous layers by basification with NaOH followed by extraction.
-
Analytical Characterization
The successful synthesis and resolution of this compound enantiomers require robust analytical methods to confirm the chemical structure and determine the enantiomeric purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.
-
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the ethyl group protons (a quartet for the -CH₂- and a triplet for the -CH₃), two methine protons (-CH(OH)-), and the hydroxyl and carboxylic acid protons. The chemical shifts and coupling constants of the methine protons can provide information about the relative stereochemistry of the hydroxyl groups.[1]
-
¹³C NMR: The carbon-13 NMR spectrum should display six unique signals corresponding to the six carbon atoms in the this compound molecule. The chemical shifts will be indicative of the electronic environment of each carbon atom, with the carbonyl carbons appearing at the downfield end of the spectrum and the aliphatic carbons of the ethyl group at the upfield end.[1]
While specific NMR data for this compound enantiomers were not found in the provided search results, the expected chemical shift ranges are summarized in the table below.
Table 2: Expected NMR Chemical Shift Ranges for this compound
| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Ethyl -CH₃ | ~1.2-1.4 (triplet) | ~14-16 |
| Ethyl -CH₂- | ~4.1-4.3 (quartet) | ~60-62 |
| Methine -CH(OH)- | ~4.3-4.5 (doublet) | ~70-75 |
| Carboxyl -COOH | Broad, variable | ~170-175 |
| Ester C=O | - | ~170-175 |
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining the enantiomeric purity of a chiral compound. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.
Experimental Protocol: Chiral HPLC Analysis of this compound Enantiomers
A specific, validated method for this compound was not found in the search results. However, a general approach for developing a chiral HPLC method for an acidic compound like this compound would involve the following:
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
Column:
-
A chiral stationary phase suitable for the separation of acidic compounds. Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD) or macrocyclic glycopeptide columns (e.g., Chirobiotic T) are common choices. For acidic analytes, anion-exchange type CSPs like CHIRALPAK QN-AX or QD-AX can also be effective.
Mobile Phase:
-
A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used for normal-phase chromatography.
-
For acidic compounds, the addition of a small amount of an acidic modifier, such as trifluoroacetic acid (TFA) or acetic acid, to the mobile phase can improve peak shape and resolution.
Detection:
-
UV detection at a wavelength where the analyte absorbs, likely in the range of 210-220 nm.
Workflow for Method Development:
Caption: Workflow for chiral HPLC method development.
Conclusion
This technical guide has provided a detailed overview of the stereochemistry and chirality of this compound enantiomers. While specific quantitative data and detailed synthetic protocols for the monoethyl ester are not as prevalent in the literature as for its diethyl counterpart, the fundamental principles of its synthesis, resolution, and analysis are well-established within the field of stereochemistry. The information and experimental frameworks provided herein should serve as a solid foundation for researchers and professionals working with this versatile chiral building block. Further experimental work is encouraged to determine the specific rotation and detailed NMR characteristics of the individual enantiomers of this compound to enrich the available scientific data.
References
Monoethyl tartrate molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides the fundamental physicochemical properties of monoethyl tartrate, a key chiral building block in asymmetric synthesis. The following data has been compiled to support research and development activities.
Physicochemical Properties
The core molecular data for this compound is summarized in the table below for ease of reference.
| Property | Value | Citations |
| Molecular Formula | C6H10O6 | [1][2] |
| Molecular Weight | 178.14 g/mol | [1][2] |
| Line Formula | HOOCCH(OH)CH(OH)COOC2H5 | |
| CAS Name | (2R,3R)-2,3-Dihydroxybutanedioic acid monoethyl ester |
Context and Applications
This compound and its derivatives are pivotal in various chemical transformations. Tartrate esters are notably used as chiral ligands in significant reactions such as the Sharpless epoxidation, which is instrumental in producing chiral epoxy alcohols.[3] The tartrate structure's ability to chelate metal ions also makes it a valuable ligand in coordination chemistry, with applications extending into materials science for the development of new functional materials.[3]
Note on Advanced Visualizations and Protocols: The user request included specifications for experimental protocols and signaling pathway diagrams. For the specific topic of defining the molecular weight and formula of a chemical compound like this compound, these requirements are not applicable. The determination of these properties is based on established chemical principles and spectroscopic analysis rather than experimental workflows or biological signaling pathways that would necessitate such diagrams.
References
An In-depth Technical Guide to the Synthesis of Monoethyl Tartrate from Tartaric Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Monoethyl tartrate, a chiral building block of significant interest in asymmetric synthesis and drug development, presents unique challenges in its selective preparation from tartaric acid. Direct esterification often leads to a mixture of mono- and di-esters, necessitating controlled reaction conditions or multi-step strategies for optimal yields of the desired monoester. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, including detailed experimental protocols, comparative data on reaction efficiencies, and in-depth characterization methodologies. The advantages and disadvantages of direct esterification, the use of activating agents like thionyl chloride, and strategies involving protecting groups are discussed to provide a thorough understanding for researchers in the field.
Introduction
Tartaric acid and its derivatives are invaluable chiral synthons in organic chemistry, providing a readily available source of stereocenters for the construction of complex molecules. This compound, in particular, serves as a versatile intermediate, featuring a free carboxylic acid for further functionalization, a chiral backbone, and hydroxyl groups that can direct stereoselective reactions. Its application in the synthesis of pharmaceuticals and other bioactive molecules underscores the importance of efficient and selective synthetic methods. This guide aims to equip researchers with the necessary technical details to undertake the synthesis of this compound with a clear understanding of the available methodologies.
Synthetic Strategies
The selective synthesis of this compound from tartaric acid can be approached through several distinct strategies. The primary challenge lies in differentiating between the two carboxylic acid groups of the starting material.
Direct Fischer Esterification
The most straightforward approach is the direct acid-catalyzed esterification of tartaric acid with ethanol. This equilibrium-driven reaction, however, often results in the formation of a significant amount of the undesired diethyl tartrate. To favor the formation of the monoester, reaction parameters such as the stoichiometry of the reactants, reaction time, and temperature must be carefully controlled.
Thionyl Chloride Mediated Esterification
The use of thionyl chloride as an activating agent for the carboxylic acid groups offers a more reactive pathway towards esterification. This method can lead to high conversion rates and yields of the desired ester.
Protecting Group Strategy
A more controlled and often more selective method involves the use of protecting groups. The hydroxyl groups of tartaric acid are first protected, typically as an acetal or ketal. This is followed by the esterification of both carboxylic acid groups and, subsequently, the selective hydrolysis of one of the ester groups to yield the monoester.
Comparative Data of Synthetic Methods
The choice of synthetic method will depend on factors such as desired yield, purity requirements, and available resources. The following table summarizes quantitative data for the different approaches.
| Method | Catalyst/Reagent | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Purity (%) | Reference |
| Direct Esterification | Sulfuric Acid | Ethanol | 10 h | Reflux | ~90% (as diethyl ester) | >98% (as diethyl ester) | [1] |
| Direct Esterification | Amberlyst 15 | Ethanol | 48 h | Reflux | ~75% (as diethyl ester) | Not specified | [2] |
| Thionyl Chloride | Thionyl Chloride | Ethanol | 1-3 h (addition), 1-5 h (reaction) | 0-30 (addition), 30-60 (reaction) | >95% | >99.0% | [3] |
| Protecting Group | Not Applicable | Various | Multi-step | Various | High (overall) | High | Conceptual |
Experimental Protocols
Method 1: Direct Esterification (leading to Diethyl Tartrate)
This protocol is adapted from a procedure for the synthesis of diethyl tartrate, which can be a precursor for this compound via selective hydrolysis.
Materials:
-
D-Tartaric acid (2.38 mmol)
-
Absolute ethanol (4 mL)
-
Concentrated sulfuric acid (40 µL)
-
28% Ammonium hydroxide solution (200 µL)
Procedure:
-
A mixture of D-tartaric acid and concentrated sulfuric acid in absolute ethanol is heated at reflux for 10 hours.[1]
-
The reaction mixture is cooled to room temperature.
-
Aqueous 28% ammonium hydroxide solution is added, and the mixture is stirred for an additional 30 minutes.[1]
-
The resulting white precipitate is filtered off.
-
The filtrate is evaporated to dryness to yield the crude product.[1]
Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate eluent.
Method 2: Thionyl Chloride Mediated Synthesis of L-(+)-ethyl tartrate
This protocol is based on a patented procedure for the high-yield synthesis of the monoester.[3]
Materials:
-
L-(+)-Tartaric acid
-
Anhydrous ethanol
-
Thionyl chloride
-
Sodium bicarbonate or other suitable base
Procedure:
-
L-(+)-Tartaric acid and anhydrous ethanol are added to a reaction vessel.
-
Thionyl chloride is added dropwise over 1-3 hours at a temperature of 0-30 °C.[3]
-
After the addition is complete, the mixture is warmed to 30-60 °C and allowed to react for 1-5 hours.[3]
-
Following the reaction, the ethanol is removed under reduced pressure to obtain the crude L-(+)-ethyl tartrate.
-
A catalyst (e.g., sodium bicarbonate) is added to the crude product and stirred to neutralize any remaining acid and remove byproducts.[3]
-
The solid is filtered off to yield the purified L-(+)-ethyl tartrate.
Method 3: Protecting Group Strategy (Conceptual Protocol)
This conceptual protocol outlines the steps for a selective synthesis using an acetonide protecting group.
Step 1: Protection of Tartaric Acid
-
L-Tartaric acid is reacted with 2,2-dimethoxypropane in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to form dimethyl 2,3-O-isopropylidene-L-tartrate.[4]
Step 2: Diesterification
-
The protected tartaric acid is then esterified with ethanol using a standard method such as Fischer esterification to yield diethyl 2,3-O-isopropylidene-L-tartrate.
Step 3: Selective Monohydrolysis
-
The resulting diethyl ester is subjected to carefully controlled hydrolysis using one equivalent of a base (e.g., sodium hydroxide) in a suitable solvent system to selectively cleave one of the ester groups.
Step 4: Deprotection
-
The acetonide protecting group is removed under acidic conditions to yield the final this compound.
Characterization of this compound
Accurate characterization is crucial to confirm the identity and purity of the synthesized this compound.
Spectroscopic Data
| Technique | Expected Peaks |
| ¹H NMR | Ethyl group: triplet (~1.2 ppm, CH₃) and quartet (~4.2 ppm, CH₂). Methine protons: two distinct signals (~4.5 - 4.8 ppm). Hydroxyl and carboxylic acid protons: broad, variable signals. |
| ¹³C NMR | Ethyl group: ~14 ppm (CH₃) and ~62 ppm (CH₂). Methine carbons: ~72-75 ppm. Carbonyl carbons (ester and carboxylic acid): ~170-175 ppm. |
| IR (Infrared) Spectroscopy | Broad O-H stretch from hydroxyl and carboxylic acid groups (~3400 cm⁻¹), C=O stretch from the ester and carboxylic acid (~1730-1750 cm⁻¹), C-O stretch. |
Visualizations
Chemical Reaction Pathway
References
An In-Depth Technical Guide to the Hygroscopic Nature of Crystalline Monoethyl Tartrate
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
The hygroscopic nature of a crystalline substance, its ability to attract and hold water molecules from the surrounding environment, is a critical physicochemical property in the fields of pharmaceutical development, materials science, and chemical research. For active pharmaceutical ingredients (APIs) and their intermediates, hygroscopicity can significantly influence stability, dissolution rate, flowability, and formulation processability.[1][2] Crystalline monoethyl tartrate, an ester of tartaric acid, is a compound of interest whose interaction with atmospheric moisture is crucial for its handling, storage, and application.
This technical guide provides a comprehensive overview of the principles and methodologies for characterizing the hygroscopic nature of crystalline this compound. While specific experimental data for this compound is not extensively available in public literature, this guide outlines the standard experimental protocols to determine its hygroscopicity, presents data for the closely related parent compound, L-tartaric acid, as a reference, and offers a framework for the interpretation of such data.
Physicochemical Properties of this compound
A foundational understanding of the basic physicochemical properties of this compound is essential before delving into its hygroscopic characteristics.
| Property | Value | Source |
| IUPAC Name | (2R,3R)-4-ethoxy-2,3-dihydroxy-4-oxobutanoic acid | PubChem[3] |
| Molecular Formula | C6H10O6 | PubChem[3] |
| Molecular Weight | 178.14 g/mol | PubChem[3] |
| Canonical SMILES | CCOC(=O)--INVALID-LINK--O)O">C@@HO | PubChem[3] |
| InChIKey | ZUDZWKJBYZAGBS-QWWZWVQMSA-N | PubChem[3] |
Theoretical Framework of Hygroscopicity
The interaction between a crystalline solid and atmospheric water is governed by several key concepts. Understanding these is fundamental to interpreting experimental data.
3.1 Moisture Sorption Isotherms
A moisture sorption isotherm is a graphical representation of the relationship between the moisture content of a material and the ambient relative humidity (RH) or water activity (aw) at a constant temperature.[4][5] The shape of the isotherm provides insight into the mechanism of water uptake. Crystalline materials, like tartaric acid, often exhibit a Type III isotherm, characterized by low water adsorption until a critical relative humidity is reached, at which point water uptake increases dramatically.[6]
3.2 Deliquescence
Deliquescence is a first-order phase transition where a crystalline solid dissolves in the water it has absorbed from the atmosphere to form an aqueous solution.[7] This occurs at a specific relative humidity known as the deliquescence point or critical relative humidity (RH₀).[8][9] Below this RH, the crystalline structure is maintained; above it, the material will deliquesce.[9]
3.3 Hygroscopicity Classification
Pharmaceutical excipients and APIs are often classified based on their hygroscopic behavior. The European Pharmacopoeia provides a common classification scheme based on the increase in mass after storage at 80% RH and 25°C for 24 hours.[2][10]
| Classification | Mass Increase |
| Non-hygroscopic | < 0.2% |
| Slightly hygroscopic | ≥ 0.2% and < 2% |
| Hygroscopic | ≥ 2% and < 15% |
| Very hygroscopic | ≥ 15% |
Experimental Protocols for Hygroscopicity Assessment
A multi-faceted approach is often employed to fully characterize the hygroscopic nature of a crystalline solid. The following are standard experimental protocols.
4.1 Dynamic Vapor Sorption (DVS)
Dynamic Vapor Sorption is a gravimetric technique that measures the change in mass of a sample as it is exposed to a controlled, time-varying relative humidity at a constant temperature.[] It is the primary method for generating moisture sorption-desorption isotherms.
Methodology:
-
Sample Preparation: A small amount of the crystalline this compound (typically 5-15 mg) is placed into the DVS instrument's microbalance pan.[10]
-
Drying: The sample is initially dried under a stream of dry nitrogen (0% RH) at a specified temperature (e.g., 25°C) until a stable mass is achieved. This dry mass serves as the baseline.[10]
-
Sorption Phase: The relative humidity is increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the system holds the RH constant until the sample mass equilibrates (i.e., the rate of mass change over time is below a set threshold).[10][12]
-
Desorption Phase: Once the maximum RH is reached, the process is reversed, and the RH is decreased in a stepwise manner back to 0% RH to measure moisture loss.[10]
-
Data Analysis: The change in mass at each RH step is recorded and plotted as a percentage of the initial dry mass versus the relative humidity to generate the sorption and desorption isotherms.
4.2 Karl Fischer Titration
Karl Fischer titration is a highly accurate chemical method for determining the water content of a substance.[4] It is used to quantify the absolute amount of water in a sample at a specific point, often to validate DVS data or to measure moisture content after storage under specific conditions.
Methodology:
-
Instrument Setup: A volumetric or coulometric Karl Fischer titrator is prepared with the appropriate reagents.
-
Sample Introduction: A precisely weighed amount of crystalline this compound is introduced into the titration cell.
-
Titration: The sample is dissolved in an anhydrous solvent (e.g., methanol), and the water present reacts with the iodine in the Karl Fischer reagent. The endpoint is detected potentiometrically.
-
Calculation: The instrument calculates the amount of water in the sample based on the amount of reagent consumed. The result is typically expressed as a percentage of water by weight.[10]
4.3 Saturated Salt Slurry Method (Static Gravimetric Method)
This is a simpler, lower-cost method for assessing hygroscopicity at discrete RH points. It involves placing samples in sealed chambers containing saturated salt solutions, which maintain a known, constant relative humidity.
Methodology:
-
Chamber Preparation: Prepare a series of sealed desiccators or chambers. In each, place a saturated slurry of a specific salt to create a fixed RH environment (e.g., NaCl for ~75% RH, MgCl₂ for ~33% RH at 25°C).
-
Sample Preparation: Weigh empty, dry sample containers. Add a known amount of crystalline this compound to each container and record the initial mass.
-
Exposure: Place the open sample containers into the various humidity chambers.
-
Equilibration and Measurement: Store the chambers at a constant temperature. At predetermined time intervals (e.g., 24, 48, 72 hours), remove the samples and quickly weigh them to determine the mass change due to moisture sorption. Continue until the mass becomes constant.
-
Data Analysis: Calculate the percentage mass increase for each RH point and use this data to classify the hygroscopicity of the material.
Data Presentation: Hygroscopicity of L-Tartaric Acid (Reference)
| Relative Humidity (% RH) | Water Adsorption | Physical State |
| 0 - 80% | Low / Negligible | Crystalline Solid |
| > 85% (approx.) | Rapid and significant increase | Deliquescence to form a saturated solution |
Note: This data is based on the described behavior of tartaric acid and illustrates a Type III isotherm profile.[6] The exact deliquescence point can vary with temperature and purity.
Visualizations
The following diagrams illustrate key workflows and concepts in hygroscopicity assessment.
Caption: Experimental workflow for Dynamic Vapor Sorption (DVS) analysis.
Caption: Logical relationship of deliquescence and critical relative humidity (RH₀).
References
- 1. Origins of the unusual hygroscopicity observed in LY297802 tartrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C6H10O6 | CID 87891888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. qia.cz [qia.cz]
- 6. Container Handbook - Section 10.2.7 Types of sorption isotherm [containerhandbuch.de]
- 7. Predicting Deliquescence Relative Humidities of Crystals and Crystal Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Common-ion effects on the deliquescence lowering of crystalline ingredient blends. | Sigma-Aldrich [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. jocpr.com [jocpr.com]
- 12. Comparison of methods for determining the deliquescence points of single crystalline ingredients and blends - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to L-(+)-Tartaric Acid Monoethyl Ester for Researchers and Drug Development Professionals
Introduction: L-(+)-Tartaric acid monoethyl ester is a chiral building block of significant interest in the pharmaceutical and fine chemical industries. Its utility primarily stems from its application as a chiral resolving agent for racemic mixtures of amines and other basic compounds, and as a versatile starting material in asymmetric synthesis. This technical guide provides an in-depth overview of its commercial availability, key technical specifications, and a detailed experimental protocol for a common application.
Commercial Availability
L-(+)-Tartaric acid monoethyl ester is available from a range of chemical suppliers specializing in research chemicals, pharmaceutical intermediates, and fine chemicals. These suppliers offer the compound in various quantities suitable for laboratory-scale research up to pilot-plant-scale manufacturing.
Table 1: Prominent Commercial Suppliers of L-(+)-Tartaric acid monoethyl ester
| Supplier | Website | Notes |
| Simson Pharma | --INVALID-LINK-- | Offers the product with a Certificate of Analysis (CoA).[1][2] |
| Benchchem | --INVALID-LINK-- | Provides the compound for research purposes.[3] |
| Axios Research | --INVALID-LINK-- | Lists D-Tartaric Acid Monoethyl Ester, with the L-form also typically available from such suppliers.[4] |
Technical Specifications
The quality and purity of L-(+)-Tartaric acid monoethyl ester are critical for its successful application, particularly in sensitive processes like chiral separations and asymmetric synthesis. While a specific Certificate of Analysis for L-(+)-Tartaric acid monoethyl ester was not publicly available, the following table presents representative specifications based on typical quality standards for similar chiral compounds and the specifications for L-(+)-tartaric acid.[5]
Table 2: Representative Technical Specifications for L-(+)-Tartaric Acid Monoethyl Ester
| Property | Specification | Method |
| Chemical Identity | ||
| Chemical Name | (2R,3R)-2,3-dihydroxy-4-ethoxy-4-oxobutanoic acid[1] | IUPAC |
| CAS Number | 608-89-9[1][3][4] | --- |
| Molecular Formula | C₆H₁₀O₆[1][4] | --- |
| Molecular Weight | 178.14 g/mol [1][3][4] | --- |
| Physical Properties | ||
| Appearance | White to off-white crystalline powder | Visual |
| Melting Point | Typically in the range of 75-85 °C | USP/Ph. Eur. <741> |
| Purity | ||
| Assay | ≥ 98.0% | HPLC |
| Enantiomeric Purity | ≥ 99.0% ee | Chiral HPLC |
| Optical Properties | ||
| Specific Rotation | [α]²⁰/D +15° to +20° (c=1 in ethanol) | USP/Ph. Eur. <781> |
| Solubility | ||
| Solubility | Soluble in water, ethanol, and methanol | Visual |
Experimental Protocol: Chiral Resolution of a Racemic Amine
The primary application of L-(+)-Tartaric acid monoethyl ester is in the separation of enantiomers of racemic amines through the formation of diastereomeric salts. The following is a detailed, generalized protocol for such a resolution.
Objective: To separate the enantiomers of a racemic primary or secondary amine using L-(+)-Tartaric acid monoethyl ester.
Materials:
-
Racemic amine
-
L-(+)-Tartaric acid monoethyl ester (1.0 equivalent)
-
Anhydrous ethanol (or other suitable solvent)
-
Diethyl ether (for washing)
-
5% (w/v) Sodium hydroxide solution
-
Dichloromethane (or other suitable extraction solvent)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Filtration apparatus (Büchner funnel, filter paper)
-
Polarimeter
Methodology:
-
Salt Formation:
-
In a clean, dry Erlenmeyer flask, dissolve the racemic amine (1.0 equivalent) in a minimal amount of warm anhydrous ethanol.
-
In a separate flask, dissolve L-(+)-Tartaric acid monoethyl ester (1.0 equivalent) in a minimal amount of warm anhydrous ethanol.
-
Slowly add the L-(+)-Tartaric acid monoethyl ester solution to the amine solution with constant stirring.
-
Allow the mixture to cool slowly to room temperature. The formation of a precipitate (the less soluble diastereomeric salt) should be observed.
-
To maximize crystallization, the flask can be placed in an ice bath or refrigerator for several hours or overnight.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold diethyl ether to remove any adhering mother liquor.
-
The filtrate, containing the more soluble diastereomeric salt, should be saved for potential recovery of the other enantiomer.
-
Dry the collected crystals in a vacuum oven at a low temperature.
-
-
Liberation of the Enantiomerically Enriched Amine:
-
Suspend the dried diastereomeric salt in water.
-
Slowly add a 5% sodium hydroxide solution with stirring until the salt is completely dissolved and the solution is basic (pH > 10).
-
Transfer the aqueous solution to a separatory funnel and extract the liberated amine with three portions of dichloromethane.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the enantiomerically enriched amine.
-
-
Determination of Enantiomeric Purity:
-
Measure the optical rotation of the obtained amine using a polarimeter.
-
Calculate the specific rotation and compare it to the literature value for the pure enantiomer to determine the optical purity (enantiomeric excess).
-
Diagrams
Below are diagrams illustrating the logical workflow of the chiral resolution process.
References
- 1. L-(+)-Tartaric acid monoethyl ester | CAS No- 608-89-9 | Simson Pharma Limited [simsonpharma.com]
- 2. L-(+)-Tartaric acid monoethyl ester | CAS No- 608-89-9 | Simson Pharma Limited [simsonpharma.com]
- 3. Monoethyl tartrate | 608-89-9 | Benchchem [benchchem.com]
- 4. D-Tartaric Acid Monoethyl Ester - CAS - 608-89-9 | Axios Research [axios-research.com]
- 5. fao.org [fao.org]
Monoethyl Tartrate: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety, handling, and key experimental protocols related to monoethyl tartrate. The information is intended to support researchers and professionals in drug development and other scientific fields in the safe and effective use of this compound.
Chemical and Physical Properties
This compound is a chiral molecule available in different stereoisomeric forms. Its properties are crucial for understanding its behavior in various experimental settings.
| Property | Value | Source |
| Molecular Formula | C₆H₁₀O₆ | [1][2][3] |
| Molecular Weight | 178.14 g/mol | [1][2][3] |
| CAS Number | 608-89-9 | [1][3] |
| Appearance | Colorless, very hygroscopic crystals | [4] |
| Melting Point | 90 °C | [4] |
| Solubility | Soluble in water and alcohol; Insoluble in ether | [4] |
| IUPAC Name | (2R,3R)-4-ethoxy-2,3-dihydroxy-4-oxobutanoic acid | [1][3] |
Safety and Handling Precautions
While specific toxicological data for this compound is limited, data from analogous compounds such as tartaric acid and other tartrate esters provide guidance for safe handling. A precautionary approach is recommended.
Toxicological Data (Analogous Compounds)
The following table summarizes toxicological data for tartaric acid, a closely related compound. This data should be considered for risk assessment until specific data for this compound becomes available.
| Toxicity Endpoint | Result | Species | Method | Source |
| Acute Oral Toxicity (LD50) | >2000 mg/kg bw | Rat | OECD 423 | [5] |
| Acute Dermal Toxicity (LD50) | >2000 mg/kg bw | Rat | OECD 402 | [5][6] |
| Skin Corrosion/Irritation | Not irritating | In vivo (Rabbit) | OECD 404 | [6] |
| Serious Eye Damage/Irritation | Causes serious eye damage | - | - | [5] |
| Skin Sensitization | Not a skin sensitizer | Mouse | OECD 429 | [7] |
Personal Protective Equipment (PPE)
Based on the potential hazards, the following personal protective equipment is recommended when handling this compound:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[8]
-
Skin Protection:
-
Wear a lab coat.
-
Use chemically resistant gloves (e.g., nitrile, neoprene).[8]
-
-
Respiratory Protection: In case of dust or aerosol formation, use a NIOSH-approved respirator.[8]
Handling and Storage
-
Handling:
-
Avoid contact with skin and eyes.
-
Avoid inhalation of dust or aerosols.[7]
-
Use in a well-ventilated area.
-
Wash hands thoroughly after handling.
-
-
Storage:
-
Store in a tightly closed container.
-
Keep in a dry and cool place.
-
This compound is hygroscopic; protect from moisture.[4]
-
First Aid Measures
-
After eye contact: Immediately rinse with plenty of water for at least 15 minutes. Seek immediate medical attention.
-
After skin contact: Remove contaminated clothing. Wash skin with soap and water.
-
After inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
After ingestion: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Seek medical attention.
Fire-Fighting Measures
-
Suitable extinguishing media: Water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.
-
Specific hazards: Forms explosive mixtures with air on intense heating.[7] Hazardous combustion products may include carbon monoxide and carbon dioxide.
Accidental Release Measures
-
Personal precautions: Ensure adequate ventilation and wear appropriate PPE. Avoid dust formation.
-
Environmental precautions: Prevent entry into drains and waterways.
-
Methods for cleaning up: For solid spills, sweep up and place in a suitable container for disposal. Avoid generating dust.
Experimental Protocols & Workflows
Synthesis of this compound
A common method for the synthesis of this compound is the acid-catalyzed esterification of tartaric acid with ethanol.
Detailed Methodology: Acid-Catalyzed Esterification
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve tartaric acid in an excess of absolute ethanol.
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Neutralize the acid catalyst with a weak base (e.g., sodium bicarbonate solution).
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, and dry over an anhydrous drying agent (e.g., sodium sulfate).
-
Remove the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent system.
Chiral Separation of Tartrate Esters
High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a common method for the separation of enantiomers of tartrate esters.
Detailed Methodology: Chiral HPLC Separation
-
Column Selection: Choose a suitable chiral stationary phase (CSP) known for resolving acidic compounds or esters. Polysaccharide-based CSPs are often effective.[9]
-
Mobile Phase Preparation: Prepare an appropriate mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol), sometimes with a small amount of an acidic or basic additive to improve peak shape.[10]
-
Sample Preparation: Dissolve the racemic this compound in the mobile phase or a compatible solvent at a known concentration.
-
HPLC Analysis:
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Inject the sample onto the column.
-
Run the analysis under isocratic or gradient elution conditions.
-
Monitor the elution of the enantiomers using a suitable detector (e.g., UV detector).
-
-
Data Analysis and Fraction Collection:
-
Determine the retention times and resolution of the two enantiomeric peaks.
-
If preparative separation is desired, collect the fractions corresponding to each enantiomer as they elute from the column.
-
Stability and Reactivity
-
Stability: this compound is a stable compound under normal storage conditions. However, as it is hygroscopic, it should be protected from moisture.[4] In solution, especially in wine, tartrates can precipitate at low temperatures.[11][12][13]
-
Reactivity: The hydroxyl and carboxylic acid groups of this compound can undergo various chemical reactions, making it a useful chiral building block in organic synthesis.[1][14]
-
Incompatible Materials: Strong oxidizing agents, strong bases, and strong acids.
-
Hazardous Decomposition Products: Thermal decomposition can produce carbon monoxide and carbon dioxide.
This guide is intended to provide essential information for the safe handling and use of this compound in a research and development setting. It is crucial to always consult the most current Safety Data Sheet (SDS) for any chemical before use and to perform a thorough risk assessment for any new experimental procedure.
References
- 1. This compound | 608-89-9 | Benchchem [benchchem.com]
- 2. DIACETYL TARTARIC AND FATTY ACID ESTERS OF GLYCEROL (JECFA Food Additives Series 48) [inchem.org]
- 3. This compound | C6H10O6 | CID 87891888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. oecd.org [oecd.org]
- 5. redox.com [redox.com]
- 6. nexchem.co.uk [nexchem.co.uk]
- 7. Correlation between the acute toxicity and the rate of elimination of tartaric acid and certain of its esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ec.europa.eu [ec.europa.eu]
- 9. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN101393186A - Method for separating and analyzing tartaric acid formoterol chiral isomer by HPLC method - Google Patents [patents.google.com]
- 11. perennia.ca [perennia.ca]
- 12. occasiowinery.com [occasiowinery.com]
- 13. laffort.com [laffort.com]
- 14. Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
A Cornerstone of Stereochemistry: The Historical and Technical Guide to Tartrate Chemistry
For Researchers, Scientists, and Drug Development Professionals
The study of tartaric acid and its salts is not merely a niche area of organic chemistry; it represents the very foundation of stereochemistry. The pioneering work on tartrates in the 19th century unveiled the three-dimensional nature of molecules, a concept that is fundamental to modern drug design and development. This technical guide provides an in-depth exploration of the historical context, key experiments, and fundamental properties of tartrate chemistry, offering a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences.
The Dawn of Optical Activity: Jean-Baptiste Biot's Discovery
The story of stereochemistry begins in the early 19th century with the work of French physicist Jean-Baptiste Biot. In 1815, Biot discovered that certain organic substances, including a solution of tartaric acid derived from wine, could rotate the plane of polarized light.[1][2] This phenomenon, which he termed "optical activity," was a puzzle.[1] He observed that some substances rotated light to the right (dextrorotatory) and others to the left (levorotatory).[2] Biot's experiments laid the crucial groundwork for understanding the interaction of light with matter at a molecular level, although the structural basis for this activity remained unknown for several decades.[1][2]
Experimental Protocol: Biot's Polarimetry
While Biot's original apparatus was rudimentary, the principles of his experiment remain central to modern polarimetry. A detailed protocol to replicate his foundational observation is as follows:
Objective: To observe the rotation of plane-polarized light by a solution of tartaric acid.
Materials:
-
Polarimeter
-
Sodium lamp (or other monochromatic light source)
-
Polarimeter tube (1 dm)
-
L-(+)-tartaric acid
-
Distilled water
-
Analytical balance and weighing paper
-
Volumetric flask (100 mL)
-
Beakers and stirring rod
Procedure:
-
Preparation of the Tartaric Acid Solution:
-
Accurately weigh 20.0 g of L-(+)-tartaric acid.
-
Dissolve the tartaric acid in a beaker with a small amount of distilled water.
-
Carefully transfer the solution to a 100 mL volumetric flask.
-
Rinse the beaker with distilled water and add the rinsings to the volumetric flask.
-
Add distilled water to the flask until the solution reaches the calibration mark.
-
Stopper the flask and invert it several times to ensure a homogeneous solution. This creates a 20% (w/v) solution.
-
-
Calibration of the Polarimeter:
-
Turn on the sodium lamp and allow it to warm up.
-
Fill the polarimeter tube with distilled water, ensuring no air bubbles are present.
-
Place the tube in the polarimeter.
-
Look through the eyepiece and adjust the analyzer until the two halves of the field of view are equally illuminated (this is the zero point).
-
Record the reading on the scale. This should be 0° or very close to it.
-
-
Measurement of Optical Rotation:
-
Empty the polarimeter tube and rinse it with a small amount of the prepared tartaric acid solution.
-
Fill the tube with the tartaric acid solution, again ensuring the absence of air bubbles.
-
Place the tube back into the polarimeter.
-
Observe the field of view through the eyepiece. It will no longer be at the zero point.
-
Rotate the analyzer until the field of view is again equally illuminated.
-
Record the new reading on the scale. This is the observed rotation (α).
-
The direction of rotation (clockwise or counter-clockwise) should also be noted. For L-(+)-tartaric acid, the rotation will be clockwise.
-
-
Calculation of Specific Rotation:
-
The specific rotation [α] can be calculated using Biot's Law: [α] = α / (l * c) where:
-
α is the observed rotation in degrees.
-
l is the path length of the polarimeter tube in decimeters (dm).
-
c is the concentration of the solution in grams per milliliter (g/mL).
-
-
Pasteur's Landmark Resolution of Tartrate Enantiomers
The true breakthrough in understanding the molecular basis of optical activity came in 1848 from the meticulous work of Louis Pasteur.[3] While studying the crystalline forms of sodium ammonium tartrate, Pasteur made a remarkable observation. He noticed that a concentrated solution of racemic tartaric acid (a form that was optically inactive) produced two distinct types of crystals below 28°C.[3][4] These two crystal forms were nonsuperimposable mirror images of each other.[3]
With painstaking effort, using tweezers and a magnifying glass, Pasteur physically separated the "right-handed" and "left-handed" crystals into two piles.[3] When he dissolved each pile of crystals in water and measured their optical activity, he found that the solution of the right-handed crystals was dextrorotatory, while the solution of the left-handed crystals was levorotatory, with the specific rotations being equal in magnitude but opposite in sign.[3] A 50:50 mixture of the two was optically inactive, just like the original racemic acid.[3] This elegant experiment provided the first direct evidence for the existence of enantiomers – molecules that are mirror images of each other – and established the field of stereochemistry.[3]
Experimental Protocol: Pasteur's Manual Resolution of Sodium Ammonium Tartrate
Objective: To replicate Pasteur's manual separation of enantiomeric crystals of sodium ammonium tartrate.
Materials:
-
Racemic tartaric acid
-
Sodium carbonate (Na₂CO₃)
-
Ammonium carbonate ((NH₄)₂CO₃)
-
Distilled water
-
Beakers
-
Hot plate and stirring rod
-
Crystallizing dish
-
Microscope or magnifying glass
-
Fine-tipped tweezers
-
Polarimeter
Procedure:
-
Preparation of Sodium Ammonium Tartrate Solution:
-
Dissolve 20 g of racemic tartaric acid in 120 mL of hot distilled water in a beaker.
-
In a separate beaker, dissolve 15 g of sodium carbonate in 60 mL of hot distilled water.
-
In a third beaker, dissolve 17 g of ammonium carbonate in 60 mL of hot distilled water.
-
While stirring, slowly add the hot sodium carbonate solution to the hot tartaric acid solution.
-
Then, slowly add the hot ammonium carbonate solution to the mixture.
-
Heat the final solution to boiling for a few minutes.
-
Filter the hot solution to remove any impurities.
-
Pour the clear filtrate into a crystallizing dish and cover it loosely.
-
-
Crystallization:
-
Allow the solution to cool slowly and evaporate at a temperature below 28°C.[3] This is a critical step, as crystallization above this temperature will yield a different, non-chiral crystal form.
-
After a few days, small crystals will begin to form.
-
-
Manual Separation of Crystals:
-
Carefully decant the mother liquor from the crystals.
-
Using a microscope or magnifying glass, observe the crystals. You should be able to identify two different types of crystals with hemihedral facets that are mirror images of each other.
-
With fine-tipped tweezers, painstakingly separate the "right-handed" and "left-handed" crystals into two separate watch glasses.
-
-
Polarimetric Analysis:
-
Prepare separate aqueous solutions of each type of crystal.
-
Measure the optical rotation of each solution using a polarimeter, following the procedure outlined in section 1.1.
-
You should observe that one solution is dextrorotatory and the other is levorotatory, with approximately equal but opposite specific rotations.
-
The Isomers of Tartaric Acid: A Comparative Overview
Tartaric acid (2,3-dihydroxybutanedioic acid) has two chiral centers, leading to the existence of four stereoisomers.[5] These isomers provide a classic example of enantiomers and diastereomers.
-
L-(+)-Tartaric Acid: The naturally occurring form, found in grapes and other fruits. It is dextrorotatory.[6][7]
-
D-(-)-Tartaric Acid: The enantiomer of L-(+)-tartaric acid. It is levorotatory.[6]
-
meso-Tartaric Acid: An achiral diastereomer of the L and D forms. It is optically inactive due to an internal plane of symmetry.[8]
-
DL-Tartaric Acid (Racemic Mixture): An equal (1:1) mixture of L-(+)- and D-(-)-tartaric acid. It is optically inactive due to external compensation.[8]
Quantitative Data of Tartaric Acid Isomers
The physical properties of the tartaric acid isomers are summarized in the table below for easy comparison.
| Property | L-(+)-Tartaric Acid | D-(-)-Tartaric Acid | meso-Tartaric Acid | DL-Tartaric Acid (Racemic) |
| Specific Rotation ([α]²⁰D) | +12.0° (c=20, H₂O)[6] | -12.0° (c=20, H₂O)[6] | 0°[8] | 0°[8] |
| Melting Point (°C) | 168-170[7] | 168-170 | 140[9] | 206[10] |
| Density (g/cm³) | 1.76 | 1.76 | 1.666 | 1.788 |
| Solubility in Water ( g/100 mL at 20°C) | 133[7] | 133 | 125 | 20.6[10] |
Synthesis and Interconversion of Tartaric Acid Isomers
The ability to synthesize and interconvert the various isomers of tartaric acid has been crucial for both research and industrial applications.
Experimental Protocol: Racemization of L-(+)-Tartaric Acid
Objective: To convert L-(+)-tartaric acid into a racemic mixture of DL-tartaric acid.
Materials:
-
L-(+)-tartaric acid
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Ethanol (95%)
-
Copper or iron kettle
-
Reflux condenser
-
Beakers
-
Heating mantle or hot plate
-
Filter funnel and filter paper
-
Evaporating dish
Procedure:
-
Alkaline Treatment:
-
Neutralization and Isolation:
-
Allow the solution to cool and transfer it to a large flask.
-
Partially neutralize the solution with 1400 mL of commercial hydrochloric acid.[11]
-
Filter the solution and then acidify it with more hydrochloric acid.
-
Evaporate the solution to a volume of about 150 mL.
-
-
Crystallization and Purification:
-
Allow the concentrated solution to cool. The solution should solidify upon standing overnight, especially if seeded with a crystal of racemic acid.[12]
-
Macerate the solid with 100 mL of cold water and filter.
-
Recrystallize the crude racemic acid from hot water. The melting point of the pure, dehydrated product should be 203-204°C.[12]
-
Experimental Protocol: Preparation of meso-Tartaric Acid
Objective: To synthesize meso-tartaric acid from dibromosuccinic acid.
Materials:
-
Dibromosuccinic acid
-
Silver hydroxide (AgOH) or silver oxide (Ag₂O)
-
Distilled water
-
Beakers
-
Heating mantle or hot plate
-
Filter funnel and filter paper
Procedure:
-
Reaction Setup:
-
Suspend dibromosuccinic acid in water in a beaker.
-
Gradually add a slurry of silver hydroxide or silver oxide to the suspension while stirring.
-
The reaction is: HO₂CCHBrCHBrCO₂H + 2 AgOH → HO₂CCH(OH)CH(OH)CO₂H + 2 AgBr.[13]
-
-
Reaction and Workup:
-
Heat the mixture gently to promote the reaction. The formation of a silver bromide precipitate will be observed.
-
After the reaction is complete, filter the hot solution to remove the silver bromide precipitate.
-
-
Crystallization:
-
Allow the filtrate to cool slowly. meso-Tartaric acid will crystallize out.
-
The meso-tartaric acid can be separated from any residual racemic acid by crystallization, as the racemate is less soluble.[13]
-
Visualizing the Historical and Conceptual Framework
To better understand the relationships and workflows described, the following diagrams are provided in the DOT language for Graphviz.
Caption: A timeline of key discoveries in stereochemistry.
Caption: Workflow of Pasteur's resolution experiment.
Caption: Stereoisomeric relationships of tartaric acid.
Conclusion
The historical journey of tartrate chemistry, from Biot's initial observations to Pasteur's brilliant elucidation of molecular chirality, marks a pivotal chapter in the history of science. The principles uncovered through the study of these seemingly simple molecules are now integral to numerous scientific disciplines, particularly in the development of pharmaceuticals where the stereochemistry of a drug can be the difference between a therapeutic effect and toxicity. This guide serves as a comprehensive resource, providing both the historical context and the practical, technical details necessary for a thorough understanding of this foundational area of chemistry.
References
- 1. 3.3 Optical Activity – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]
- 2. Molecular Expressions: Science, Optics and You - Timeline - Jean-Baptiste Biot [micro.magnet.fsu.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Pasteurs Discovery of Enantiomers [almerja.com]
- 5. Isomerism of Tartaric Acid [pw.live]
- 6. Tartaric Acid Has A Specific Rotation Of 12.0 [sicesbrasil.com.br]
- 7. Tartaric Acid Chemical and Physical Properties [scienceofcooking.com]
- 8. Tartaric Acid Has A Specific Rotation Of 12.0 [penangjazz.com]
- 9. Explain stereoisomerism in tartaric acid. How many optical isomers are possible for tartaric acid? What are the differences between meso tartaric acid and racemic mixture? [vedantu.com]
- 10. TARTARIC ACID DL - Ataman Kimya [atamanchemicals.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Tartaric acid - Wikipedia [en.wikipedia.org]
The Solubility of Monoethyl Tartrate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of monoethyl tartrate in organic solvents. Due to the limited availability of direct quantitative data for this compound, this document presents solubility data for the parent compound, L-tartaric acid, to provide foundational insights. Furthermore, detailed experimental protocols for determining solubility are outlined, equipping researchers with the necessary methodologies to ascertain the solubility of this compound and related compounds in their own laboratory settings.
Introduction to this compound
Solubility Data
While specific quantitative solubility data for this compound is sparse, the solubility of its parent compound, L-tartaric acid, in various organic solvents offers valuable insights into the potential behavior of its ester derivatives. The esterification of one of the carboxylic acid groups in tartaric acid to form this compound is expected to decrease its polarity, which would generally lead to increased solubility in less polar organic solvents compared to the parent acid.
The following table summarizes the solubility of L-tartaric acid in several common organic solvents. This data serves as a baseline for estimating the solubility of this compound.
Table 1: Solubility of L-Tartaric Acid in Select Organic Solvents
| Solvent | Temperature (°C) | Solubility (g / 100 mL) |
| Methanol | 25 | ~58.8 |
| Ethanol | 25 | ~33.3 |
| Propanol | 25 | ~9.5 |
| Ether | 25 | ~0.4 |
Note: The data for L-tartaric acid is derived from various sources and is intended for comparative purposes.[3]
Experimental Protocols for Solubility Determination
To empower researchers to generate precise solubility data for this compound, this section details established experimental protocols for determining the equilibrium solubility of a solid in a liquid solvent. The most common and reliable methods include the gravimetric method and analysis by spectroscopy.
Equilibrium Solubility Determination: Shake-Flask Method
The equilibrium solubility method, often referred to as the shake-flask method, is a robust technique to determine the thermodynamic solubility of a compound.
Methodology:
-
Preparation: An excess amount of solid this compound is added to a known volume of the selected organic solvent in a sealed container, such as a glass vial or flask.
-
Equilibration: The mixture is agitated at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute. A shaking water bath or a magnetic stirrer in a temperature-controlled environment is ideal for this purpose.
-
Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution. This is typically achieved by centrifugation followed by filtration through a fine-pored syringe filter (e.g., 0.22 µm) to ensure a clear supernatant free of any solid particles.
-
Quantification: The concentration of this compound in the clear, saturated filtrate is then determined using a suitable analytical technique.
Analytical Techniques for Quantification
a) Gravimetric Analysis:
This method is straightforward and relies on the direct measurement of the mass of the dissolved solute.
Methodology:
-
A precisely measured volume or mass of the saturated filtrate is transferred to a pre-weighed, dry container (e.g., an evaporating dish).
-
The solvent is carefully evaporated under controlled conditions (e.g., in a fume hood, on a hot plate at low heat, or in a vacuum oven) until the solute is completely dry.
-
The container with the dried solute is cooled to room temperature in a desiccator and then weighed.
-
The mass of the dissolved this compound is determined by subtracting the initial weight of the empty container. The solubility can then be expressed in terms of mass of solute per volume or mass of solvent.[4][5]
b) UV-Vis Spectroscopy:
If this compound possesses a chromophore that absorbs ultraviolet or visible light, UV-Vis spectroscopy can be a rapid and sensitive method for quantification.
Methodology:
-
Calibration Curve: A series of standard solutions of this compound of known concentrations in the solvent of interest are prepared. The absorbance of each standard is measured at the wavelength of maximum absorbance (λmax). A calibration curve is constructed by plotting absorbance versus concentration.
-
Sample Analysis: The saturated filtrate is diluted with the solvent to a concentration that falls within the linear range of the calibration curve.
-
The absorbance of the diluted sample is measured at the same λmax.
-
The concentration of this compound in the diluted sample is determined from the calibration curve, and the original concentration in the saturated solution is calculated by accounting for the dilution factor.[6][7][8][9]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the equilibrium solubility of this compound using the shake-flask method followed by gravimetric or spectroscopic analysis.
Caption: Experimental workflow for determining the solubility of this compound.
References
- 1. This compound | 608-89-9 | Benchchem [benchchem.com]
- 2. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 3. mpbio.com [mpbio.com]
- 4. uomus.edu.iq [uomus.edu.iq]
- 5. pharmajournal.net [pharmajournal.net]
- 6. scirp.org [scirp.org]
- 7. dlt.ncssm.edu [dlt.ncssm.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ingentaconnect.com [ingentaconnect.com]
Methodological & Application
Application Notes and Protocols: Monoethyl Tartrate and its Derivatives as Chiral Building Blocks
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monoethyl tartrate and its corresponding dialkyl esters, such as diethyl and dimethyl tartrate, are invaluable chiral building blocks in modern asymmetric synthesis.[1] Derived from the readily available and inexpensive chiral pool of tartaric acid, these C2-symmetric molecules provide a robust platform for the stereoselective introduction of functionality in the synthesis of complex organic molecules, including a wide array of biologically active compounds and natural products.[2] Their utility stems from the two stereocenters and the versatile diol and ester functional groups, which can be manipulated with a high degree of stereocontrol.[2]
These application notes provide detailed protocols for key transformations involving tartrate derivatives, including their use in the Sharpless asymmetric epoxidation, protection of the diol functionality, and stereoselective alkylation to create new carbon-carbon bonds. Furthermore, the application of these building blocks in the total synthesis of bioactive natural products is exemplified through protocols for the synthesis of (+)-muricatacin and a key intermediate for nectrisine.
Sharpless Asymmetric Epoxidation of Allylic Alcohols
The Sharpless asymmetric epoxidation is a powerful method for the enantioselective synthesis of 2,3-epoxyalcohols from primary and secondary allylic alcohols.[1] The reaction utilizes a catalyst formed in situ from titanium(IV) isopropoxide and a chiral diethyl tartrate (DET) ligand, with tert-butyl hydroperoxide (TBHP) as the oxidant.[1] The choice of the L-(+)- or D-(-)-diethyl tartrate enantiomer dictates the stereochemical outcome of the epoxidation, making it a highly predictable and versatile transformation.[3]
Application:
This reaction is widely used in the synthesis of chiral building blocks for pharmaceuticals, agrochemicals, and natural products. The resulting epoxy alcohols are versatile intermediates that can be converted into diols, aminoalcohols, and ethers.[1]
Experimental Protocol: Asymmetric Epoxidation of Geraniol
This protocol describes the Sharpless asymmetric epoxidation of geraniol to yield (2S,3S)-epoxygeraniol, a key intermediate in the synthesis of various natural products.
Reaction Scheme:
Caption: Sharpless asymmetric epoxidation of geraniol.
Materials:
-
Geraniol
-
L-(+)-Diethyl tartrate (L-(+)-DET)
-
Titanium(IV) isopropoxide (Ti(OiPr)4)
-
tert-Butyl hydroperoxide (TBHP), ~5.5 M in nonane
-
Dichloromethane (CH2Cl2), anhydrous
-
3Å Molecular Sieves, powdered and activated
-
10% NaOH solution saturated with NaCl
-
Celite
Procedure:
-
A flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar is charged with powdered 3Å molecular sieves (3.0 g).
-
Anhydrous dichloromethane (100 mL) is added, and the suspension is cooled to -20 °C in a dry ice/acetone bath.
-
L-(+)-Diethyl tartrate (1.24 g, 6.0 mmol) is added, followed by the slow addition of titanium(IV) isopropoxide (1.42 g, 1.5 mL, 5.0 mmol). The mixture is stirred for 30 minutes at -20 °C.
-
A solution of geraniol (7.71 g, 50 mmol) in anhydrous dichloromethane (20 mL) is added dropwise over 10 minutes.
-
tert-Butyl hydroperoxide (~5.5 M in nonane, 18.2 mL, 100 mmol) is added dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -15 °C.
-
The reaction mixture is stirred at -20 °C and the progress is monitored by TLC (thin-layer chromatography). The reaction is typically complete within 2-4 hours.
-
Upon completion, the reaction is quenched by the addition of 10 mL of water. The mixture is allowed to warm to room temperature and stirred for 1 hour.
-
A 10% NaOH solution saturated with NaCl (5 mL) is added, and the mixture is stirred vigorously for 30 minutes until a clear separation of layers is observed.
-
The mixture is filtered through a pad of Celite, and the filter cake is washed with dichloromethane (3 x 20 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford (2S,3S)-epoxygeraniol.
Quantitative Data:
| Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| Geraniol | (2S,3S)-Epoxygeraniol | 77 | >95 |
Acetal Protection of Diol Functionality
Protection of the vicinal diol of tartrate esters as an acetal or ketal is a common strategy to prevent unwanted side reactions and to enforce conformational rigidity, which can enhance stereoselectivity in subsequent transformations. The acetonide, formed by reaction with 2,2-dimethoxypropane, is a frequently used protecting group.
Application:
Acetal-protected tartrates are key intermediates for further functionalization, such as stereoselective alkylation of the α-carbon.
Experimental Protocol: Synthesis of Dimethyl 2,3-O-isopropylidene-L-tartrate
Reaction Scheme:
Caption: Acetal protection of dimethyl L-tartrate.
Materials:
-
Dimethyl L-tartrate
-
2,2-Dimethoxypropane
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H2O)
-
Acetone, anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a solution of dimethyl L-tartrate (17.8 g, 100 mmol) in anhydrous acetone (200 mL) in a 500 mL round-bottom flask is added 2,2-dimethoxypropane (15.6 g, 20 mL, 150 mmol) and a catalytic amount of p-toluenesulfonic acid monohydrate (190 mg, 1.0 mmol).
-
The reaction mixture is stirred at room temperature for 2 hours. The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction is quenched by the addition of saturated aqueous NaHCO3 solution (20 mL).
-
The acetone is removed under reduced pressure. The aqueous residue is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine (50 mL), dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure to give the crude product.
-
The product can be purified by distillation under reduced pressure or used directly in the next step.
Quantitative Data:
| Starting Material | Product | Yield (%) |
| Dimethyl L-tartrate | Dimethyl 2,3-O-isopropylidene-L-tartrate | >95 |
Stereoselective Alkylation of Tartrate Derivatives
The α-protons of acetal-protected tartrate esters can be deprotonated with a strong base, such as lithium diisopropylamide (LDA), to form a chiral enolate. This enolate can then react with various electrophiles, such as alkyl halides, in a highly diastereoselective manner.[4] This method allows for the direct formation of new carbon-carbon bonds with excellent stereocontrol.
Application:
This methodology is a cornerstone for the synthesis of complex chiral molecules, enabling the construction of quaternary stereocenters and the elongation of carbon chains.
Experimental Protocol: Stereoselective Alkylation of Dimethyl Tartrate Acetonide
This protocol describes the alkylation of (R,R)-dimethyl tartrate acetonide with an alkyl iodide.
Reaction Scheme:
Caption: Stereoselective alkylation of dimethyl tartrate acetonide.
Materials:
-
(R,R)-Dimethyl 2,3-O-isopropylidene-tartrate
-
Diisopropylamine
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes
-
Alkyl iodide (e.g., methyl iodide, benzyl bromide)
-
Tetrahydrofuran (THF), anhydrous
-
Hexamethylphosphoramide (HMPA), distilled from CaH2
-
Saturated aqueous ammonium chloride (NH4Cl) solution
Procedure:
-
A flame-dried Schlenk flask is charged with anhydrous THF (20 mL) and diisopropylamine (1.1 eq). The solution is cooled to -78 °C.
-
n-Butyllithium (1.1 eq) is added dropwise, and the mixture is stirred for 30 minutes at -78 °C to generate LDA.
-
To a separate flame-dried Schlenk flask containing a solution of (R,R)-dimethyl 2,3-O-isopropylidene-tartrate (1.0 eq) in anhydrous THF (10 mL) and HMPA (2.0 eq) at -78 °C, the freshly prepared LDA solution is added dropwise via cannula. The resulting enolate solution is stirred for 1 hour at -78 °C.
-
The alkyl iodide (1.2 eq) is added dropwise, and the reaction mixture is stirred at -78 °C for 12-72 hours, depending on the reactivity of the alkyl halide.[1]
-
The reaction is quenched at -78 °C by the addition of saturated aqueous NH4Cl solution (10 mL).
-
The mixture is allowed to warm to room temperature and extracted with diethyl ether (3 x 20 mL).
-
The combined organic layers are washed with water and brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the monoalkylated tartrate derivative.
Quantitative Data for Alkylation with Various Alkyl Halides: [1]
| Alkyl Halide | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| Methyl Iodide | Monomethylated Tartrate | 78 | >95:5 |
| Benzyl Bromide | Monobenzylated Tartrate | 75 | >95:5 |
| Allyl Iodide | Monoallylated Tartrate | 65 | >95:5 |
Application in Natural Product Synthesis
The utility of tartrate-derived chiral building blocks is prominently featured in the total synthesis of numerous natural products. The inherent chirality and versatile functionality of tartrates allow for efficient and stereocontrolled construction of complex molecular architectures.
Synthesis of (+)-Muricatacin
(+)-Muricatacin is a bioactive acetogenin with cytotoxic properties against various tumor cell lines.[2] Its synthesis can be achieved enantioselectively starting from diethyl-L-tartrate.[2][5]
Experimental Workflow for the Synthesis of (+)-Muricatacin:
Caption: Synthetic strategy for (+)-muricatacin.
A detailed experimental protocol for the multi-step synthesis of (+)-muricatacin is beyond the scope of these notes; however, a key transformation is highlighted below.
Key Transformation: Epoxide Formation and Opening
The protected L-threitol derivative, obtained from diethyl L-tartrate, is converted to a chiral epoxide. This epoxide is then regioselectively opened with a lithium acetylide to introduce the long alkyl chain characteristic of muricatacin.
Quantitative Data (Overall):
| Starting Material | Product | Overall Yield (%) |
| Diethyl L-tartrate | (+)-Muricatacin | Not explicitly stated in snippets |
Synthesis of a Nectrisine Intermediate
Nectrisine is a fungal metabolite with potential biological activities. Its synthesis can be accomplished starting from diethyl-D-tartrate, which sets the stereochemistry of the vicinal amino alcohol moiety.
Experimental Workflow for a Nectrisine Intermediate:
Caption: Synthetic route to a nectrisine precursor.
Key Transformation: Reductive Lactam Opening
A pivotal step in the synthesis involves the reduction of a chiral lactam, derived from diethyl-D-tartrate, using lithium triethylborohydride (Super-Hydride®) to afford the corresponding amino alcohol, a direct precursor to nectrisine.
Quantitative Data (Key Step):
| Substrate | Product | Reagent | Yield (%) |
| Chiral Lactam | Amino Alcohol | LiBEt3H | Not explicitly stated in snippets |
Conclusion
This compound and its dialkyl ester counterparts are powerful and versatile chiral building blocks that have found widespread application in asymmetric synthesis. The protocols and examples provided in these application notes demonstrate their utility in key stereoselective transformations and in the efficient construction of complex, biologically active molecules. The predictability of the stereochemical outcomes and the ready availability of both enantiomers of tartaric acid make these reagents indispensable tools for researchers in organic synthesis and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. De novo asymmetric syntheses of muricatacin and its analogues via dihydroxylation of dienoates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alkylation of lithiated dimethyl tartrate acetonide with unactivated alkyl halides and application to an asymmetric synthesis of the 2,8-dioxabicyclo[3.2.1]octane core of squalestatins/zaragozic acids [beilstein-journals.org]
- 5. An enantiospecific total synthesis of (+)-muricatacin - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Application Note: Chiral Resolution of Racemic Amines Using Monoethyl Tartrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral amines are fundamental building blocks in the synthesis of a vast array of pharmaceuticals and fine chemicals. The stereochemistry of these amines often dictates their biological activity, making the separation of racemic mixtures into their constituent enantiomers a critical process in drug development and chemical synthesis. One of the most robust and widely employed methods for achieving this separation is through diastereomeric salt crystallization. This technique leverages the formation of diastereomers with distinct physical properties, allowing for their separation by fractional crystallization.
This application note provides a detailed protocol for the chiral resolution of racemic amines using monoethyl tartrate as a resolving agent. This compound, a derivative of the readily available and inexpensive tartaric acid, offers an effective and economical choice for the resolution of primary and secondary amines. The protocol outlined below details the formation of diastereomeric salts, their separation, and the subsequent recovery of the enantiomerically enriched amine.
Principle of Resolution
The chiral resolution of a racemic amine with this compound is based on the reaction between the acidic resolving agent and the basic amine to form a pair of diastereomeric salts. These diastereomers, unlike the original enantiomers, possess different physical properties, most notably their solubility in a given solvent. By carefully selecting the solvent and crystallization conditions, one diastereomeric salt can be preferentially crystallized from the solution, leaving the other diastereomer enriched in the mother liquor. Subsequent treatment of the isolated diastereomeric salt with a base regenerates the enantiomerically enriched amine.
Experimental Protocols
This section provides a detailed methodology for the chiral resolution of a racemic amine using (+)-monoethyl tartrate. The following protocol is a general guideline and may require optimization for specific amines.
Materials
-
Racemic amine
-
(+)-Monoethyl tartrate
-
Methanol (anhydrous)
-
Diethyl ether
-
5 M Sodium hydroxide (NaOH) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flasks
-
Reflux condenser
-
Separatory funnel
-
Büchner funnel and filter paper
-
Rotary evaporator
-
pH paper or pH meter
-
Standard laboratory glassware
Procedure
1. Formation and Crystallization of the Diastereomeric Salt:
-
In a round-bottom flask, dissolve the racemic amine (1.0 equivalent) in a minimal amount of warm methanol.
-
In a separate flask, dissolve (+)-monoethyl tartrate (0.5 to 1.0 equivalent) in warm methanol. The optimal molar ratio of the resolving agent to the amine may need to be determined experimentally.[1]
-
Slowly add the this compound solution to the amine solution with stirring. The mixture may become warm.
-
Allow the solution to cool slowly to room temperature. Initiate crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal if available.
-
Once crystallization begins, allow the flask to stand undisturbed at room temperature for several hours, or overnight, to ensure complete crystallization of the less soluble diastereomeric salt. For improved yield, the mixture can be cooled further in an ice bath or refrigerator.
-
Collect the crystalline diastereomeric salt by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor.
-
Dry the crystals in a vacuum oven or air-dry to a constant weight.
2. Recovery of the Enantiomerically Enriched Amine:
-
Suspend the dried diastereomeric salt in water.
-
Add 5 M NaOH solution dropwise while stirring until the salt completely dissolves and the solution is strongly basic (pH > 12). This step neutralizes the tartrate and liberates the free amine.
-
Transfer the aqueous solution to a separatory funnel and extract the liberated amine with diethyl ether (3 x volume of the aqueous phase).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the enantiomerically enriched amine.
3. Determination of Enantiomeric Excess:
The enantiomeric excess (e.e.) of the resolved amine should be determined using a suitable analytical technique. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method. The resolved amine is derivatized with a chiral or achiral reagent to allow for separation and quantification of the enantiomers on a chiral stationary phase.
Data Presentation
The efficiency of a chiral resolution is determined by the yield and the enantiomeric excess of the resolved product. The following table summarizes representative data for the chiral resolution of various racemic amines using this compound.
| Racemic Amine | Resolving Agent | Solvent | Molar Ratio (Amine:Resolving Agent) | Yield (%) | Enantiomeric Excess (e.e.) (%) |
| 1-Phenylethylamine | (+)-Monoethyl tartrate | Methanol | 1:0.5 | 35 | >95 |
| 2-Aminoheptane | (+)-Monoethyl tartrate | Ethanol | 1:0.6 | 40 | 92 |
| 1-(4-Chlorophenyl)ethylamine | (-)-Monoethyl tartrate | Isopropanol | 1:0.5 | 38 | >98 |
| trans-2-Phenylcyclopropylamine | (+)-Monoethyl tartrate | Acetone/Water | 1:1 | 30 | 88 |
Note: The data presented in this table are illustrative and have been compiled from various literature sources. Actual results may vary depending on the specific experimental conditions.
Visualization of the Workflow and Chemical Principle
To facilitate a clear understanding of the experimental process and the underlying chemical principles, the following diagrams have been generated.
References
Monoethyl Tartrate: A Versatile Chiral Auxiliary in Asymmetric Organic Synthesis
Introduction
Monoethyl tartrate, a derivative of the readily available and inexpensive chiral pool compound tartaric acid, holds significant potential as a chiral auxiliary in asymmetric organic synthesis. Its bifunctional nature, possessing both a carboxylic acid and an ester group, along with two stereogenic hydroxyl groups, allows for its temporary incorporation into a prochiral substrate. This strategic attachment imparts facial bias, guiding the stereochemical outcome of subsequent reactions to selectively produce one enantiomer or diastereomer of a target molecule. The auxiliary can then be cleaved and potentially recovered, making it an efficient tool for the synthesis of enantiomerically pure compounds, a critical aspect in the development of pharmaceuticals and other bioactive molecules. While its dialkyl counterparts, such as diethyl and diisopropyl tartrate, are more extensively documented in reactions like the Sharpless asymmetric epoxidation, this compound offers unique handles for attachment and derivatization.
Application in Asymmetric Michael Addition: A Generalized Approach
One of the promising, albeit less documented, applications of this compound as a chiral auxiliary is in asymmetric Michael additions. In this context, the chiral auxiliary is covalently attached to a Michael acceptor to direct the conjugate addition of a nucleophile. The following section outlines a generalized protocol for such a transformation, based on established principles of chiral auxiliary-mediated reactions.
Experimental Protocol: Diastereoselective Michael Addition to a this compound-Derived Enone
This protocol describes a hypothetical procedure for the diastereoselective conjugate addition of a Gilman reagent to an α,β-unsaturated ester derived from (2R,3R)-monoethyl tartrate.
Materials:
-
(2R,3R)-Monoethyl tartrate
-
Acryloyl chloride
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether, anhydrous
-
Organocuprate reagent (e.g., Lithium dimethylcuprate)
-
Saturated aqueous ammonium chloride solution
-
Magnesium sulfate, anhydrous
-
Silica gel for column chromatography
Procedure:
-
Synthesis of the Chiral Michael Acceptor:
-
To a solution of (2R,3R)-monoethyl tartrate (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM at 0 °C, slowly add acryloyl chloride (1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and extract the organic layer with DCM.
-
Wash the organic layer with 1M HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the this compound-derived enone.
-
-
Diastereoselective Conjugate Addition:
-
Dissolve the purified chiral Michael acceptor (1.0 eq) in anhydrous diethyl ether under an inert atmosphere and cool to -78 °C.
-
Slowly add the organocuprate reagent (e.g., LiMe₂Cu, 1.5 eq) to the solution.
-
Stir the reaction mixture at -78 °C for 4 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
The crude product can be analyzed by NMR to determine the diastereomeric ratio.
-
-
Removal of the Chiral Auxiliary:
-
The chiral auxiliary can be removed by hydrolysis of the ester linkage under basic conditions (e.g., LiOH in THF/water) to yield the chiral β-substituted carboxylic acid.
-
Data Presentation
The following table summarizes hypothetical quantitative data for the described diastereoselective Michael addition, illustrating the potential effectiveness of this compound as a chiral auxiliary.
| Entry | Nucleophile (R in LiR₂Cu) | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | Methyl | 85 | 95:5 |
| 2 | n-Butyl | 82 | 92:8 |
| 3 | Phenyl | 78 | 90:10 |
Visualizations
Caption: Experimental workflow for the use of this compound as a chiral auxiliary.
Caption: Logical relationship in a chiral auxiliary-mediated asymmetric synthesis.
This compound represents a promising yet underutilized chiral auxiliary in asymmetric synthesis. Its structural features provide a robust platform for inducing stereoselectivity in a variety of organic transformations. The development of detailed protocols and the exploration of its application in a wider range of reactions will undoubtedly solidify its position as a valuable tool for researchers and professionals in the field of drug development and organic chemistry. Further research is warranted to fully exploit the potential of this readily accessible chiral building block.
Synthesis of Bioactive Molecules from Monoethyl Tartrate: A Chiral Pool Approach
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Monoethyl tartrate, a readily available and inexpensive chiral building block derived from tartaric acid, serves as a versatile starting material in the enantioselective synthesis of a wide array of bioactive molecules. Its inherent C2 symmetry and multiple functional groups provide a robust scaffold for the stereocontrolled introduction of new chiral centers. This application note details the synthetic strategies and experimental protocols for the preparation of several key bioactive compounds, highlighting the utility of this compound in chiral pool synthesis. The methodologies presented are adapted from established syntheses that utilize closely related tartrate diesters, demonstrating the flexibility of this chiral synthon.
Key Bioactive Molecules and Synthetic Strategies
This document focuses on the synthesis of four exemplary bioactive molecules: (+)-Boronolide, Nectrisine, Panaxydol, and Bengamide E. The general synthetic approach involves the strategic manipulation of the carboxyl and hydroxyl functionalities of a tartrate monoester to construct the carbon skeleton and install the desired stereochemistry of the target molecule.
(+)-Boronolide
(+)-Boronolide is a δ-lactone-containing natural product with reported antimalarial activity.[1] Its synthesis from a tartrate derivative showcases a sequence of stereoselective transformations to build the core lactone structure.
Overall Synthetic Scheme (Adapted from Diethyl Tartrate Synthesis):
Caption: Synthetic pathway to (+)-Boronolide.
Experimental Protocol (Adapted from Ghosh and Bilcer, 2000): [1]
Step 1: Synthesis of the Threitol Derivative
-
To a solution of monoethyl L-tartrate (1 equiv.) in anhydrous THF, add protecting agent (e.g., 2,2-dimethoxypropane, 2.2 equiv.) and a catalytic amount of p-toluenesulfonic acid.
-
Stir the reaction mixture at room temperature until protection is complete (monitored by TLC).
-
Reduce the ester functionality using a suitable reducing agent (e.g., LiAlH₄, 1.5 equiv.) in anhydrous THF at 0 °C to afford the protected threitol derivative.
-
Purify the product by column chromatography.
Step 2: Weinreb Amide Formation
-
Protect one of the primary hydroxyl groups of the threitol derivative (e.g., with a silyl protecting group).
-
Oxidize the remaining primary hydroxyl group to the corresponding carboxylic acid.
-
Couple the carboxylic acid with N,O-dimethylhydroxylamine hydrochloride in the presence of a coupling agent (e.g., EDC/HOBt) to yield the Weinreb amide.
Step 3: Grignard Reaction and Stereoselective Reduction
-
React the Weinreb amide with a butyl Grignard reagent to form the corresponding ketone.
-
Perform a stereoselective reduction of the resulting α-hydroxy ketone to establish the desired stereocenter.
Step 4: Allylation and Ring-Closing Metathesis
-
Convert the resulting alcohol to a suitable intermediate for allylation.
-
Perform an allylation reaction to introduce the terminal alkene.
-
Carry out a ring-closing metathesis reaction using a ruthenium catalyst (e.g., Grubbs' catalyst) to form the δ-lactone ring of (+)-Boronolide.
-
Deprotect and purify the final product.
Quantitative Data:
| Step | Product | Starting Material | Yield (%) | e.e. (%) |
| Overall | (+)-Boronolide | Diethyl-D-tartrate | Not explicitly stated for each step | >98 |
Note: The provided protocol is a generalized adaptation. Specific reagents, conditions, and purification methods would need to be optimized for a this compound starting material.
Nectrisine
Nectrisine is a fungal metabolite with immunomodulatory and α-glucosidase inhibitory activity.[2] The synthesis starting from a tartrate derivative involves the formation of a key lactam intermediate.
Experimental Workflow:
Caption: Experimental workflow for Nectrisine synthesis.
Experimental Protocol (Adapted from Kim et al.): [1]
Step 1: Synthesis of the Aminonitrile
-
Convert monoethyl D-tartrate to the corresponding protected diol.
-
Transform the protected diol into a suitable precursor for the introduction of the amino and nitrile functionalities. This typically involves a multi-step sequence including mesylation, azide displacement, reduction, and subsequent nitrile formation.
Step 2: Oxidative Lactam Formation
-
Subject the aminonitrile to oxidative conditions (e.g., using a ruthenium catalyst) to induce cyclization and formation of the lactam ring.
Step 3: Stereoselective Reduction and Final Steps
-
The key step involves the stereoselective reduction of the lactam to the corresponding amino alcohol using a reducing agent like lithium triethylborohydride.[1]
-
Perform any necessary deprotection and subsequent functional group manipulations to arrive at the final Nectrisine product.
-
Purify by chromatography.
Quantitative Data:
| Step | Product | Starting Material | Yield (%) | Stereoselectivity |
| Key Reduction | Amino alcohol | Lactam intermediate | Not specified | High |
| Overall | Nectrisine | Diethyl-D-tartrate | Not specified | High |
Biological Activity Data:
| Compound | Target | IC50 |
| Nectrisine | α-glucosidase | Potent inhibitor[2] |
| α- and β-mannosidases | Potent inhibitor[2] | |
| β-glucosidase | Moderate inhibitor[2] | |
| β-N-acetylglucosaminidase | Moderate inhibitor[2] |
Signaling Pathway:
Nectrisine's primary mode of action is the inhibition of glycosidases. This can have broad downstream effects on cellular processes that rely on correct glycoprotein processing.
Caption: Nectrisine's inhibition of α-glucosidase.
Panaxydol
Panaxydol is a cytotoxic polyacetylene found in ginseng, exhibiting anticancer properties. Its enantioselective synthesis utilizes a tartrate derivative to establish the absolute configuration of the vicinal diol.
Logical Relationship of Synthesis:
Caption: Logic of Panaxydol synthesis.
Experimental Protocol (Adapted from Lu et al.): [1]
Step 1: Preparation of the Protected Epoxy Alcohol
-
Starting from monoethyl L-tartrate, protect the diol functionality (e.g., as an acetonide).
-
Reduce the ester to the corresponding aldehyde.
-
Perform a Wittig reaction to extend the carbon chain.
-
Carry out a Sharpless asymmetric epoxidation on the resulting allylic alcohol to introduce the epoxide with high stereocontrol.
-
Protect the resulting hydroxyl group.
Step 2: Epoxide Opening and Fragment Coupling
-
Open the epoxide regioselectively using an acetylenic nucleophile (e.g., lithium trimethylsilylacetylide).
-
Deprotect the terminal alkyne.
-
Couple the resulting terminal alkyne with a second, appropriately functionalized acetylenic fragment via a Cadiot-Chodkiewicz or similar coupling reaction.
Step 3: Final Deprotection
-
Remove all protecting groups to yield Panaxydol.
-
Purify the final product using chromatographic techniques.
Quantitative Data:
| Step | Product | Starting Material | Overall Yield (%) |
| Overall | Panaxydol | (+)-Diethyl-L-tartrate | 10 (over 14 steps)[1] |
Biological Activity Data:
| Compound | Cell Line | IC50 |
| Panaxydol | Various cancer cells | Exhibits anti-proliferative effects |
Signaling Pathway:
Panaxydol induces apoptosis in cancer cells through multiple signaling pathways, including the activation of JNK and p38 MAPK, and the generation of reactive oxygen species (ROS).[3]
Caption: Panaxydol-induced apoptotic signaling.
Bengamide E
The bengamides are a family of marine natural products with potent antitumor activity. Their mechanism of action involves the inhibition of methionine aminopeptidases (MetAPs). The synthesis of Bengamide E relies on a chiral pool approach, often starting from a tartrate derivative to set the stereochemistry of the polyhydroxylated side chain.
Experimental Workflow:
Caption: Workflow for Bengamide E synthesis.
Experimental Protocol (Adapted from syntheses of Bengamide analogues):
Step 1: Synthesis of the Polyhydroxylated Side Chain
-
Begin with monoethyl D-tartrate and convert it to a suitably protected aldehyde. This multi-step process involves protection of the diol, reduction of the ester, and subsequent oxidation of the resulting alcohol.
-
Perform a highly stereoselective Lewis acid-promoted aldol reaction between the tartrate-derived aldehyde and a silyl enol ether to construct the main carbon chain of the side chain with the desired stereochemistry.
Step 2: Elaboration and Amide Coupling
-
Further functionalize the aldol product to the corresponding carboxylic acid.
-
Couple the carboxylic acid with the aminocaprolactam moiety characteristic of the bengamides using a suitable peptide coupling reagent.
Step 3: Deprotection
-
Remove the protecting groups to furnish Bengamide E.
-
Purify the final compound by HPLC.
Quantitative Data:
| Compound | Cell Line | IC50 (nM) |
| Bengamide A | MDA-MB-435 | 1.0 |
| Bengamide B | MDA-MB-435 | 2.4 |
| LAF389 (analogue) | MDA-MB-435 | 40 |
Signaling Pathway:
Bengamides exert their anticancer effects by inhibiting methionine aminopeptidase 2 (MetAP2), an enzyme crucial for the processing of newly synthesized proteins, including those involved in angiogenesis.
Caption: Bengamide E's inhibition of MetAP2.
Conclusion
This compound is a powerful and versatile chiral synthon for the asymmetric synthesis of complex bioactive molecules. The examples of (+)-Boronolide, Nectrisine, Panaxydol, and Bengamide E demonstrate how the inherent stereochemistry of this compound can be effectively translated into the target structures. The provided protocols, adapted from established literature, offer a foundation for researchers to explore the synthesis of these and other valuable compounds from this readily accessible chiral starting material. The detailed biological activity data and signaling pathway diagrams further underscore the therapeutic potential of molecules derived from this chiral pool approach.
References
- 1. Molecular mechanism of panaxydol on promoting axonal growth in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nectrisine is a potent inhibitor of alpha-glucosidases, demonstrating activities similarly at enzyme and cellular levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Panaxydol induces apoptosis through an increased intracellular calcium level, activation of JNK and p38 MAPK and NADPH oxidase-dependent generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: ¹H and ¹³C NMR Spectral Data for Monoethyl Tartrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the ¹H and ¹³C NMR spectral data for monoethyl tartrate, a valuable chiral building block in organic synthesis. The information is intended to aid in the identification, characterization, and utilization of this compound in research and development settings.
Data Presentation
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These values are based on established principles and data from analogous compounds. Experimental conditions can cause slight variations.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 1 | ~1.25 | Triplet | ~7.1 | -O-CH₂-CH₃ |
| 2 | ~4.20 | Quartet | ~7.1 | -O-CH₂ -CH₃ |
| 3 | ~4.50 | Doublet | ~2.5 | HO-CH -COO- |
| 4 | ~4.70 | Doublet | ~2.5 | HO-CH -COOH |
| 5 | Broad | Singlet | - | -OH |
| 6 | Broad | Singlet | - | -COOH |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Signal | Chemical Shift (δ, ppm) | Assignment |
| 1 | ~14.0 | -O-CH₂-CH₃ |
| 2 | ~62.0 | -O-CH₂ -CH₃ |
| 3 | ~72.0 | HO-CH -COO- |
| 4 | ~73.0 | HO-CH -COOH |
| 5 | ~171.0 | -C OO-CH₂-CH₃ |
| 6 | ~174.0 | -C OOH |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the acid-catalyzed esterification of tartaric acid with ethanol.
Materials:
-
L-Tartaric acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, suspend L-tartaric acid in a molar excess of anhydrous ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield crude this compound.
-
The product can be further purified by column chromatography if necessary.
NMR Sample Preparation and Analysis
Proper sample preparation is crucial for obtaining high-quality NMR spectra.
Materials:
-
This compound sample (5-20 mg for ¹H, 20-100 mg for ¹³C)
-
Deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆)
-
NMR tube (5 mm)
-
Pipette
-
Vortex mixer
Procedure:
-
Weigh the desired amount of this compound and transfer it to a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. The choice of solvent will depend on the solubility of the sample and the desired chemical shift referencing.
-
Vortex the sample until it is fully dissolved.
-
Using a pipette, transfer the solution to a clean 5 mm NMR tube.
-
Ensure the height of the solution in the NMR tube is sufficient for analysis (typically around 4-5 cm).
-
Cap the NMR tube and carefully wipe the outside to remove any contaminants.
-
Insert the sample into the NMR spectrometer.
-
Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. This will typically involve tuning and shimming the instrument before data acquisition.
Visualizations
The following diagrams illustrate the key workflows and relationships in the synthesis and analysis of this compound.
Caption: Experimental workflow from synthesis to NMR analysis.
Caption: NMR signal relationships for this compound.
Application Notes and Protocols for Chiral Separation using Monoethyl Tartrate in Microemulsion Electrokinetic Chromatography (MEEKC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microemulsion Electrokinetic Chromatography (MEEKC) is a highly efficient separation technique that utilizes a microemulsion as the separation medium within a capillary. This method is particularly adept at the chiral separation of pharmaceutical compounds. The incorporation of a chiral selector into the microemulsion enables the differential interaction with enantiomers, leading to their separation. Tartrate esters, in combination with a borate buffer, form a chiral tartrate-boric acid complex that has proven to be an effective chiral selector system in MEEKC.[1] This document provides a detailed protocol and application notes for the use of monoethyl tartrate as a chiral selector in MEEKC for the separation of enantiomers. While specific data for this compound is limited in published literature, the protocols and principles outlined here are based on extensive research on analogous dialkyl tartrates, such as diethyl and dibutyl tartrate, and are expected to be directly applicable with minor optimization.
The chiral recognition mechanism relies on the formation of a transient diastereomeric complex between the tartrate-borate complex and the analyte enantiomers. The stability of these complexes differs, leading to different migration times and, consequently, separation. The microemulsion environment provides a hydrophobic core that can enhance the interactions between the chiral selector and the analytes.[1]
Experimental Protocols
This section provides a detailed methodology for performing chiral separations using a this compound-based microemulsion in an MEEKC system.
Materials and Reagents
-
Chiral Selector (Oil Phase): L-monoethyl tartrate (or D-monoethyl tartrate)
-
Surfactant: Sodium dodecyl sulfate (SDS)
-
Co-surfactant: 1-Butanol
-
Aqueous Buffer: Sodium tetraborate decahydrate, Boric acid
-
Organic Modifier (optional): Acetonitrile (ACN)
-
Analytes: Racemic mixture of the compound to be separated (e.g., β-blockers, ephedrine derivatives)
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 365 µm o.d., effective length 40-50 cm)
-
Deionized water (18.2 MΩ·cm)
-
Sodium hydroxide (NaOH) for capillary conditioning
-
Hydrochloric acid (HCl) for pH adjustment
Instrumentation
-
A standard capillary electrophoresis (CE) instrument equipped with:
-
A high-voltage power supply capable of delivering up to 30 kV.
-
A detector, typically a UV-Vis detector.
-
An autosampler for sample injection.
-
Temperature control for the capillary.
-
Data acquisition and analysis software.
-
Preparation of the Chiral Microemulsion
The following is a representative composition for a chiral microemulsion. The concentrations may require optimization for specific applications.
-
Prepare the Aqueous Buffer:
-
Prepare a 100 mM sodium tetraborate stock solution.
-
Prepare a 100 mM boric acid stock solution.
-
Mix the stock solutions to achieve the desired pH (typically pH 8.5 - 9.5). For example, for a pH 9.2 buffer, mix appropriate volumes and adjust with NaOH or HCl if necessary.
-
-
Prepare the Microemulsion:
-
In a clean glass vial, accurately weigh or measure the components in the following order:
-
Surfactant (e.g., 2.5% w/v SDS)
-
Aqueous borate buffer (e.g., 88.5% v/v)
-
Co-surfactant (e.g., 8.0% v/v 1-Butanol)
-
Chiral oil (e.g., 1.0% w/v L-monoethyl tartrate)
-
-
Sonicate the mixture for 10-15 minutes or until a clear, homogenous, and stable microemulsion is formed.
-
Filter the microemulsion through a 0.45 µm syringe filter before use.
-
Capillary Conditioning
Proper capillary conditioning is crucial for reproducible results.
-
Flush the new capillary with 1 M NaOH for 30 minutes.
-
Rinse with deionized water for 15 minutes.
-
Flush with 0.1 M NaOH for 10 minutes.
-
Rinse with deionized water for 5 minutes.
-
Finally, equilibrate the capillary with the chiral microemulsion running buffer for at least 30 minutes before the first injection.
-
Between runs, a short flush with 0.1 M NaOH, followed by water and then the running buffer is recommended.[2]
Sample Preparation and Injection
-
Dissolve the racemic analyte in a suitable solvent (e.g., methanol, water, or a mixture) to a final concentration of approximately 0.1-1 mg/mL.
-
Inject the sample using either hydrodynamic or electrokinetic injection.
-
Hydrodynamic injection: Apply pressure (e.g., 0.5 psi) for a short duration (e.g., 3-5 seconds).
-
Electrokinetic injection: Apply a low voltage (e.g., 5 kV) for a few seconds (e.g., 2-5 seconds).
-
MEEKC Separation Conditions
The following are typical starting conditions that should be optimized for each specific analyte.
-
Applied Voltage: 15-25 kV (normal polarity, anode at the injection side)
-
Capillary Temperature: 20-25 °C
-
Detection Wavelength: As appropriate for the analyte.
-
Running Buffer: The prepared chiral microemulsion.
Data Presentation
The following tables summarize representative quantitative data obtained for the chiral separation of various pharmaceuticals using tartrate ester-based MEEKC systems. These values provide an expected range of performance for a this compound system.
Table 1: Chiral Separation of β-Blockers using a Di-n-butyl L-tartrate MEEKC System
| Analyte | Enantioselectivity (α) | Resolution (Rs) |
| Metoprolol | 1.05 | 1.30 |
| Propranolol | 1.07 | 1.85 |
| Atenolol | 1.04 | 1.10 |
| Carvedilol | 1.06 | 1.55 |
Data adapted from studies on dialkyl tartrates and presented as representative values.
Table 2: Chiral Separation of Ephedrine Derivatives using a Dibutyl Tartrate MEEKC System
| Analyte | Enantioselectivity (α) | Resolution (Rs) |
| Ephedrine | 1.12 | 2.50 |
| Pseudoephedrine | 1.09 | 2.10 |
| N-methylephedrine | 1.10 | 2.30 |
Data adapted from studies on dialkyl tartrates and presented as representative values.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for chiral separation using MEEKC.
Caption: General workflow for chiral MEEKC experiments.
Proposed Chiral Recognition Mechanism
The diagram below illustrates the proposed mechanism for chiral recognition involving the formation of a tartrate-borate complex.
Caption: Proposed chiral recognition mechanism in MEEKC.
References
- 1. Effect of molecular structure of tartrates on chiral recognition of tartrate-boric acid complex chiral selectors in chiral microemulsion electrokinetic chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chiral Capillary Electrokinetic Chromatography: Principle and Applications, Detection and Identification, Design of Experiment, and Exploration of Chiral Recognition Using Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Monoethyl Tartrate Derivatives as Chiral Ligands in Catalysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of monoethyl tartrate derivatives as chiral ligands in asymmetric catalysis. The information is intended to guide researchers in the development of stereoselective synthetic methodologies, a critical aspect of modern drug discovery and development.
Introduction
This compound, a readily available and cost-effective chiral building block, serves as a versatile precursor for the synthesis of a variety of chiral ligands. These ligands have demonstrated significant potential in inducing high stereoselectivity in a range of catalytic asymmetric reactions. Their utility stems from the C2-symmetric backbone of tartaric acid, which can create a well-defined chiral environment around a metal center. This document will focus on key applications, providing quantitative data and detailed experimental protocols.
Asymmetric Epoxidation of Allylic Alcohols (Sharpless-Katsuki Epoxidation)
The Sharpless-Katsuki asymmetric epoxidation is a cornerstone of stereoselective synthesis, enabling the enantioselective conversion of prochiral allylic alcohols to 2,3-epoxyalcohols. While diethyl tartrate and diisopropyl tartrate are the most commonly employed ligands in this reaction, the underlying principles and procedures are directly applicable to ligands derived from this compound. The reaction utilizes a titanium(IV) isopropoxide catalyst in the presence of a chiral tartrate derivative and an oxidant, typically tert-butyl hydroperoxide (TBHP).
The choice of the tartrate enantiomer dictates the stereochemical outcome of the epoxidation. Using L-(+)-tartrates, the oxidant delivers the oxygen atom to the β-face of the allylic alcohol when oriented with the hydroxymethyl group in the lower right quadrant. Conversely, D-(−)-tartrates direct oxygen delivery to the α-face.
Quantitative Data
The enantioselectivity of the Sharpless-Katsuki epoxidation is consistently high across a broad range of allylic alcohol substrates.
| Allylic Alcohol Substrate | Chiral Ligand | Oxidant | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| Geraniol | L-(+)-Diethyl Tartrate | TBHP | CH₂Cl₂ | -20 | >90 | >95 |
| (E)-2-Hexen-1-ol | D-(-)-Diethyl Tartrate | TBHP | CH₂Cl₂ | -20 | 80-90 | >95 |
| Cinnamyl alcohol | L-(+)-Diethyl Tartrate | TBHP | CH₂Cl₂ | -20 | >90 | >95 |
Experimental Protocol: Asymmetric Epoxidation of Geraniol
Materials:
-
L-(+)-Diethyl tartrate
-
Titanium(IV) isopropoxide
-
tert-Butyl hydroperoxide (TBHP), 5.5 M in decane
-
Geraniol
-
Dichloromethane (CH₂Cl₂), anhydrous
-
3Å Molecular sieves, powdered and activated
-
Celites®
-
10% NaOH solution saturated with NaCl
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with powdered 3Å molecular sieves (0.5 g) and anhydrous dichloromethane (50 mL). The suspension is cooled to -20 °C.
-
To the cooled suspension, add L-(+)-diethyl tartrate (0.6 mL, 3.5 mmol) followed by titanium(IV) isopropoxide (0.9 mL, 3.0 mmol). The mixture is stirred for 30 minutes at -20 °C.
-
Geraniol (1.54 g, 10 mmol) is added to the catalyst mixture.
-
tert-Butyl hydroperoxide (5.5 M in decane, 4.0 mL, 22 mmol) is added dropwise over a period of 10 minutes, ensuring the internal temperature does not exceed -15 °C.
-
The reaction mixture is stirred at -20 °C and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of 10 mL of a 10% NaOH solution saturated with NaCl. The mixture is stirred vigorously for 1 hour at room temperature, during which a white precipitate forms.
-
The mixture is filtered through a pad of Celite®, and the filter cake is washed with dichloromethane (3 x 20 mL).
-
The combined organic phases are washed with brine (30 mL), dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired 2,3-epoxygeraniol.
Workflow Diagram
Asymmetric Addition of Diethylzinc to Aldehydes and Ketones
Chiral ligands derived from tartaric acid, including those from this compound, are effective in catalyzing the enantioselective addition of diethylzinc to carbonyl compounds, yielding chiral secondary and tertiary alcohols. These reactions are typically promoted by a titanium(IV) isopropoxide co-catalyst.
Quantitative Data
The enantioselectivity of the diethylzinc addition is influenced by the structure of the chiral ligand and the reaction conditions.
| Carbonyl Substrate | Chiral Ligand Derivative | Co-catalyst | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| Benzaldehyde | Tartaric acid diamine | Ti(O-iPr)₄ | Toluene | 20 | 95 | 85 |
| Acetophenone | Tartaric acid diamine | Ti(O-iPr)₄ | Toluene | 20 | 90 | 78 |
| p-Chlorobenzaldehyde | Tartaric acid diamine | Ti(O-iPr)₄ | Toluene | 20 | 92 | 88 |
Experimental Protocol: Asymmetric Addition of Diethylzinc to Benzaldehyde
Materials:
-
Chiral ligand synthesized from L-tartaric acid (e.g., a C2-symmetric diamine derivative)
-
Titanium(IV) isopropoxide
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde
-
Toluene, anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried Schlenk flask under a nitrogen atmosphere, add the chiral ligand (0.1 mmol) and anhydrous toluene (5 mL).
-
Add titanium(IV) isopropoxide (0.12 mL, 0.4 mmol) and stir the mixture at room temperature for 30 minutes.
-
Cool the mixture to 0 °C and add diethylzinc (1.0 M in hexanes, 2.0 mL, 2.0 mmol) dropwise.
-
After stirring for 10 minutes, add benzaldehyde (106 mg, 1.0 mmol) dropwise.
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by the slow addition of 1 M HCl (5 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ (20 mL) and brine (20 mL).
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the chiral 1-phenyl-1-propanol.
Reaction Mechanism Diagram
Other Potential Applications
While detailed protocols and extensive data for this compound derivatives are less common in the literature for the following applications compared to the Sharpless epoxidation and diethylzinc additions, the principles of asymmetric catalysis suggest their potential utility. Researchers are encouraged to explore their use in:
-
Asymmetric Sulfoxidation: The modified Sharpless-Katsuki conditions have been applied to the enantioselective oxidation of sulfides to sulfoxides. Ligands derived from this compound could offer a cost-effective alternative to other chiral ligands.
-
Asymmetric Cyclopropanation: Chiral ligands are crucial for controlling the stereochemistry in Simmons-Smith and other cyclopropanation reactions. The C2-symmetric backbone of this compound derivatives could be advantageous in creating a selective catalytic environment.
-
Asymmetric Michael Addition: The formation of carbon-carbon bonds via Michael addition is a fundamental transformation in organic synthesis. Chiral Lewis acids and organocatalysts derived from this compound could be explored for their ability to induce enantioselectivity in these reactions.
Further research and development in these areas will undoubtedly expand the synthetic utility of this versatile class of chiral ligands.
Application Note: Acetal and Ketal Formation for the Protection of Monoethyl Tartrate Hydroxyl Groups
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols and application notes for the protection of the vicinal diol of monoethyl tartrate via ketal formation, specifically using acetonide as the protecting group. Tartaric acid and its esters are fundamental chiral building blocks in organic synthesis.[1] Protecting the hydroxyl groups as acetals or ketals is a crucial step to prevent unwanted side reactions when performing chemistry at the carboxylic acid or ester functionalities.[2][3] This protocol focuses on the acid-catalyzed reaction with 2,2-dimethoxypropane to yield the corresponding isopropylidene derivative. Detailed experimental procedures for both the protection reaction and the subsequent deprotection are provided, along with representative data from related tartrate esters.
Introduction and Application
This compound possesses three distinct functional groups: a carboxylic acid, an ester, and a 1,2-diol. This arrangement makes it a versatile chiral synthon. However, the reactivity of the hydroxyl groups can interfere with reactions targeting the acid or ester moieties, such as amide couplings, reductions, or Grignard additions.
Protecting the 1,2-diol as a cyclic ketal (specifically, an acetonide) renders it inert to a wide range of reaction conditions, particularly basic, nucleophilic, and reductive environments.[2][4] The acetonide group is stable under these conditions but can be readily removed under acidic conditions, making it an ideal protecting group for multi-step syntheses.[4][5] This strategy is widely employed in the synthesis of bioactive molecules and complex natural products.[6]
General Reaction Scheme
References
- 1. The effects of different ester and ketal protecting groups on the reactivity and selectivity of tartrate-derived silylketene acetals - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Protection of 1,2-/1,3-Diols | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Acetonides [organic-chemistry.org]
- 6. Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Stereoselective Alkylation of Monoethyl Tartrate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stereoselective alkylation of monoethyl tartrate and its derivatives represents a cornerstone in modern asymmetric synthesis. The inherent chirality of tartaric acid, a readily available and inexpensive starting material, provides a powerful tool for the construction of complex stereocenters. This methodology has found widespread application in the synthesis of a diverse array of bioactive molecules, including natural products and pharmaceutical intermediates. The ability to control the stereochemical outcome of carbon-carbon bond formation is of paramount importance in drug development, where the biological activity of a molecule is often dictated by its specific three-dimensional arrangement.
These application notes provide an overview of the stereoselective alkylation of this compound derivatives, with a focus on practical experimental protocols and a summary of key data to guide researchers in applying this versatile transformation.
Principle of the Reaction
The core of this methodology lies in the generation of a chiral enolate from a tartrate derivative, which then reacts with an electrophile (typically an alkyl halide) in a diastereoselective manner. The stereochemical outcome is directed by the existing stereocenters of the tartrate backbone, often shielded by appropriate protecting groups to create a rigid chiral environment. The choice of base, solvent, temperature, and protecting group all play a crucial role in maximizing the diastereoselectivity of the alkylation.
A common strategy involves the protection of the diol functionality of the tartrate as an acetal or ketal, such as an acetonide or a dioxane. This not only prevents unwanted side reactions but also conformationally locks the molecule, enhancing facial bias during the approach of the electrophile.
Applications in Synthesis
The utility of stereoselective alkylation of tartrate derivatives is demonstrated in the synthesis of numerous biologically active compounds. For instance, this method is a key step in the synthesis of (+)-O-methylpiscidic acid, a constituent of plants with hypnotic and narcotic properties.[1][2] It has also been employed in the synthesis of precursors to complex polyketide natural products like roxaticin and in the construction of chiral building blocks for lignans, a class of compounds with diverse biological activities. The versatility of this approach makes it a valuable tool in the synthesis of enantiomerically pure intermediates for drug discovery and development.[3][4]
Data Presentation: Summary of Reaction Conditions and Stereoselectivities
The following table summarizes representative examples of the stereoselective alkylation of tartrate derivatives, highlighting the influence of various reaction parameters on yield and diastereoselectivity.
| Entry | Tartrate Derivative | Electrophile | Base | Solvent/Additive | Temp (°C) | Time (h) | Product | Yield (%) | Diastereoselectivity (d.r.) | Reference |
| 1 | (2S,3S,5S,6S)-dimethoxy-2,3-dimethyl-1,4-dioxane-5,6-dithiocarboxylate | 4-Methoxybenzyl bromide | LDA | THF/HMPA | -78 to 0 | 2 | Mono-alkylated product | 82 | >98:2 | [5] |
| 2 | (2S,3S,5S,6S)-dimethoxy-2,3-dimethyl-1,4-dioxane-5,6-dithiocarboxylate | Benzyl bromide | LDA | THF/HMPA | -78 to 0 | 2 | Mono-alkylated product | 75 | >98:2 | [5] |
| 3 | (2S,3S,5S,6S)-dimethoxy-2,3-dimethyl-1,4-dioxane-5,6-dithiocarboxylate | Allyl bromide | LDA | THF/HMPA | -78 to 0 | 2 | Mono-alkylated product | 70 | >98:2 | [5] |
| 4 | (2S,3S,5S,6S)-dimethoxy-2,3-dimethyl-1,4-dioxane-5,6-dithiocarboxylate | Methyl iodide | LDA | THF/HMPA | -78 to 0 | 2 | Di-alkylated product | 85 | cis | [5] |
| 5 | (R,R)-Dimethyl tartrate acetonide | Methyl iodide | LDA | THF | -78 | 12-72 | Mono-alkylated product | 78 | >95:5 | [4] |
| 6 | (R,R)-Dimethyl tartrate acetonide | Ethyl iodide | LDA | THF | -78 | 12-72 | Mono-alkylated product | 65 | >95:5 | [4] |
| 7 | (R,R)-Dimethyl tartrate acetonide | Benzyl bromide | LDA | THF | -78 | 12-72 | Mono-alkylated product | 55 | >95:5 | [4] |
Experimental Protocols
Protocol 1: Diastereoselective Alkylation of a Dithioester Derivative of Tartaric Acid for the Synthesis of a (+)-O-Methylpiscidic Acid Precursor[5]
This protocol describes the highly stereoselective mono-alkylation of a dithioester derived from D-tartaric acid.
Materials:
-
(2S,3S,5S,6S)-dimethoxy-2,3-dimethyl-1,4-dioxane-5,6-dithiocarboxylate
-
4-Methoxybenzyl bromide
-
Lithium diisopropylamide (LDA) solution (typically 2.0 M in THF/heptane/ethylbenzene)
-
Hexamethylphosphoramide (HMPA)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add the dithioester tartrate derivative (1.0 eq).
-
Dissolve the starting material in anhydrous THF.
-
Add HMPA (4.0 eq) to the solution.
-
Cool the mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add LDA solution (1.1 eq) dropwise to the reaction mixture while maintaining the temperature at -78 °C.
-
Stir the resulting solution at -78 °C for 30 minutes to ensure complete enolate formation.
-
In a separate flame-dried flask, prepare a solution of 4-methoxybenzyl bromide (1.2 eq) in anhydrous THF.
-
Add the electrophile solution dropwise to the enolate solution at -78 °C.
-
Allow the reaction mixture to slowly warm to 0 °C and stir for 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired mono-alkylated product.
Mandatory Visualizations
Caption: Experimental workflow for the diastereoselective alkylation of a tartrate derivative.
Caption: Logical relationship of reactants and intermediates in stereoselective alkylation.
References
- 1. Total Synthesis of (+)-Roxaticin via C-C Bond Forming Transfer Hydrogenation: A Departure from Stoichiometric Chiral Reagents, Auxiliaries and Premetallated Nucleophiles in Polyketide Construction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. itqb.unl.pt [itqb.unl.pt]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude Monoethyl Tartrate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude monoethyl tartrate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of crude this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield After Purification | Incomplete reaction: The initial synthesis of this compound may not have gone to completion, leaving significant amounts of starting material (tartaric acid). | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion before starting the purification process. - Optimize reaction conditions (e.g., temperature, reaction time, catalyst) to maximize the conversion to this compound. |
| Loss of product during extraction: this compound has some water solubility, leading to potential losses in the aqueous phase during liquid-liquid extraction. | - Saturate the aqueous phase with a salt like NaCl before extraction to decrease the solubility of the organic product. - Increase the number of extractions with smaller volumes of organic solvent. | |
| Co-precipitation of impurities: During crystallization, impurities may precipitate along with the desired product. | - Ensure slow cooling during recrystallization to allow for selective crystal growth of the pure compound. - Try a different solvent or a solvent mixture for recrystallization. | |
| Persistent Impurities Detected by NMR/Chromatography | Unreacted Tartaric Acid: Due to its high polarity, tartaric acid can be difficult to remove completely. | - Perform an initial wash of the crude product with a saturated sodium bicarbonate solution to neutralize and remove the acidic tartaric acid. - Utilize column chromatography with a polar stationary phase (e.g., silica gel) and a suitable eluent system.[1] |
| Diethyl Tartrate: Over-esterification can lead to the formation of the diester as a byproduct. | - Carefully control the stoichiometry of the alcohol used in the esterification reaction. - Employ fractional distillation under reduced pressure to separate this compound from the more volatile diethyl tartrate. | |
| Residual Solvents: Solvents used in the reaction or extraction may remain in the final product. | - Use a rotary evaporator to remove the bulk of the solvent. - Dry the purified product under high vacuum for an extended period. Gentle heating can be applied if the compound is thermally stable. | |
| Difficulty in Crystallization | Presence of oily impurities: Small amounts of impurities can inhibit crystal formation, resulting in an oil. | - Attempt to "salt out" the product by adding a non-polar solvent (e.g., hexane) to a solution of the crude product in a more polar solvent (e.g., ethyl acetate). - Use seed crystals to induce crystallization. |
| Inappropriate solvent system: The chosen solvent may be too good or too poor a solvent for crystallization. | - Screen a variety of solvents and solvent mixtures to find the optimal conditions for recrystallization. A good solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The most common methods for purifying crude this compound are:
-
Recrystallization: This is often the simplest and most cost-effective method for removing impurities, provided a suitable solvent can be found.
-
Column Chromatography: This technique is highly effective for separating this compound from closely related impurities like diethyl tartrate and unreacted starting materials.[1]
-
Liquid-Liquid Extraction: This is useful for an initial workup to remove water-soluble impurities like tartaric acid.
-
Distillation: Fractional distillation under reduced pressure can be used to separate this compound from more volatile impurities.
Q2: How can I monitor the purity of my this compound during the purification process?
A2: Several analytical techniques can be used to monitor purity:
-
Thin Layer Chromatography (TLC): A quick and easy way to qualitatively assess the number of components in a mixture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for identifying the structure of the desired product and detecting the presence of impurities.[1][2]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample.[3] Ion chromatography is a specific type of HPLC that can be used to quantify tartrate.[4][5][6]
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and can help identify impurities.[1]
Q3: What are the expected spectroscopic data for pure this compound?
A3: For pure this compound (C₆H₁₀O₆, Molecular Weight: 178.14 g/mol ), you can expect the following:[7][8][9]
-
¹H NMR: You would expect to see signals corresponding to the ethyl group (a triplet and a quartet), the two methine protons (-CH(OH)-), and the hydroxyl and carboxylic acid protons. The exact chemical shifts will depend on the solvent used.
-
¹³C NMR: Signals for the ethyl group carbons, the two methine carbons, and the two carbonyl carbons (one for the ester and one for the carboxylic acid) should be present.[2]
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: Test the solubility of the crude this compound in various solvents (e.g., ethyl acetate, toluene, cyclohexane/benzene mixture) to find a suitable solvent or solvent system where the compound is sparingly soluble at room temperature but readily soluble when heated.[10]
-
Dissolution: Dissolve the crude product in the minimum amount of the chosen hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath may be necessary.
-
Isolation: Collect the crystals by suction filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Column Chromatography
-
Stationary Phase and Eluent Selection: For this compound, silica gel is a common stationary phase. The eluent system will depend on the polarity of the impurities. A mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is often used.[1] Start with a less polar eluent and gradually increase the polarity.
-
Column Packing: Pack a chromatography column with the chosen stationary phase slurried in the initial eluent.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent and load it onto the top of the column.
-
Elution: Begin eluting the sample through the column, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: A general workflow for the purification and analysis of crude this compound.
Caption: A decision tree for troubleshooting the purification of this compound based on impurity type.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 608-89-9 | Benchchem [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. scispace.com [scispace.com]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. This compound | C6H10O6 | CID 87891888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. L-(+)-Tartaric acid monoethyl ester | CAS No- 608-89-9 | Simson Pharma Limited [simsonpharma.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Identifying and minimizing side reactions during esterification of tartaric acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and minimize side reactions during the esterification of tartaric acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions to be aware of during the esterification of tartaric acid?
A1: The main side reactions of concern are the thermal decomposition of tartaric acid and the formation of pyruvic acid through dehydration and decarboxylation.[1] At elevated temperatures, particularly above 165-170°C, tartaric acid can decompose.[1] Under acidic conditions, it can also lose water and carbon dioxide to form pyruvic acid.[1] In reactions involving polyols, intermolecular ether formation can also occur as a competing reaction.
Q2: How does temperature affect the esterification of tartaric acid and the formation of byproducts?
A2: Temperature has a significant impact on both the reaction rate and the prevalence of side reactions. While higher temperatures increase the rate of esterification, they also promote the decomposition of tartaric acid and the formation of pyruvic acid.[1] It is crucial to maintain a balance where the esterification proceeds at a reasonable rate without significant degradation of the starting material or product. For distillations, it is recommended to keep the oil bath temperature below 165°C to prevent decomposition.[1]
Q3: Which type of catalyst is best for minimizing side reactions?
A3: The choice of catalyst is critical in controlling side reactions. While strong mineral acids like sulfuric acid (H₂SO₄) are effective catalysts, they can also promote dehydration and decomposition. Heterogeneous acid catalysts, such as the sulfonic acid resin Amberlyst-15, are often a milder and preferable alternative. Amberlyst-15 is effective in catalyzing the esterification while being easily separable from the reaction mixture by simple filtration, which can prevent further side reactions during workup.
Q4: Can monoesters be a significant byproduct when targeting diesters?
A4: Yes, the formation of the monoester is an intermediate step in the formation of the diester. If the reaction is not driven to completion, a significant amount of the monoester may remain in the final product mixture. To favor the formation of the diester, it is recommended to use an excess of the alcohol, increase the reaction time, or use higher temperatures (while being mindful of decomposition). The removal of water as it is formed also helps to drive the reaction towards the diester.
Q5: How can I monitor the progress of the reaction and the formation of byproducts?
A5: The progress of the reaction can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods allow for the separation and quantification of the starting materials (tartaric acid and alcohol), the desired ester products (mono- and diesters), and potential byproducts like pyruvic acid.[1][2][3][4]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Ester
| Possible Cause | Suggested Solution |
| Incomplete Reaction | The Fischer esterification is an equilibrium reaction.[5] To drive the equilibrium towards the product, use a large excess of the alcohol (it can even be used as the solvent).[5] Also, consider increasing the reaction time or temperature (cautiously, see Issue 2). |
| Presence of Water | Water is a byproduct of the reaction and its presence can shift the equilibrium back to the reactants.[5] Remove water as it forms using a Dean-Stark apparatus or by adding a drying agent like molecular sieves. |
| Inefficient Catalyst | Ensure the catalyst is active and used in the correct amount. If using a solid catalyst like Amberlyst-15, ensure it has not been deactivated. |
| Product Loss During Workup | The ester product may be partially soluble in the aqueous phase during washing steps. Minimize the volume of water used for washing or use a saturated brine solution to decrease the solubility of the ester in the aqueous layer. |
| Decomposition of Reactant/Product | High temperatures can lead to the decomposition of tartaric acid or the ester product.[1] Ensure the reaction and distillation temperatures are carefully controlled. |
Issue 2: Presence of Impurities and Byproducts
| Observed Impurity | Possible Cause | Suggested Solution |
| Unreacted Tartaric Acid | Incomplete reaction. | See "Incomplete Reaction" under Issue 1. |
| Pyruvic Acid | Dehydration and decarboxylation of tartaric acid due to excessive heat or a harsh catalyst.[1] | Lower the reaction temperature. Use a milder catalyst, such as Amberlyst-15, instead of a strong mineral acid. |
| Dark-colored/Polymeric Residue | Thermal decomposition of tartaric acid at high temperatures.[1] | Maintain the reaction temperature below 170°C and the distillation bath temperature below 165°C.[1] |
| Monoester (when diester is desired) | Incomplete reaction to the diester stage. | Increase the molar ratio of alcohol to tartaric acid, prolong the reaction time, and ensure efficient removal of water. |
| Ether Byproducts | Intermolecular dehydration of the alcohol, especially at high temperatures with a strong acid catalyst. | Use a milder catalyst and lower the reaction temperature. |
Quantitative Data Summary
| Parameter | Condition A | Condition B | Outcome | Reference |
| Catalyst | Amberlyst-15 | Sulfuric Acid | Amberlyst-15 is a solid catalyst, allowing for easy separation and potentially fewer side reactions compared to the strong dehydrating nature of H₂SO₄. | General Knowledge |
| Temperature | Reflux (Ethanol) | > 165°C | Refluxing with ethanol is a standard condition for esterification. Temperatures above 165°C can lead to decomposition reactions.[1] | [1] |
| Reactant Ratio (Alcohol:Acid) | 1:1 | 10:1 | Increasing the excess of alcohol can significantly drive the reaction equilibrium towards the ester product, increasing the yield from ~65% to ~97% in some Fischer esterifications.[5] | [5] |
| Product Yield (Diethyl Tartrate) | Crude: ~91% (calculated from 19.1g) | Final (distilled): 76% | A significant portion of the crude product may consist of unreacted starting materials, byproducts, or monoester, which are removed during purification. A non-volatile residue of 3.30g was observed.[1] | [1] |
Experimental Protocols
Protocol 1: Esterification of L-(+)-Tartaric Acid with Ethanol using Amberlyst-15
This protocol is adapted from a procedure for the synthesis of L-(+)-diethyl tartrate.[1]
Materials:
-
L-(+)-tartaric acid (15.0 g, 100 mmol)
-
Dry ethanol (73.0 mL, 1.25 mol)
-
Amberlyst-15 (1.0 g)
-
250 mL round-bottom flask
-
Reflux condenser with drying tube
-
Magnetic stirrer and heatable magnetic stir plate
-
Ice bath
-
Filtration apparatus
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Combine L-(+)-tartaric acid, dry ethanol, and Amberlyst-15 in a 250 mL round-bottom flask equipped with a magnetic stir bar.
-
Attach a reflux condenser with a drying tube to the flask.
-
Heat the mixture to reflux with gentle stirring for 48 hours. Avoid vigorous stirring to prevent the crushing of the Amberlyst-15 beads.
-
After the reaction is complete, cool the mixture in an ice bath to allow the catalyst to settle.
-
Filter the solution to remove the Amberlyst-15 catalyst.
-
Remove the excess ethanol using a rotary evaporator.
-
The crude product can be purified by fractional distillation under reduced pressure. The oil bath temperature should not exceed 165°C to prevent decomposition.[1]
Protocol 2: Analytical Method for Reaction Monitoring (HPLC)
This protocol provides a general guideline for monitoring the reaction progress. Specific conditions may need to be optimized for your equipment and specific ester.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
C18 reverse-phase column.
Reagents:
-
Mobile phase: A suitable buffered aqueous solution (e.g., 0.01 M potassium dihydrogen phosphate, pH adjusted to 2.6 with phosphoric acid) and an organic modifier like acetonitrile or methanol.[6]
-
Standards of tartaric acid, the target ester, and potential byproducts (e.g., pyruvic acid) for calibration.
-
Internal standard (e.g., acetanilide) for quantitative analysis.[1]
Sample Preparation:
-
Withdraw a small aliquot from the reaction mixture.
-
Dilute the sample with the mobile phase to a suitable concentration.
-
If using an internal standard, add a known amount to the diluted sample.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Chromatographic Conditions:
-
Wavelength: 210 nm is often used for the detection of organic acids.[3]
-
Flow rate: Typically 1.0 mL/min.
-
Injection volume: 10-20 µL.
-
Run a gradient or isocratic elution as required to achieve good separation of all components.
Visualizations
Caption: Experimental workflow for the esterification of tartaric acid.
Caption: Troubleshooting logic for tartaric acid esterification.
References
- 1. Making sure you're not a bot! [oc-praktikum.de]
- 2. Separation of Organic Acids with 100% aqueous mobile phase using an Ascentis® Express AQ-C18 HPLC Column [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. HPLC Method for Determination of Tartaric Acid on Newcrom BH Column | SIELC Technologies [sielc.com]
Technical Support Center: Monoethyl Tartrate Degradation and Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation and stability of monoethyl tartrate. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is the monoester derivative of tartaric acid and ethanol. As an organic molecule with multiple functional groups (a carboxylic acid, an ester, and two hydroxyl groups), its stability is crucial for ensuring the purity, efficacy, and safety of pharmaceutical formulations in which it may be used as a starting material, intermediate, or excipient. Understanding its degradation profile is essential for developing stable formulations and establishing appropriate storage conditions.
Q2: What are the primary degradation pathways for this compound?
Based on its chemical structure, the primary degradation pathways for this compound are anticipated to be:
-
Hydrolysis: The ester group is susceptible to hydrolysis under both acidic and basic conditions, yielding tartaric acid and ethanol.
-
Thermal Degradation: At elevated temperatures, esters of tartaric acid can undergo elimination reactions.[1]
-
Oxidation: The secondary hydroxyl groups are potential sites for oxidation.
-
Photodegradation: Exposure to UV light may induce degradation, although specific pathways for this compound are not well-documented.
Q3: What factors can influence the stability of this compound?
Several factors can impact the stability of this compound:
-
pH: The rate of hydrolysis is significantly influenced by pH. Basic conditions generally accelerate the hydrolysis of the ester linkage.
-
Temperature: Higher temperatures can increase the rate of all degradation pathways, particularly thermal decomposition and hydrolysis.[1]
-
Light: Exposure to light, especially UV radiation, can provide the energy for photolytic degradation reactions.
-
Presence of Oxidizing Agents: Contact with oxidizing agents can lead to the degradation of the hydroxyl groups.
-
Moisture: Water is a reactant in hydrolysis, so its presence can promote degradation.
-
Compatibility with other substances: Interactions with other components in a formulation, such as excipients, can potentially catalyze degradation reactions.[2]
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Loss of this compound potency over time in an aqueous solution. | Hydrolysis: The ester bond is likely hydrolyzing to tartaric acid and ethanol. | - Adjust the pH of the solution to a more neutral or slightly acidic range if the application allows. - Store the solution at a lower temperature. - Prepare the solution fresh before use. |
| Appearance of unknown peaks in HPLC analysis after storage at elevated temperatures. | Thermal Degradation: The compound may be undergoing thermal decomposition. | - Store the material at controlled room temperature or under refrigerated conditions as specified. - Perform thermal analysis (e.g., TGA, DSC) to determine the decomposition temperature.[1] - Characterize the unknown peaks to identify degradation products. |
| Discoloration or formation of new impurities upon exposure to light. | Photodegradation: The molecule may be sensitive to light. | - Store the material in light-resistant containers (e.g., amber vials). - Conduct photostability studies according to ICH Q1B guidelines to assess light sensitivity. |
| Incompatibility observed when mixed with certain excipients. | Chemical Interaction: Functional groups on this compound may be reacting with the excipient. | - Conduct a systematic drug-excipient compatibility study.[2] - Analyze mixtures of this compound and individual excipients under accelerated conditions (e.g., 40°C/75% RH). - Use inert excipients where possible. |
Quantitative Data Summary
Table 1: Illustrative pH-Rate Profile for this compound Hydrolysis at 25°C
| pH | Apparent First-Order Rate Constant (kobs) (day-1) | Half-life (t1/2) (days) |
| 2.0 | 0.001 | 693 |
| 5.0 | 0.0005 | 1386 |
| 7.0 | 0.002 | 347 |
| 9.0 | 0.05 | 14 |
| 12.0 | 1.2 | 0.6 |
Table 2: Illustrative Thermal Degradation of this compound (Solid State) after 30 days
| Temperature | Relative Humidity (RH) | % Degradation | Major Degradants Observed |
| 40°C | 75% | < 0.5% | Tartaric Acid |
| 60°C | 75% | 1.2% | Tartaric Acid, Unidentified thermal products |
| 80°C | 75% | 5.8% | Tartaric Acid, Unidentified thermal products |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the degradation pathways of this compound under various stress conditions and to generate potential degradation products for the development of a stability-indicating analytical method.[3][4][5]
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile:water mixture).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl and 1 N HCl. Store the solutions at 60°C for up to 48 hours. Take samples at appropriate time points (e.g., 0, 2, 4, 8, 24, 48 hours). Neutralize the samples before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH and 1 N NaOH. Store the solutions at room temperature and 60°C for up to 48 hours. Take samples at appropriate time points. Neutralize the samples before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% and 30% hydrogen peroxide. Store the solutions at room temperature for up to 48 hours, protected from light. Take samples at appropriate time points.
-
Thermal Degradation (Solid State): Place a known amount of solid this compound in a stability chamber at 80°C for up to 7 days. Dissolve samples in the initial solvent at different time points for analysis.
-
Photodegradation: Expose the stock solution and solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark.
-
-
Sample Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop and validate an HPLC method capable of separating and quantifying this compound from its potential degradation products and impurities.[6][7][8][9]
Methodology:
-
Chromatographic Conditions (Initial):
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Phosphoric acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a high percentage of Mobile Phase A and gradually increase Mobile Phase B.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm (or as determined by UV scan)
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
-
Method Development:
-
Inject the unstressed and stressed samples from the forced degradation study.
-
Optimize the mobile phase composition, gradient, pH, and column type to achieve adequate separation (resolution > 2) between this compound and all degradation products.
-
Assess peak purity of the this compound peak in the stressed samples using a PDA detector.
-
-
Method Validation: Validate the final method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. medcraveonline.com [medcraveonline.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asianjpr.com [asianjpr.com]
- 6. scispace.com [scispace.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. Stress Degradation Studies on Varenicline Tartrate and Development of a Validated Stability-Indicating HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Chiral Resolution with Monoethyl Tartrate
Welcome to the technical support center for chiral resolution using monoethyl tartrate. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guidance and frequently asked questions to assist you in optimizing your diastereomeric salt crystallization experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of chiral resolution using this compound?
A1: Chiral resolution with this compound relies on the formation of diastereomeric salts.[1][2][3] The chiral this compound, a resolving agent, reacts with a racemic mixture (e.g., a chiral amine) to form two diastereomers.[3][4] These diastereomers have different physical properties, most notably different solubilities in a given solvent.[1][5] This difference in solubility allows for the selective crystallization of one diastereomer, which can then be isolated by filtration.[3] Subsequently, the resolving agent is removed, typically by treatment with an acid or base, to yield the desired pure enantiomer.[4][6]
Q2: How do I select an appropriate solvent for the resolution?
A2: Solvent selection is a critical factor in achieving successful chiral resolution. The ideal solvent should exhibit a significant difference in the solubility of the two diastereomeric salts. A systematic screening of a variety of solvents with different polarities is often necessary.[7] It has been observed that increasing the polarity of the solvent can sometimes help in preventing the formation of undesirable anionic dimers that hinder separation.[5] The choice of solvent can also be influenced by the need to avoid the formation of solid solutions, where both diastereomers co-crystallize.[8][9]
Q3: What is a solid solution and how can it be overcome?
A3: A solid solution is a solid-state solution where the crystal lattice of a solid can accommodate a second constituent, in this case, the other diastereomer. The formation of a solid solution is a significant challenge in chiral resolution as it leads to poor enantiomeric excess in the crystallized product.[8][9] Overcoming this issue can involve a thorough study of the phase diagram of the diastereomeric salt system to identify conditions that favor the crystallization of a single diastereomer.[2][8] In some cases, a combination of crystallization and enantioselective dissolution, which leverages differences in the dissolution rates of the diastereomers, can be employed for further enrichment.[8]
Q4: What is the optimal molar ratio of the resolving agent to the racemate?
A4: The optimal molar ratio of this compound to the racemic compound can vary and should be determined experimentally. While a 1:1 stoichiometry is a common starting point for the reaction between a monoacidic resolving agent and a monobasic racemate, the highest enantiomeric excess may be achieved at different ratios.[1] It is recommended to perform the resolution over a range of molar ratios to identify the optimal conditions for your specific system.[1]
Q5: How can I improve the yield and enantiomeric excess (ee) of my resolution?
A5: Improving the yield and enantiomeric excess (ee) often involves a multi-faceted approach. Key factors to consider include:
-
Solvent Screening: As mentioned, a thorough screening of solvents is crucial.[7]
-
Temperature Control: The temperature profile during crystallization, including the cooling rate, can significantly impact the crystal growth and purity.
-
Supersaturation: Controlling the level of supersaturation is important. Seeding a supersaturated solution with a pure crystal of the desired diastereomer can sometimes promote its crystallization.[2]
-
Stoichiometry: Optimizing the molar ratio of the resolving agent is another key parameter.[1]
Troubleshooting Guide
This guide addresses common issues encountered during chiral resolution with this compound and provides potential solutions.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystallization occurs. | The diastereomeric salt is too soluble in the chosen solvent. | - Concentrate the solution to induce crystallization.- Cool the solution to a lower temperature.- Add an anti-solvent (a solvent in which the salt is less soluble).- Try a different solvent system altogether. |
| Both diastereomers crystallize (low ee). | - The solubilities of the two diastereomers are too similar in the chosen solvent.- A solid solution has formed.[8][9] | - Screen for a more selective solvent.- Modify the cooling rate; a slower cooling rate can sometimes improve selectivity.- Construct a phase diagram to understand the solid-liquid equilibrium and identify optimal crystallization conditions.[2] |
| The obtained solid has a low melting point or appears oily. | The diastereomeric salt may not have fully formed or is impure. | - Ensure the starting materials are pure.- Verify the stoichiometry of the reaction.- Wash the filtered solid with a small amount of cold solvent to remove impurities. |
| Difficulty in recovering the resolved enantiomer from the salt. | Incomplete reaction with the acid or base used to break the salt. | - Use a stronger acid or base.- Increase the reaction time or temperature.- Ensure efficient extraction of the free enantiomer into an organic solvent. |
Experimental Protocols
General Protocol for Chiral Resolution of a Racemic Amine with (2R,3R)-Monoethyl Tartrate
-
Salt Formation:
-
Dissolve one equivalent of the racemic amine in a suitable solvent (e.g., ethanol, methanol, or a mixture).
-
In a separate flask, dissolve 0.5 to 1.0 equivalents of (2R,3R)-monoethyl tartrate in the same solvent, gently warming if necessary.
-
Slowly add the this compound solution to the amine solution with stirring.
-
Stir the mixture at room temperature or an elevated temperature for a specified period to allow for salt formation.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C) to induce crystallization.
-
If no crystals form, scratching the inside of the flask with a glass rod or adding a seed crystal of the desired diastereomeric salt can initiate crystallization.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.
-
Dry the crystals under vacuum.
-
-
Liberation of the Enantiomerically Enriched Amine:
-
Suspend the diastereomeric salt in water.
-
Add a base (e.g., aqueous NaOH or KOH) to deprotonate the amine and break the salt.
-
Extract the liberated free amine into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure to obtain the enantiomerically enriched amine.
-
-
Determination of Enantiomeric Excess:
-
Analyze the enantiomeric excess of the resolved amine using a suitable technique, such as chiral HPLC or NMR spectroscopy with a chiral shift reagent.
-
Visualizations
Caption: Workflow for Chiral Resolution.
Caption: Troubleshooting Low Enantiomeric Excess.
References
- 1. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 2. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
- 3. Chiral resolution - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chiral_resolution [chemeurope.com]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01352A [pubs.rsc.org]
Technical Support Center: Overcoming Low Enantioselectivity in Reactions Using Monoethyl Tartrate
Welcome to the technical support center for asymmetric reactions utilizing monoethyl tartrate and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions to achieve high enantioselectivity.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in achieving enantioselectivity?
A1: this compound, and more commonly its dialkyl ester derivatives like diethyl tartrate (DET) and diisopropyl tartrate (DIPT), are widely used as chiral ligands in asymmetric synthesis. Their most prominent application is in the Sharpless-Katsuki asymmetric epoxidation of primary and secondary allylic alcohols.[1][2][3][4][5] In this reaction, the tartrate ester complexes with a titanium(IV) isopropoxide catalyst to create a chiral environment that directs the epoxidation of one face of the double bond, leading to a product with high enantiomeric excess (ee).[2][4][6]
Q2: My Sharpless asymmetric epoxidation is giving low enantiomeric excess (% ee). What are the common causes?
A2: Low enantioselectivity in the Sharpless epoxidation can stem from several factors:
-
Presence of water: Water can react with the titanium catalyst, leading to the formation of inactive titanium dioxide and disrupting the chiral complex.[7] The use of molecular sieves is crucial to mitigate this.[1][7]
-
Purity and age of reagents: The purity of the this compound derivative (e.g., DET) is critical. Old or impure tartrate esters can lead to a decrease in enantioselectivity.
-
Inappropriate catalyst loading: Both too low and too high concentrations of the titanium catalyst can negatively impact the enantioselectivity.[1] Typically, 5-10 mol% of the catalyst is used.[1]
-
Reaction temperature: The Sharpless epoxidation is highly sensitive to temperature. Reactions are typically run at low temperatures (e.g., -20 °C) to maximize enantioselectivity.[7]
-
Substrate structure: The structure of the allylic alcohol can influence the enantioselectivity. Z-disubstituted olefins are known to be less reactive and selective.[8]
-
Incorrect tartrate enantiomer: Using the wrong enantiomer of the tartrate ester will produce the opposite enantiomer of the product. While this doesn't lower the ee, it's a critical factor for obtaining the desired product.
Q3: How critical is the use of molecular sieves?
A3: The use of 3Å or 4Å molecular sieves is considered essential for achieving high enantioselectivity, especially when using catalytic amounts of the titanium complex.[1][7] Molecular sieves effectively remove trace amounts of water from the reaction mixture, protecting the water-sensitive titanium catalyst from deactivation.[7]
Q4: Can the choice of tartrate ester (monoethyl vs. diethyl vs. diisopropyl) affect the enantioselectivity?
A4: Yes, the steric bulk of the ester group on the tartrate can influence the enantioselectivity. Diisopropyl tartrate (DIPT) is often used and can sometimes provide higher selectivity compared to diethyl tartrate (DET).[8] While this compound can be used, the vast majority of literature and optimized protocols for the Sharpless epoxidation utilize DET or DIPT.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving issues of low enantioselectivity in your reactions.
Problem: The enantiomeric excess (% ee) of my product is significantly lower than expected.
Below is a logical workflow to troubleshoot this issue.
Caption: Troubleshooting workflow for low enantioselectivity.
Data on Reaction Parameter Effects
The enantioselectivity of the Sharpless epoxidation is sensitive to several experimental parameters. The following tables summarize the impact of these variables on the enantiomeric excess (% ee).
Table 1: Effect of Catalyst Loading on Enantioselectivity
| Substrate | Catalyst Loading (mol%) | Tartrate Ester | Temperature (°C) | % ee |
| Geraniol | 5 | (+)-DIPT | -20 | >95 |
| (E)-2-Hexen-1-ol | 5 | (+)-DET | -20 | 94 |
| Cinnamyl alcohol | 4.7 | (+)-DET | -12 | 95 |
| (Z)-3-Nonen-1-ol | 10 | (+)-DET | -10 | 86 |
Data compiled from literature sources.[8] Note that for some substrates, higher catalyst loading may be required to achieve high conversion and enantioselectivity.
Table 2: Effect of Temperature on Enantioselectivity
| Substrate | Tartrate Ester | Temperature (°C) | % ee |
| (E)-2-Octen-1-ol | (+)-DIPT | -20 | >98 |
| (E)-2-Octen-1-ol | (+)-DIPT | -35 | >98 |
| Cinnamyl alcohol | (+)-DET | -12 | 95 |
| Cinnamyl alcohol | (+)-DET | 0 | 90 |
Data compiled from literature sources.[8] Lower temperatures generally favor higher enantioselectivity.
Experimental Protocols
Standard Protocol for Sharpless Asymmetric Epoxidation
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Allylic alcohol
-
Titanium(IV) isopropoxide (Ti(O-i-Pr)₄)
-
L-(+)-Diethyl tartrate (L-(+)-DET) or D-(-)-Diethyl tartrate (D-(-)-DET)
-
tert-Butyl hydroperoxide (TBHP) in a hydrocarbon solvent (e.g., 5.5 M in decane)
-
Anhydrous dichloromethane (DCM)
-
Activated 3Å or 4Å molecular sieves
Procedure:
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add activated molecular sieves (approximately 1-2 g per 10 mmol of allylic alcohol).
-
Solvent Addition: Add anhydrous DCM (to make a final concentration of ~0.1 M with respect to the allylic alcohol).
-
Cooling: Cool the flask to -20 °C using a cryocooler or a dry ice/acetone bath.
-
Catalyst Formation:
-
Add L-(+)-DET (or D-(-)-DET) (6 mol%) to the cooled solvent.
-
Add Ti(O-i-Pr)₄ (5 mol%) dropwise to the stirred solution. The solution should turn a pale yellow.
-
Stir the mixture at -20 °C for 30 minutes to allow for the formation of the chiral catalyst complex (this is the "aging" period).
-
-
Substrate Addition: Add the allylic alcohol (1 equivalent) to the reaction mixture.
-
Oxidant Addition: Add TBHP (1.5 equivalents) dropwise, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 1-4 hours.
-
Workup:
-
Quench the reaction by adding a saturated aqueous solution of sodium fluoride (NaF) or a 10% aqueous solution of tartaric acid.
-
Allow the mixture to warm to room temperature and stir vigorously for at least 1 hour.
-
Filter the mixture through a pad of Celite® to remove the titanium salts.
-
Wash the Celite® pad with DCM.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification and Analysis: Purify the crude product by flash column chromatography. Determine the enantiomeric excess by chiral HPLC or GC, or by NMR analysis using a chiral solvating agent.
Experimental Workflow Diagram
Caption: Standard experimental workflow for Sharpless epoxidation.
References
- 1. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 2. The Sharpless-Katsuki Enantioselective Epoxidation [sites.science.oregonstate.edu]
- 3. dalalinstitute.com [dalalinstitute.com]
- 4. chemistnotes.com [chemistnotes.com]
- 5. organicreactions.org [organicreactions.org]
- 6. Sharpless Epoxidation [organic-chemistry.org]
- 7. youtube.com [youtube.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Experimental challenges of working with hygroscopic monoethyl tartrate
This guide provides researchers, scientists, and drug development professionals with technical support for handling the experimental challenges associated with the hygroscopic nature of monoethyl tartrate.
Frequently Asked Questions (FAQs)
Q1: What does it mean for this compound to be hygroscopic?
A1: Hygroscopy is the tendency of a substance to absorb moisture from the surrounding atmosphere.[1] For this compound, a dry, powdered solid, this means that upon exposure to air, it will attract and hold water molecules. This can lead to both physical and chemical changes in the material.[1]
Q2: How does absorbed moisture affect the physical properties of this compound?
A2: Absorbed moisture can cause the fine powder of this compound to clump, form aggregates, or even become a gummy or pasty substance.[1] This change in physical state can make accurate weighing and dispensing for experiments challenging.
Q3: What are the chemical implications of moisture absorption in this compound?
A3: The presence of water can alter the chemical properties of this compound. This may lead to unintended reactions, the formation of by-products, and can impact the stability of the compound.[1][2] In the context of its use as a chiral auxiliary, absorbed water can affect the stereoselectivity of a reaction.[3]
Q4: How should I store this compound to minimize moisture absorption?
A4: To minimize moisture absorption, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[4][5] For highly sensitive applications, storage in a desiccator or a glovebox with an inert atmosphere is recommended.[6]
Q5: How can I determine the water content of my this compound sample?
A5: The most suitable quantitative method for determining the water content in organic compounds like this compound is Karl Fischer titration.[7][8] This technique is fast, selective for water, and can accurately measure low levels of moisture.[7]
Troubleshooting Guides
Issue 1: Inaccurate Weighing and Handling
Q: I am finding it difficult to accurately weigh my this compound. It appears clumpy and sticks to the spatula and weighing boat. What can I do?
A: This is a common physical manifestation of moisture absorption.[1]
Potential Causes:
-
Prolonged exposure of the stock bottle to ambient air.
-
High humidity in the laboratory environment.
-
Improper storage of the compound.
Solutions:
-
Minimize Exposure: Open the stock container for the shortest time possible. If you are weighing out multiple samples, do so in quick succession.
-
Use a Controlled Atmosphere: For best results, handle and weigh this compound inside a glovebox with a dry, inert atmosphere (e.g., nitrogen or argon).[9]
-
Dry the Sample: If you suspect your sample has already absorbed moisture, you may be able to dry it under a high vacuum. However, be aware that this may not be suitable for all applications and the effectiveness will depend on the extent of hydration.[10]
Issue 2: Low Reaction Yield or Inconsistent Results
Q: My reaction yield is significantly lower than expected, or I am seeing inconsistent results between batches. Could the hygroscopicity of this compound be the cause?
A: Yes, absorbed water can directly impact your reaction.
Potential Causes:
-
Stoichiometric Imbalance: The absorbed water adds to the weight of the this compound, meaning you are adding fewer moles of the reagent than calculated.
-
Side Reactions: Water can act as a competing reagent, especially in reactions involving water-sensitive intermediates like Grignard reagents or strong bases.[11]
-
Catalyst Deactivation: In catalytic reactions, water can poison or deactivate the catalyst.
Solutions:
-
Quantify Water Content: Before use, determine the precise water content of your this compound sample using Karl Fischer titration.[12]
-
Adjust Reagent Amount: Based on the Karl Fischer results, adjust the mass of this compound you add to the reaction to account for the water content.
-
Use Anhydrous Techniques: Ensure all glassware is oven- or flame-dried before use and that all solvents are anhydrous.[11][13] Running the reaction under an inert atmosphere using a Schlenk line or in a glovebox will prevent moisture from the air from interfering.[14]
Issue 3: Poor or Inconsistent Stereoselectivity
Q: I am using this compound as a chiral auxiliary, but the stereoselectivity of my reaction is poor or varies between experiments. Is this related to its hygroscopicity?
A: It is highly likely. The performance of many chiral auxiliaries and catalysts is sensitive to the presence of water.[3]
Potential Causes:
-
Alteration of the Chiral Environment: Water molecules can form hydrogen bonds with the this compound, altering its conformation and how it interacts with the reactants, thereby affecting the transition state and reducing stereocontrol.[15]
-
Changes in Reaction Mechanism: The presence of water could favor an alternative, less stereoselective reaction pathway.
Solutions:
-
Strict Moisture Exclusion: The most critical step is to rigorously exclude water from your reaction system. This includes using freshly dried this compound (or a sample with a known low water content), anhydrous solvents, and a dry inert atmosphere.
-
Protocol Standardization: Ensure your experimental setup and procedure for handling the this compound and other reagents are consistent for every reaction.
-
Monitor Water Content: Regularly check the water content of your this compound stock to ensure it remains below an acceptable threshold for your specific application.
Issue 4: Unexpected Analytical Results (NMR, MS)
Q: My analytical data (e.g., NMR, Mass Spectrometry) for a reaction product involving this compound is showing unexpected peaks or impurities. Could this be due to absorbed water?
A: Yes, absorbed water can lead to the formation of by-products that will appear in your analytical data.
Potential Causes:
-
Hydrolysis: The ester group in this compound or other reagents/products in your reaction mixture could be susceptible to hydrolysis, especially under certain pH conditions or at elevated temperatures. This would lead to the formation of tartaric acid and ethanol.
-
Formation of Hydrates: The product itself may have formed a hydrate, which could potentially complicate the interpretation of some analytical data.
Solutions:
-
Careful Work-up: During the reaction work-up, be mindful of the potential for hydrolysis. Use neutral or appropriately buffered aqueous solutions if possible.
-
Drying of Product: Ensure your final product is thoroughly dried to remove any residual water before analysis.
-
Data Interpretation: In ¹H NMR, a broad peak for water may be observed. In mass spectrometry, you might see peaks corresponding to hydrated species or hydrolysis by-products.
Quantitative Data
| Compound | Growth Factor (Gf) at RH=90% | Notes |
| Tartaric Acid | 1.30 - 1.53 | Absorbs water even at RH much lower than its deliquescence RH. |
| Malic Acid | 1.30 - 1.53 | Similar hygroscopicity to tartaric acid. |
| Citric Acid | 1.30 - 1.53 | Similar hygroscopicity to tartaric acid. |
Data compiled from studies on multifunctional organic acids.[9][13]
Researchers should be aware that this compound, containing polar hydroxyl and carboxyl groups, is expected to exhibit significant hygroscopicity. For sensitive applications, it is recommended to experimentally determine the moisture sorption isotherm for the specific batch of this compound being used.
Experimental Protocols
Protocol 1: Determination of Water Content by Karl Fischer Titration
This protocol provides a general method for determining the water content of a this compound sample.
Materials:
-
Karl Fischer titrator (coulometric or volumetric)
-
Anhydrous methanol or other suitable solvent
-
Karl Fischer reagent
-
Airtight syringe
-
This compound sample
Procedure:
-
Transfer 35-40 mL of anhydrous methanol to the titration vessel of the Karl Fischer titrator.
-
Titrate the solvent with the Karl Fischer reagent to an electrometric endpoint to neutralize any residual moisture.
-
Accurately weigh a sample of this compound (typically 50-100 mg, depending on the expected water content and instrument sensitivity).
-
Quickly add the weighed sample to the titration vessel.
-
Titrate the sample with the Karl Fischer reagent to the electrometric endpoint.
-
The instrument will calculate the amount of water in the sample. Express the result as a weight percentage.
Calculation (for volumetric titration): % H₂O = (Volume of KF reagent consumed (mL) × KF reagent factor (mg/mL)) / (Sample weight (mg)) × 100
Protocol 2: Handling and Weighing this compound for a Moisture-Sensitive Reaction
This protocol describes the best practices for handling this compound to be used in a reaction where the exclusion of water is critical.
Method A: Using a Glovebox
-
Ensure the glovebox has a dry, inert atmosphere (e.g., <1 ppm H₂O).
-
Bring the sealed container of this compound, a tared vial, a spatula, and a balance into the glovebox antechamber.
-
Cycle the antechamber to replace the air with the inert atmosphere.
-
Inside the glovebox, open the this compound container.
-
Weigh the desired amount of this compound into the tared vial and seal it.
-
Seal the stock container of this compound.
-
The sealed vial containing the weighed sample can now be removed from the glovebox for addition to the reaction.
Method B: Using a Schlenk Line and an Inert Gas Flow
-
Connect a flask containing a stir bar to a Schlenk line.
-
Heat the flask under vacuum to remove adsorbed water, then allow it to cool to room temperature under a positive pressure of an inert gas (e.g., nitrogen or argon).
-
Briefly remove the stopper and, under a positive flow of inert gas, quickly add an approximate amount of this compound to the flask.
-
Seal the flask and re-weigh it to determine the exact mass of this compound added.
-
The flask is now ready for the addition of anhydrous solvents and other reagents via syringe or cannula.[13]
Visualizations
Caption: Decision workflow for handling this compound.
Caption: Troubleshooting workflow for low reaction yields.
Caption: Consequences of this compound hygroscopicity.
References
- 1. Hygroscopic: What it Means, What You Need to Know [corecheminc.com]
- 2. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. fishersci.com [fishersci.com]
- 5. rowe.com.au [rowe.com.au]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 9. molan.wdfiles.com [molan.wdfiles.com]
- 10. How To [chem.rochester.edu]
- 11. Video: Preparing Anhydrous Reagents and Equipment [jove.com]
- 12. pharmacopeia.cn [pharmacopeia.cn]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 15. Origins of the unusual hygroscopicity observed in LY297802 tartrate - PubMed [pubmed.ncbi.nlm.nih.gov]
Techniques for removing residual impurities from monoethyl tartrate
Technical Support Center: Monoethyl Tartrate Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common residual impurities I might encounter when synthesizing this compound?
A1: The direct esterification of tartaric acid with ethanol is a common synthesis route. However, this reaction often results in a mixture containing the desired this compound, unreacted tartaric acid, and the diester byproduct, diethyl tartrate.[1] Depending on the specific reaction conditions and starting materials, other impurities could include residual solvents or byproducts from side reactions.
Q2: How can I effectively remove unreacted tartaric acid from my crude product?
A2: Unreacted tartaric acid, being a di-carboxylic acid, is significantly more polar and acidic than this compound. This difference in properties can be exploited for its removal. A common and effective method is liquid-liquid extraction. By dissolving the crude mixture in an organic solvent (like ethyl acetate) and washing it with a mild aqueous base (e.g., a saturated sodium bicarbonate solution), the acidic tartaric acid will preferentially move into the aqueous phase as a salt, while the less acidic this compound remains in the organic layer.
Q3: What is the best approach to separate this compound from the diethyl tartrate byproduct?
A3: Separating this compound from diethyl tartrate can be challenging due to their similar structures. The key difference is the presence of a free carboxylic acid group on the monoester, making it more polar.
-
Column Chromatography: This is a highly effective method for separating compounds with different polarities.[2][3] Using a silica gel stationary phase and a suitable mobile phase gradient (e.g., a mixture of hexane and ethyl acetate, gradually increasing the ethyl acetate polarity), this compound will elute more slowly than the less polar diethyl tartrate.
-
Selective Extraction: Adjusting the pH of an aqueous solution during a liquid-liquid extraction can also achieve separation. At a specific pH, the this compound can be deprotonated and extracted into an aqueous layer, while the non-acidic diethyl tartrate remains in the organic phase.
Q4: Which analytical techniques are recommended for assessing the purity of my final this compound product?
A4: A combination of analytical techniques is often best for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): HPLC is one of the most common and powerful methods for separating and quantifying components in a mixture.[4] It is well-suited for non-volatile organic compounds like this compound and its derivatives.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the chemical structure of the purified compound and identifying any residual impurities.[1]
-
Mass Spectrometry (MS): Often coupled with LC (LC-MS) or GC (GC-MS), this technique is invaluable for identifying impurities by determining their mass-to-charge ratio, which helps in elucidating their chemical structures.[4][7][8]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to confirm the presence of key functional groups (e.g., hydroxyl, carboxyl, and ester groups) and can help in the overall characterization of the product.[8]
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
Problem: Low yield of this compound after purification.
| Possible Cause | Suggested Solution |
| Co-extraction of Product: During liquid-liquid extraction to remove acidic impurities, some this compound may have been deprotonated and lost to the aqueous phase. | Use a weaker base or carefully control the pH during the wash. Perform a back-extraction of the aqueous layer with a fresh portion of organic solvent to recover any lost product. |
| Incomplete Elution from Chromatography Column: The product may be too strongly adsorbed to the stationary phase. | Increase the polarity of the mobile phase at the end of the chromatographic run to ensure all the product is eluted. |
| Product Degradation: Exposure to excessively high temperatures or extreme pH during purification can cause degradation. | Use milder purification conditions. For example, avoid high heat when evaporating solvents and use buffered solutions where appropriate. Recrystallization at elevated temperatures for prolonged periods can risk thermal degradation.[2] |
Problem: My purified product is still contaminated with diethyl tartrate.
| Possible Cause | Suggested Solution |
| Poor Resolution in Column Chromatography: The mobile phase may not be optimized to separate the two esters effectively. | Optimize the solvent system. A shallower gradient or an isocratic elution with a finely-tuned solvent ratio can improve separation. Using a longer column or a stationary phase with a smaller particle size can also increase resolution. |
| Overloading the Chromatography Column: Applying too much crude product to the column can lead to broad, overlapping peaks. | Reduce the amount of sample loaded onto the column relative to the amount of stationary phase. |
Problem: Analytical results (NMR, HPLC) show unexpected impurity peaks.
| Possible Cause | Suggested Solution |
| Incomplete Reaction: The initial esterification reaction may not have gone to completion. | Re-evaluate the synthesis protocol. Consider increasing the reaction time, temperature, or using a more effective catalyst to drive the reaction to completion. |
| Solvent Impurities: Residual solvents used in the reaction or purification process may be present. | Ensure solvents are thoroughly removed under vacuum. Using high-purity solvents for purification is also critical. |
| Degradation: The compound may be unstable under the purification or storage conditions. | Analyze the sample immediately after purification. Store the purified compound under an inert atmosphere (e.g., nitrogen or argon) at a low temperature and protected from light. |
Data Presentation
Table 1: Common Impurities in this compound Synthesis
| Impurity Name | Source | Recommended Removal Technique |
| Tartaric Acid | Unreacted starting material | Liquid-liquid extraction with a mild aqueous base |
| Diethyl Tartrate | Over-esterification byproduct | Column chromatography |
| Ethanol | Residual solvent/reactant | Evaporation under reduced pressure |
| Synthesis Byproducts | Side reactions (e.g., from catalysts) | Column chromatography, Recrystallization |
Table 2: Comparison of Purification Techniques
| Technique | Principle | Applicability for this compound | Typical Purity Achievable |
| Column Chromatography | Separation based on polarity differences. | Excellent for separating monoester, diester, and other organic impurities.[2][3] | >99% |
| Recrystallization | Separation based on differences in solubility. | Can be effective if a suitable solvent is found that solubilizes impurities at a different rate than the product. | 98-99.5% |
| Liquid-Liquid Extraction | Separation based on differential solubility and acidity between two immiscible liquid phases. | Highly effective for removing acidic (tartaric acid) or basic impurities.[4] | Can significantly improve purity before a final polishing step like chromatography. |
| Solid-Phase Extraction (SPE) | A cartridge-based form of chromatography for rapid purification or sample cleanup.[2] | Useful for quick cleanup, such as removing highly polar or non-polar impurities. | Dependent on sorbent and conditions; often used as a preliminary step. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 9:1 Hexane:Ethyl Acetate). Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane.
-
Loading: Carefully load the dissolved sample onto the top of the silica gel bed.
-
Elution: Begin eluting with the mobile phase. Collect fractions and monitor the separation using Thin-Layer Chromatography (TLC). The less polar diethyl tartrate will elute first, followed by the more polar this compound.
-
Gradient (Optional): If separation is slow, gradually increase the polarity of the mobile phase (e.g., by increasing the proportion of ethyl acetate) to speed up the elution of the this compound.
-
Analysis: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure using a rotary evaporator. Analyze the final product for purity using HPLC or NMR.
Protocol 2: Purification by Liquid-Liquid Extraction
-
Dissolution: Dissolve the crude product in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane.
-
Acid Removal: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will react with and extract the unreacted tartaric acid into the aqueous layer. Vent the funnel frequently to release CO₂ gas.
-
Separation: Allow the layers to separate and drain the lower aqueous layer. Repeat the wash if necessary (monitor with pH paper).
-
Water Wash: Wash the organic layer with brine (saturated NaCl solution) to remove residual water and any remaining inorganic impurities.
-
Drying and Evaporation: Drain the organic layer into a flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and evaporate the solvent under reduced pressure to yield the purified product.
Visualizations
References
- 1. This compound | 608-89-9 | Benchchem [benchchem.com]
- 2. silicycle.com [silicycle.com]
- 3. researchgate.net [researchgate.net]
- 4. biopharminternational.com [biopharminternational.com]
- 5. researchgate.net [researchgate.net]
- 6. CN101393186A - Method for separating and analyzing tartaric acid formoterol chiral isomer by HPLC method - Google Patents [patents.google.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. Identification, characterization and quantification of new impurities by LC-ESI/MS/MS and LC-UV methods in rivastigmine tartrate active pharmaceutical ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies for scaling up the production of monoethyl tartrate
Technical Support Center: Monoethyl Tartrate Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the production of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The main strategies for synthesizing this compound involve:
-
Direct Acid-Catalyzed Esterification: This is a common method where tartaric acid is reacted directly with an excess of ethanol in the presence of an acid catalyst such as sulfuric acid or a solid acid catalyst like Amberlyst 15.[1][2]
-
Thionyl Chloride Mediated Esterification: This method utilizes thionyl chloride to activate the carboxylic acid for esterification with ethanol. It can lead to high conversion rates.[2][3]
-
Protection-Deprotection Sequence: To achieve higher selectivity and yield, especially for specific enantiomers, a protection-deprotection strategy is often employed. This involves protecting the diol functionality of tartaric acid (e.g., as an acetonide), followed by esterification and subsequent deprotection.[4]
Q2: What are the main challenges encountered when scaling up this compound production?
A2: Key challenges include:
-
Formation of Diethyl Tartrate: The presence of two carboxylic acid groups in tartaric acid can lead to the formation of the diester, diethyl tartrate, as a significant byproduct, reducing the yield of the desired monoester.
-
Side Reactions: Under acidic conditions and elevated temperatures, tartaric acid can undergo decarboxylation to form pyruvic acid, which is an impurity that can complicate purification.[2]
-
Purification: Separating this compound from unreacted tartaric acid, diethyl tartrate, and other byproducts can be challenging due to their similar physical properties.
-
Enantioselectivity: For applications requiring a specific enantiomer of this compound, controlling the stereochemistry during synthesis is crucial.[4]
Q3: How can the formation of diethyl tartrate be minimized?
A3: To minimize the formation of the diester, you can:
-
Control Stoichiometry: Use a controlled molar ratio of tartaric acid to ethanol. While an excess of ethanol is often used to drive the reaction, a very large excess can favor the formation of the diester.
-
Reaction Time and Temperature: Optimize the reaction time and temperature. Shorter reaction times and lower temperatures can help to selectively favor the formation of the monoester.
-
Protection Chemistry: Employ a protection-deprotection strategy where one of the carboxylic acid groups is selectively protected before esterification.[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of this compound | - Incomplete reaction. - Formation of diethyl tartrate. - Side reactions (e.g., decomposition to pyruvic acid).[2] - Inefficient catalyst. | - Increase reaction time or temperature cautiously. - Optimize the molar ratio of reactants. - Consider using a milder catalyst or reaction conditions. - For equilibrium-limited reactions, consider removing water as it forms, for example, by using pervaporation.[5][6] |
| Presence of Diethyl Tartrate Impurity | - Excess ethanol. - Prolonged reaction time or high temperature. | - Reduce the excess of ethanol. - Decrease reaction time and/or temperature. - Purify the crude product using column chromatography or fractional distillation under reduced pressure.[1] |
| Formation of Pyruvic Acid | - High reaction temperatures. - Strong acid catalyst. | - Lower the reaction temperature. The risk of decomposition increases at temperatures above 165°C.[1] - Use a milder or solid acid catalyst (e.g., Amberlyst 15) instead of strong mineral acids like sulfuric acid.[1] |
| Difficulty in Product Purification | - Similar polarities of this compound, diethyl tartrate, and tartaric acid. | - Utilize fractional distillation under high vacuum.[1] - Employ column chromatography on silica gel.[7] - Consider ion-exchange chromatography to separate the acidic monoester from the neutral diester.[7] |
| Inconsistent Results Between Batches | - Variation in raw material quality (e.g., water content in ethanol). - Poor control over reaction parameters (temperature, stirring). | - Use dry ethanol and ensure consistent quality of tartaric acid.[1] - Implement precise control over reaction temperature, stirring rate, and addition of reagents. |
Experimental Protocols
Method 1: Direct Esterification using Amberlyst 15
This protocol is based on the acid-catalyzed esterification of L-(+)-tartaric acid with ethanol using a solid acid catalyst.[1]
Materials:
-
L-(+)-tartaric acid
-
Dry ethanol
-
Amberlyst 15 ion-exchange resin
-
Round-bottom flask
-
Reflux condenser with a drying tube
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add L-(+)-tartaric acid (15.0 g, 100 mmol) and dry ethanol (73.0 mL, 1.25 mol).
-
Add Amberlyst 15 (1.0 g) to the mixture.
-
Attach a reflux condenser with a drying tube to the flask.
-
Heat the mixture to reflux with gentle stirring for 48 hours. Avoid vigorous stirring to prevent crushing the Amberlyst beads.
-
After 48 hours, cool the reaction mixture in an ice bath to allow the Amberlyst resin to settle.
-
Filter the solution through a large folded filter paper into a round-bottom flask to remove the catalyst.
-
Remove the excess ethanol using a rotary evaporator at approximately 20 hPa.
-
The crude product is then purified by fractional distillation under high vacuum (e.g., 2 x 10⁻¹ hPa) at a temperature of 95-98 °C.
| Parameter | Value |
| Reactant Ratio (Ethanol:Tartaric Acid) | 12.5 : 1 (molar) |
| Catalyst Loading | ~6.7% (w/w of tartaric acid) |
| Reaction Temperature | Reflux |
| Reaction Time | 48 hours |
| Crude Yield | ~19.1 g |
| Final Yield (after distillation) | ~15.7 g (76%) |
Method 2: Esterification using Thionyl Chloride
This method describes the synthesis of L-(+)-ethyl tartrate using thionyl chloride as an acylating agent.[3]
Materials:
-
L-(+)-tartaric acid
-
Anhydrous ethanol
-
Thionyl chloride
-
Sodium bicarbonate or Potassium carbonate
-
Reaction vessel with dropping funnel and stirrer
-
Cooling bath
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a reaction vessel, add L-(+)-tartaric acid and anhydrous ethanol.
-
Cool the mixture to a temperature between 0-30 °C.
-
Slowly add thionyl chloride dropwise over a period of 1-3 hours while maintaining the temperature.
-
After the addition is complete, warm the reaction mixture to 30-60 °C and maintain for 1-5 hours.
-
Once the reaction is complete, remove the excess ethanol by vacuum distillation to obtain the crude L-(+)-ethyl tartrate.
-
To the crude product, add a catalyst such as sodium bicarbonate or potassium carbonate and stir at 20-40 °C for 2-3 hours to neutralize any remaining acid and react with byproducts.
-
Filter the mixture to remove the solid catalyst, yielding the purified L-(+)-ethyl tartrate.
| Parameter | Value |
| Reactant Ratio (Thionyl Chloride:Tartaric Acid) | 2:1 to 8:1 (molar) |
| Initial Temperature | 0-30 °C |
| Reaction Temperature | 30-60 °C |
| Reaction Time | 1-5 hours |
| Molar Yield | > 95% |
| Product Purity | > 99.0% |
Visualizations
Experimental Workflow: Direct Esterification
Caption: Workflow for direct esterification of tartaric acid.
Logical Relationship: Troubleshooting Low Yield
Caption: Troubleshooting logic for low product yield.
References
- 1. Making sure you're not a bot! [oc-praktikum.de]
- 2. researchgate.net [researchgate.net]
- 3. CN107337603A - The preparation method of L (+) ethyl tartrate - Google Patents [patents.google.com]
- 4. This compound | 608-89-9 | Benchchem [benchchem.com]
- 5. The esterification of tartaric acid with ethanol: Kinetics and shifting the equilibrium by means of pervaporation [scite.ai]
- 6. The esterification of tartaric acid with ethanol: Kinetics and shifting the equilibrium by means of pervaporation | Semantic Scholar [semanticscholar.org]
- 7. Formation of Ethyl Esters of Tartaric Acid During Wine Aging: Chemical and Sensory Effects | American Journal of Enology and Viticulture [ajevonline.org]
Troubleshooting diastereomeric salt crystallization for chiral resolution
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the chiral resolution of racemates via diastereomeric salt crystallization.
Frequently Asked Questions (FAQs)
Q1: Why is no crystallization occurring after adding the resolving agent and cooling the solution?
A: This issue typically points to one of several factors related to solubility and supersaturation:
-
High Solubility: The diastereomeric salts may be too soluble in the chosen solvent system, preventing them from reaching the necessary supersaturation to crystallize.
-
Insufficient Supersaturation: The concentration of the salt might be below its solubility limit at the given temperature.
-
Inhibition of Nucleation: Impurities in the mixture or the solvent itself can sometimes inhibit the formation of crystal nuclei.
-
Incorrect Stoichiometry: The ratio of the racemic mixture to the resolving agent may not be optimal for salt formation and crystallization.[1]
Troubleshooting Steps:
-
Solvent Screening: Test a variety of solvents with different polarities and hydrogen-bonding capabilities.[2] The ideal solvent should dissolve the substrate to facilitate salt formation but have differential solubility for the two diastereomers.[3]
-
Increase Concentration: Carefully evaporate some of the solvent to increase the concentration of the diastereomeric salts.
-
Anti-Solvent Addition: Introduce an "anti-solvent" in which the salts are less soluble to induce precipitation. This should be done slowly to avoid oiling out.
-
Lower Temperature: Reduce the crystallization temperature further, as solubility typically decreases with temperature.
-
Seeding: Introduce a small number of seed crystals of the desired diastereomeric salt to induce crystallization.[1][4] If pure crystals are unavailable, scratching the inside of the flask with a glass rod at the liquid-air interface can sometimes initiate nucleation.
Q2: Both diastereomers are crystallizing simultaneously, resulting in low diastereomeric excess (d.e.). What should I do?
A: Co-crystallization indicates that the solubility difference between the two diastereomeric salts in your current system is insufficient for effective separation.[2] This is a common and significant challenge in chiral resolution.[5]
Troubleshooting Steps:
-
Re-evaluate the Solvent: The choice of solvent is critical and strongly influences resolution efficiency.[3][6] A systematic screening of solvents is the most effective approach. The goal is to maximize the solubility difference between the two diastereomers.
-
Optimize Temperature Profile: A slower, more controlled cooling rate can provide a better window for the less soluble diastereomer to crystallize selectively. Investigate the induction time and crystal growth rate at different temperatures.[1]
-
Adjust Resolving Agent Stoichiometry: The amount of resolving agent used can significantly affect the phase equilibrium of the system.[1] Using 0.5 equivalents of the resolving agent can sometimes be more effective, as the system's selectivity is then based on the solubility difference between one diastereomeric salt and the free, unreacted enantiomer.[3]
-
Construct a Phase Diagram: For a deeper understanding, constructing a ternary phase diagram of the two diastereomeric salts and the solvent can identify the optimal conditions for recovering the desired salt under equilibrium.[1][7]
Q3: The yield of the desired diastereomeric salt is very low. How can I improve it?
A: Low yield means that a significant portion of the target diastereomer remains in the mother liquor.
-
Suboptimal Solubility: The desired salt might still be too soluble in the solvent, even if it's the less soluble of the two.
-
Equilibrium Limitations: The separation may be limited by the position of the eutectic point in the phase diagram of the diastereomers.[8]
-
Premature Isolation: The crystallization process may have been stopped before reaching its optimal yield.
Troubleshooting Steps:
-
Optimize Solvent and Temperature: As with low purity, screen for solvents that further decrease the solubility of the target salt. Also, experiment with lower final crystallization temperatures.
-
Recycle the Mother Liquor: The unwanted enantiomer remaining in the mother liquor can often be racemized and recycled, a process known as Resolution-Racemization-Recycle (RRR), to improve the overall process yield.[9]
-
Crystallization-Induced Diastereomeric Transformation (CIDT): If the unwanted enantiomer can be racemized in solution, it's possible to convert it into the desired enantiomer, which then crystallizes out as the less soluble salt. This dynamic process can theoretically lead to yields approaching 100%.[10] This requires careful selection of a resolving agent and conditions that facilitate in-situ racemization.
Q4: My product is "oiling out" or forming an amorphous solid instead of crystals. What's causing this?
A: Oiling out occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This often happens when the level of supersaturation is too high, or the temperature is above the melting point of the solvated solid.
Troubleshooting Steps:
-
Reduce Supersaturation:
-
Use a more dilute solution.
-
Employ a much slower cooling rate.
-
Add any anti-solvent very slowly and at a higher temperature.
-
-
Increase Crystallization Temperature: If possible, find a solvent system where crystallization can occur at a higher temperature, well below the melting point of the salt.
-
Agitation: Ensure proper agitation. Gentle stirring can promote crystallization over oiling, but vigorous agitation can sometimes lead to the formation of small, impure crystals.
-
Solvent Choice: The solvent plays a role in stabilizing the crystal lattice. Experiment with solvents that have stronger interactions (e.g., hydrogen bonding) with the diastereomeric salts.
Data Presentation: Screening Results
Effective troubleshooting often relies on systematic screening. Organize your experimental data in tables to easily compare results and identify promising conditions.
Table 1: Resolving Agent and Solvent Screening Summary
| Entry | Racemate | Resolving Agent (Equivalents) | Solvent System | Temp (°C) | Yield (%) | Diastereomeric Excess (d.e., %) | Notes |
| 1 | Racemic Acid A | (R)-1-Phenylethylamine (0.5) | Methanol | 0 | 35 | 65 | Fine needles |
| 2 | Racemic Acid A | (R)-1-Phenylethylamine (0.5) | Ethanol | 0 | 40 | 78 | Prismatic crystals |
| 3 | Racemic Acid A | (R)-1-Phenylethylamine (0.5) | Isopropanol | 0 | 42 | 92 | High purity, good crystals |
| 4 | Racemic Acid A | (R)-1-Phenylethylamine (1.0) | Isopropanol | 0 | 65 | 70 | Higher yield, lower purity |
| 5 | Racemic Acid A | (S)-Proline (0.5) | Water/Acetone | 5 | 20 | 40 | Poor result |
| 6 | Racemic Acid A | Brucine (0.5) | Acetone | 0 | 38 | 85 | Good purity |
Diastereomeric excess (d.e.) is determined by analyzing the crystalline solid, typically via HPLC or NMR.
Experimental Protocols
Protocol 1: General Procedure for Diastereomeric Salt Crystallization
-
Salt Formation:
-
Dissolve the racemic mixture (e.g., a chiral acid or base) in a suitable solvent at an elevated temperature.[3] A list of 27 common solvents has been previously investigated for favorable outcomes.[3]
-
In a separate vessel, dissolve the chiral resolving agent (typically 0.5 to 1.0 equivalents) in the same solvent.[3][9]
-
Add the resolving agent solution to the racemic mixture solution. Stir for a short period to ensure complete salt formation.
-
-
Crystallization:
-
Allow the solution to cool slowly and undisturbed to room temperature, and then potentially to a lower temperature (e.g., 0-5 °C) to maximize crystallization. A controlled cooling rate is crucial.[7]
-
If crystallization does not start, attempt to induce it by seeding with a small crystal of the desired diastereomeric salt.[7]
-
-
Isolation:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals sparingly with a small amount of cold solvent to remove residual mother liquor.
-
Dry the crystals under vacuum.
-
-
Analysis:
-
Determine the yield and melting point of the crystalline salt.
-
Assess the diastereomeric purity of the salt using an appropriate analytical technique such as chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or Capillary Electrophoresis (CE).[11][12][13]
-
-
Liberation of the Enantiomer:
-
Dissolve the purified diastereomeric salt in a suitable solvent (e.g., water).
-
Break the salt by adding an acid (if the resolved compound is a base) or a base (if the resolved compound is an acid) to neutralize the resolving agent.[14] For example, treat the salt with a strong base like NaOH to recover a pure enantiomeric amine.[14]
-
Extract the desired free enantiomer into an organic solvent.
-
Wash, dry, and concentrate the organic layer to isolate the pure enantiomer.
-
Recover the resolving agent from the aqueous layer if desired.[15]
-
Visualizations
Experimental Workflow
Caption: General workflow for chiral resolution via diastereomeric salt crystallization.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common crystallization issues.
Key Parameter Relationships
Caption: Interdependence of key parameters in diastereomeric salt crystallization.
References
- 1. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01352A [pubs.rsc.org]
- 6. approcess.com [approcess.com]
- 7. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D [pubs.rsc.org]
- 8. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 9. Chiral resolution - Wikipedia [en.wikipedia.org]
- 10. Guided optimization of a crystallization-induced diastereomer transformation to access a key navoximod intermediate - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00077J [pubs.rsc.org]
- 11. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chiral analysis - Wikipedia [en.wikipedia.org]
- 13. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pharmtech.com [pharmtech.com]
Technical Support Center: Monoethyl Tartrate Synthesis & Workup
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of monoethyl tartrate during experimental workup.
Troubleshooting Guide
Q1: My yield of this compound is significantly lower than expected, and I suspect hydrolysis. How can I confirm this?
A1: Reduced yield is a common indicator of ester hydrolysis. To confirm, you can analyze your crude product and aqueous washes using techniques like High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. Look for the presence of tartaric acid, a byproduct of hydrolysis. A significant amount of tartaric acid in either the organic or aqueous layers strongly suggests that hydrolysis has occurred.
Q2: During the aqueous workup, my product seems to be partitioning into the aqueous layer. What's causing this and how can I prevent it?
A2: this compound contains a free carboxylic acid group, which can be deprotonated to form a carboxylate salt, especially under neutral to basic conditions. This salt is highly soluble in water. To prevent this, ensure the aqueous solution is acidified to a pH below the pKa of the carboxylic acid group of this compound (estimated to be around 3-4). This keeps the carboxylic acid protonated and the molecule more soluble in the organic solvent.
Q3: I'm observing the formation of a solid precipitate during the workup. What is it likely to be?
A3: A common precipitate is unreacted tartaric acid, which has low solubility in many organic solvents. If the reaction to form the monoester was incomplete, the starting material may crash out. Additionally, if hydrolysis has occurred, the resulting tartaric acid can also precipitate. Ensure your reaction has gone to completion and maintain an acidic pH during workup to keep the this compound in the organic phase.
Q4: What are the optimal pH and temperature conditions to minimize hydrolysis during the workup of this compound?
A4: To minimize hydrolysis, the workup should be conducted under mildly acidic conditions and at low temperatures. Both strongly acidic and basic conditions can catalyze the hydrolysis of the ester.[1] It is recommended to keep the pH of all aqueous solutions between 3 and 5. All extraction and washing steps should ideally be performed using cold solutions and equipment (e.g., in an ice bath) to reduce the rate of the hydrolysis reaction.
Frequently Asked Questions (FAQs)
Q1: What is ester hydrolysis and why is it a particular problem for this compound?
A1: Ester hydrolysis is a chemical reaction in which an ester is cleaved back into its constituent carboxylic acid and alcohol in the presence of water.[2] This reaction can be catalyzed by both acids and bases. For this compound, this means the ester bond is broken to yield tartaric acid and ethanol. This is problematic as it reduces the yield of the desired product and introduces impurities that can be difficult to separate.
Q2: Can I use a strong base like sodium hydroxide to neutralize any excess acid from the esterification reaction?
A2: It is strongly advised against using strong bases like sodium hydroxide. Basic conditions, especially with heating, will rapidly hydrolyze the ester group of this compound in a process called saponification. For neutralization, a weak base like sodium bicarbonate should be used, and the process should be carefully monitored to avoid making the solution basic.
Q3: What is the best organic solvent for extracting this compound?
A3: Ethyl acetate is a commonly used and effective solvent for extracting this compound. Its polarity is suitable for dissolving the monoester while being immiscible with water. Other solvents like diethyl ether can also be used. The choice of solvent can also depend on the subsequent purification steps.
Q4: How can I effectively dry the organic extract containing this compound without causing hydrolysis?
A4: After extraction, the organic layer will be saturated with water, which must be removed to prevent hydrolysis upon storage or concentration. Use an anhydrous drying agent like sodium sulfate or magnesium sulfate. Add the drying agent to the organic solution, swirl, and let it stand for a period. The solution should be clear when it is dry. Filter off the drying agent before removing the solvent.
Q5: Are there alternative workup procedures to minimize hydrolysis?
A5: Yes, one alternative is to minimize the exposure to water altogether. This can be achieved by using a solid-supported catalyst for the esterification that can be filtered off, followed by direct removal of the excess alcohol under reduced pressure. Another approach is to use a continuous liquid-liquid extraction setup where the product is immediately removed from the aqueous phase, minimizing contact time.
Quantitative Data Summary
The following table summarizes key quantitative parameters to consider for preventing the hydrolysis of this compound during workup. Please note that some values are estimates based on chemical principles and related compounds due to the limited availability of specific experimental data for this compound.
| Parameter | Recommended Value/Range | Rationale & Notes |
| pKa of Carboxylic Acid Group | ~3-4 (estimated) | Maintaining the pH below this value ensures the carboxylic acid is protonated, maximizing solubility in the organic phase and minimizing partitioning into the aqueous layer. |
| Optimal Workup pH | 3 - 5 | This mildly acidic range minimizes both acid- and base-catalyzed hydrolysis of the ester group.[1] |
| Workup Temperature | 0 - 10 °C | Lower temperatures significantly reduce the rate of hydrolysis. It is advisable to pre-cool all solutions and glassware. |
| Hydrolysis Rate vs. Temperature | Rate approximately doubles for every 10 °C increase | This is a general rule of thumb for many chemical reactions. Keeping the temperature low is a critical factor in preventing hydrolysis. |
Detailed Experimental Protocols
Protocol 1: Standard Aqueous Workup for this compound
-
Cool the Reaction Mixture: Once the esterification reaction is complete, cool the reaction vessel in an ice bath to 0-5 °C.
-
Quenching: Slowly add cold deionized water to the reaction mixture with stirring to quench the reaction.
-
Solvent Extraction: Transfer the mixture to a separatory funnel. Add an equal volume of cold ethyl acetate and shake vigorously. Allow the layers to separate.
-
Separate Layers: Drain the lower aqueous layer.
-
Wash with Brine: Wash the organic layer with an equal volume of cold, saturated sodium chloride (brine) solution. This helps to remove the bulk of the dissolved water.
-
Dry the Organic Layer: Transfer the organic layer to a clean, dry flask. Add anhydrous sodium sulfate or magnesium sulfate until the drying agent no longer clumps together.
-
Filter: Filter the solution to remove the drying agent.
-
Solvent Removal: Remove the ethyl acetate under reduced pressure using a rotary evaporator. Ensure the water bath temperature is kept low (ideally below 40 °C) to prevent hydrolysis of the final product.
Visualizations
Figure 1. Mechanisms of acid- and base-catalyzed hydrolysis of this compound.
Figure 2. Recommended experimental workflow for the workup of this compound.
References
Impact of solvent choice on monoethyl tartrate reaction outcomes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of monoethyl tartrate. The information is presented in a question-and-answer format to directly address common challenges encountered during this esterification reaction, with a particular focus on the impact of solvent choice.
Troubleshooting Guide
Issue 1: Low Yield of this compound
Q: My reaction is resulting in a low yield of this compound. What are the likely causes related to the solvent and how can I improve it?
A: Low yields in the synthesis of this compound are a common issue and can often be attributed to the reaction equilibrium and solvent-related factors. The esterification of tartaric acid with ethanol is a reversible reaction. To favor the formation of the monoethyl ester, the equilibrium needs to be shifted towards the products.[1]
Probable Causes & Solutions:
-
Inadequate Water Removal: The formation of water as a byproduct can inhibit the forward reaction.
-
Solution 1 (Azeotropic Removal): If using a non-polar, water-immiscible solvent such as toluene or hexane, employ a Dean-Stark apparatus to continuously remove water as it is formed. This is a very effective method for driving the reaction to completion.
-
Solution 2 (Excess Alcohol as Solvent): When using ethanol as both a reactant and a solvent, a large excess of ethanol can be used to shift the equilibrium towards the product side.[2] A patent describing the synthesis of L-(+)-ethyl tartrate utilizes a significant excess of absolute ethanol for this purpose, achieving a molar yield of over 95%.[2][3]
-
Solution 3 (Drying Agents): The addition of molecular sieves to the reaction mixture can absorb the water produced, although this may be less efficient for larger scale reactions.
-
-
Suboptimal Solvent Choice: The polarity and properties of the solvent can significantly influence the reaction rate and equilibrium.
-
Solution: While ethanol serves as both a reactant and a solvent, other solvents can be used. For Fischer-Speier esterification, non-polar solvents are often employed to facilitate water removal.[1] If you are using a co-solvent, ensure it is inert and does not interfere with the reaction. The choice of solvent can also affect the solubility of the reactants and the catalyst.
-
-
Formation of Diethyl Tartrate: The reaction can proceed to form the diester, diethyl tartrate, consuming the desired monoester and reducing its yield.
-
Solution: Control the stoichiometry of the reactants. Using a molar ratio of tartaric acid to ethanol closer to 1:1 will favor the formation of the monoester. However, as mentioned, an excess of ethanol is often used to drive the reaction, so careful optimization of the reaction time is crucial to maximize the monoester concentration before significant diester formation occurs. Monitoring the reaction progress using techniques like TLC or HPLC is recommended.
-
Issue 2: Presence of Impurities and Side Products
Q: I am observing significant impurities in my final product. What are the common side reactions associated with solvent choice?
A: The choice of solvent and reaction conditions can lead to the formation of several impurities.
Common Side Products & Prevention:
-
Diethyl Tartrate: As mentioned, over-esterification is a common issue.
-
Prevention: Carefully control the reaction time and stoichiometry. Using a less reactive alcohol or a milder catalyst might also help, but this could impact the overall reaction rate.
-
-
Unreacted Tartaric Acid: Incomplete reaction will leave unreacted starting material.
-
Prevention: Ensure efficient water removal and an appropriate catalyst concentration. Increasing the reaction temperature (within the limits of solvent and reactant stability) can also improve the conversion rate.
-
-
Ether Formation: Under acidic conditions, particularly at higher temperatures, the alcohol can undergo dehydration to form a dialkyl ether (e.g., diethyl ether from ethanol).[4]
-
Prevention: Maintain a controlled reaction temperature. Using a milder acid catalyst or a lower reaction temperature for a longer duration might be necessary if ether formation is significant.
-
-
Degradation Products: Tartaric acid can be sensitive to high temperatures and strong acids.
-
Prevention: Avoid excessively high temperatures and prolonged reaction times. The use of a milder catalyst can also minimize degradation.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective solvent for the synthesis of this compound?
A1: Ethanol is the most commonly used solvent for the synthesis of this compound. It serves as both a reactant and the reaction medium, and using it in excess can help drive the reaction equilibrium towards the product.[2][3] A patented method using absolute ethanol as the solvent and thionyl chloride as the acylating agent reports a molar yield of over 95% and a product purity of over 99.0%.[3]
Q2: Can I use a non-polar solvent for this reaction?
A2: Yes, non-polar solvents like toluene or hexane can be used, particularly in Fischer-Speier esterification.[1] The primary advantage of using a non-polar, water-immiscible solvent is the ability to remove water azeotropically using a Dean-Stark apparatus, which is a very effective way to achieve high conversion.
Q3: How does solvent polarity affect the reaction?
A3: Solvent polarity can influence the solubility of the reactants and the stability of the transition state, thereby affecting the reaction rate. For esterification reactions, the effect of the solvent can be complex. While polar solvents can solvate the reactants, non-polar solvents are often preferred when azeotropic water removal is desired. There is no universal rule, and the optimal solvent may depend on the specific catalyst and reaction conditions being used.
Q4: How can I purify this compound from the reaction mixture?
A4: The purification of this compound typically involves several steps:
-
Neutralization: If an acid catalyst is used, it needs to be neutralized. This is often done by washing the reaction mixture with a weak base, such as a sodium bicarbonate solution.
-
Extraction: The this compound is typically extracted from the aqueous phase using an organic solvent like ethyl acetate.
-
Drying: The organic extract is then dried over an anhydrous salt like sodium sulfate or magnesium sulfate.
-
Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.
-
Distillation or Chromatography: The crude product can be further purified by vacuum distillation or column chromatography on silica gel to separate it from unreacted starting materials and side products.
Q5: What analytical techniques can be used to monitor the reaction and assess the purity of the final product?
A5: Several analytical techniques are suitable:
-
Thin-Layer Chromatography (TLC): A quick and easy method to monitor the progress of the reaction by observing the disappearance of the starting materials and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): A more quantitative method for monitoring the reaction and determining the purity of the final product.
-
Gas Chromatography (GC): Can be used to analyze the composition of the reaction mixture and the purity of the product, especially for volatile components.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and is essential for confirming the identity and purity of the synthesized this compound.[1]
-
Infrared (IR) Spectroscopy: Can be used to identify the presence of the ester functional group (C=O stretch) and the hydroxyl groups.
Data Presentation
Table 1: Illustrative Yields of Tartrate Esters in Different Solvent Systems
| Product | Solvent(s) | Catalyst/Reagent | Reaction Conditions | Yield | Purity | Reference |
| L-(+)-ethyl tartrate | Anhydrous Ethanol | Thionyl Chloride | 0-30°C (addition), then 30-60°C (reaction) | >95% (molar) | >99.0% | CN107337603A[3] |
| Diethyl (2R,3R)-tartrate | Methylene Chloride | Titanium(IV) isopropoxide | -70°C to 0°C | Not specified | Not specified | Organic Syntheses Procedure[5] |
Experimental Protocols
Key Experiment: Synthesis of L-(+)-Monoethyl Tartrate using Ethanol as Solvent
This protocol is adapted from a patented procedure for the synthesis of L-(+)-ethyl tartrate.[3]
Materials:
-
L-(+)-tartaric acid
-
Anhydrous ethanol
-
Thionyl chloride
-
Sodium bicarbonate (or other suitable base for neutralization)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate (for drying)
Procedure:
-
In a three-necked flask equipped with a stirrer, dropping funnel, and a condenser, add L-(+)-tartaric acid and anhydrous ethanol. The molar ratio of ethanol to tartaric acid should be in excess.
-
Cool the mixture to 0-10°C in an ice bath.
-
Slowly add thionyl chloride dropwise to the stirred mixture over a period of 1-3 hours, maintaining the temperature between 0-30°C. Caution: This reaction is exothermic and releases HCl and SO₂ gas. Perform this step in a well-ventilated fume hood.
-
After the addition is complete, warm the reaction mixture to 30-60°C and maintain it for 1-5 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture and remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the crude product in ethyl acetate and wash it with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic layer under reduced pressure to obtain the crude this compound.
-
Further purify the product by vacuum distillation or column chromatography.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of L-(+)-monoethyl tartrate.
References
- 1. This compound | 608-89-9 | Benchchem [benchchem.com]
- 2. CN107337603A - The preparation method of L (+) ethyl tartrate - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. US4082788A - Esterification and extraction process - Google Patents [patents.google.com]
- 5. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
Technical Support Center: Optimizing Catalyst Selection for Monoethyl Tartrate Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of monoethyl tartrate.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts used for this compound synthesis?
A1: The most common catalysts for the esterification of tartaric acid with ethanol to produce this compound are strong acid catalysts. These include homogeneous catalysts like concentrated sulfuric acid (H₂SO₄) and heterogeneous catalysts such as Amberlyst 15, a strongly acidic ion-exchange resin. Thionyl chloride (SOCl₂) can also be used as a reagent to facilitate the esterification.
Q2: Why is my yield of this compound lower than expected?
A2: Low yields in this compound synthesis are often due to the reversible nature of the esterification reaction.[1][2] The formation of water as a byproduct can shift the equilibrium back towards the reactants (tartaric acid and ethanol).[1][3] Other factors include incomplete conversion, side reactions, and losses during product isolation and purification.[4][5]
Q3: What are the primary side products I should be aware of?
A3: The primary side product is diethyl tartrate, formed by the further esterification of this compound.[6] Under strong acidic conditions and elevated temperatures, a potential side reaction is the decarboxylation of tartaric acid to form pyruvic acid.[7][8]
Q4: How can I improve the selectivity for this compound over diethyl tartrate?
A4: To favor the formation of this compound, you can control the stoichiometry of the reactants. Using a lower molar ratio of ethanol to tartaric acid can help reduce the formation of the diethyl ester. Careful monitoring of the reaction progress and stopping the reaction at the optimal time is also crucial.
Q5: Is it necessary to remove water during the reaction?
A5: Yes, removing water is a key strategy to drive the equilibrium towards the formation of the ester and improve the overall yield.[1][9][10] This can be achieved by using a Dean-Stark apparatus during reflux or by employing techniques like pervaporation.[9][11]
Q6: How can I monitor the progress of the reaction?
A6: The progress of the reaction can be monitored by techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[8][12] These methods allow for the quantification of reactants and products, helping to determine the optimal reaction time. Thin-Layer Chromatography (TLC) can also be used for a qualitative assessment of the reaction progress.[7]
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Low or No Product Formation | - Inactive catalyst- Insufficient reaction temperature- Insufficient reaction time- Water present in reactants | - Use fresh or regenerated catalyst.- Ensure the reaction is heated to the appropriate temperature (e.g., reflux).- Increase the reaction time and monitor progress.- Use anhydrous ethanol and dry glassware. |
| Low Yield | - Reaction has reached equilibrium[1]- Suboptimal catalyst concentration- Loss of product during workup | - Remove water as it is formed (e.g., Dean-Stark trap).[10]- Use an excess of one reactant (typically ethanol).[1]- Optimize the amount of catalyst used.- Carefully perform extraction and purification steps to minimize losses.[4] |
| Formation of Diethyl Tartrate | - High ethanol to tartaric acid ratio- Prolonged reaction time | - Use a lower molar equivalent of ethanol.- Monitor the reaction closely and stop it once the desired amount of this compound is formed. |
| Presence of Pyruvic Acid | - High reaction temperatures- Prolonged heating under strong acid conditions[7][8] | - Maintain the reaction temperature within the recommended range.- Avoid excessive reaction times. |
| Difficulty in Catalyst Removal (Homogeneous) | - Sulfuric acid is soluble in the reaction mixture. | - Neutralize the acid with a base (e.g., sodium bicarbonate solution) after the reaction is complete.[7] This will form salts that can be removed by washing. |
| Reduced Catalyst Activity (Heterogeneous) | - Catalyst pores blocked- Active sites poisoned | - Wash the Amberlyst 15 resin with a suitable solvent to remove adsorbed impurities.- Regenerate the resin according to the manufacturer's instructions. |
Catalyst Performance Data
The following table summarizes typical reaction conditions and outcomes for different catalysts used in the esterification of tartaric acid. Note that yields are highly dependent on specific reaction conditions and optimization.
| Catalyst | Catalyst Loading | Reactant Ratio (Ethanol:Tartaric Acid) | Temperature (°C) | Reaction Time (h) | Reported Yield (Diethyl Tartrate) | Selectivity for this compound |
| Amberlyst 15 | ~5-10 wt% | 12.5 : 1 | Reflux (~78°C) | 48 | ~76%[8] | Moderate (favors diethyl with high ethanol excess) |
| Sulfuric Acid | Catalytic amount | 10 : 1 | Reflux (~78°C) | 10 | ~90%[7] | Low to Moderate (favors diethyl with high ethanol excess) |
| Thionyl Chloride | 1.2 equivalents | Excess ethanol | Room Temperature | Overnight | High conversion[7] | Good (milder conditions can favor monoester) |
Note: The yields reported are often for the synthesis of diethyl tartrate, as it is a common product of this reaction. Achieving high selectivity for this compound requires careful control of reaction conditions, particularly the stoichiometry of the reactants.
Experimental Protocols
Protocol 1: Amberlyst 15 Catalyzed Synthesis
This protocol is adapted from the synthesis of diethyl tartrate.[8]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add L-(+)-tartaric acid (15.0 g, 100 mmol), anhydrous ethanol (e.g., 28.8 g, 625 mmol for a lower molar ratio to favor the monoester), and Amberlyst 15 (1.0 g).
-
Reaction: Heat the mixture to reflux with gentle stirring for 24-48 hours. Monitor the reaction progress using TLC or HPLC.
-
Work-up: Cool the reaction mixture to room temperature and filter to remove the Amberlyst 15 resin.
-
Purification: Evaporate the excess ethanol under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to separate this compound from unreacted tartaric acid and diethyl tartrate.
Protocol 2: Sulfuric Acid Catalyzed Synthesis
This protocol is based on a general procedure for Fischer esterification.[7]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve L-(+)-tartaric acid (e.g., 3.0 g, 20 mmol) in an excess of cold absolute ethanol (e.g., 23 g, 500 mmol).
-
Catalyst Addition: Slowly add concentrated sulfuric acid (e.g., 0.2 mL) to the mixture while cooling in an ice bath.
-
Reaction: Heat the mixture at reflux for 10 hours.
-
Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the sulfuric acid by adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Factors influencing this compound synthesis outcomes.
References
- 1. brainly.com [brainly.com]
- 2. quora.com [quora.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. quora.com [quora.com]
- 5. echemi.com [echemi.com]
- 6. This compound | 608-89-9 | Benchchem [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Making sure you're not a bot! [oc-praktikum.de]
- 9. The esterification of tartaric acid with ethanol: Kinetics and shifting the equilibrium by means of pervaporation [scite.ai]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. The esterification of tartaric acid with ethanol: Kinetics and shifting the equilibrium by means of pervaporation | Semantic Scholar [semanticscholar.org]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
Validation & Comparative
A Comparative Guide to Chiral Ligands in Asymmetric Epoxidation: Diethyl Tartrate vs. Monoethyl Tartrate
For researchers, scientists, and professionals in drug development, the Sharpless asymmetric epoxidation stands as a cornerstone of stereoselective synthesis. The choice of the chiral ligand is paramount to achieving high enantioselectivity. This guide provides a detailed comparison between the universally employed diethyl tartrate (DET) and the theoretically considered monoethyl tartrate (MET) in this pivotal reaction.
The Sharpless asymmetric epoxidation is a Nobel Prize-winning reaction that provides a straightforward method for the synthesis of 2,3-epoxyalcohols from primary and secondary allylic alcohols with high enantiomeric excess.[1] The standard catalytic system employs titanium tetraisopropoxide [Ti(Oi-Pr)₄], a hydroperoxide oxidant (typically tert-butyl hydroperoxide, TBHP), and a chiral dialkyl tartrate.[2] While various dialkyl tartrates have been explored, diethyl tartrate (DET) remains the most common and well-documented choice.
This guide will objectively compare the performance of diethyl tartrate with the hypothetical use of this compound, drawing upon extensive experimental data for the former and a mechanistic rationale for the latter's absence in the literature.
Objective Comparison Overview
Diethyl tartrate is a highly effective and widely adopted chiral ligand in the Sharpless asymmetric epoxidation, consistently delivering high yields and excellent enantioselectivities (>90% ee) across a broad range of substrates.[3][4] In stark contrast, there is a notable absence of this compound in the literature for this application. This is attributed to the mechanistic requirement for a dialkyl tartrate to form the specific, catalytically active dimeric titanium-tartrate complex that ensures high stereocontrol. The free carboxylic acid moiety in this compound would likely interfere with the formation of this crucial catalytic species.
Data Presentation: Performance of Diethyl Tartrate
The following table summarizes the performance of diethyl tartrate in the asymmetric epoxidation of various allylic alcohols, showcasing its reliability and high efficiency.
| Allylic Alcohol Substrate | Product Enantiomeric Excess (ee%) | Yield (%) | Catalyst System |
| Geraniol | >95 | 90 | Ti(Oi-Pr)₄, (+)-DET, TBHP |
| (Z)-α-Phenylcinnamyl alcohol | 99 | 80 | Ti(Oi-Pr)₄, (-)-DET, TBHP |
| (E)-2-Hexen-1-ol | 95 | 85 | Ti(Oi-Pr)₄, (+)-DET, TBHP |
| Cinnamyl alcohol | 96 | 70 | Ti(Oi-Pr)₄, (+)-DET, TBHP |
| Allyl alcohol | 92 | 80 | Ti(Oi-Pr)₄, (+)-DET, TBHP |
Data compiled from various sources demonstrating typical results under optimized conditions.
Mechanistic Insights and Ligand Suitability
The high enantioselectivity of the Sharpless epoxidation is a direct consequence of the well-defined chiral environment created by the catalyst. The active catalyst is believed to be a C₂-symmetric dimer of [Ti₂(tartrate)₂(OR)₄].[4] In this structure, each titanium atom is coordinated to the two hydroxyl groups of a tartrate molecule and one hydroxyl group of the other tartrate molecule. This rigid, chiral framework is essential for the enantioselective delivery of the oxygen atom to the allylic alcohol.
The dialkyl ester functionalities of diethyl tartrate are critical for the formation of this dimeric structure. They ensure that the tartrate acts as a bridging bidentate ligand through its hydroxyl groups. In the case of this compound, the presence of a free carboxylic acid group would likely lead to a different mode of coordination with the titanium center. The carboxylate is a strong ligand and would likely bind to the titanium, preventing the formation of the necessary dimeric structure. This would result in a poorly defined or inactive catalyst, leading to low or no enantioselectivity.
Caption: Catalytic cycle of the Sharpless Asymmetric Epoxidation.
Experimental Protocols
Representative Protocol for Sharpless Asymmetric Epoxidation using Diethyl Tartrate
This protocol is a general representation and may require optimization for specific substrates.
Materials:
-
Titanium(IV) isopropoxide [Ti(Oi-Pr)₄]
-
(+)-Diethyl tartrate ((+)-DET)
-
tert-Butyl hydroperoxide (TBHP) in a non-polar solvent (e.g., decane or toluene)
-
Allylic alcohol substrate
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Powdered 3Å or 4Å molecular sieves
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with powdered molecular sieves (of equal weight to the allylic alcohol).
-
Anhydrous dichloromethane is added to the flask, and the suspension is cooled to -20 °C.
-
(+)-Diethyl tartrate (6 mol%) is added to the cooled suspension, followed by the dropwise addition of titanium(IV) isopropoxide (5 mol%). The mixture is stirred for 30 minutes at -20 °C.
-
The allylic alcohol (1 equivalent) is added, and the mixture is stirred for a further 15 minutes.
-
tert-Butyl hydroperoxide (1.5-2.0 equivalents) is added dropwise, ensuring the internal temperature does not rise above -15 °C.
-
The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the addition of water or a saturated aqueous solution of sodium fluoride.
-
The mixture is allowed to warm to room temperature and stirred vigorously for at least 1 hour.
-
The resulting gel is filtered, and the filter cake is washed with dichloromethane.
-
The combined organic phases are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the chiral epoxy alcohol.
Protocol for this compound: There are no established or reliable protocols for the use of this compound in the Sharpless asymmetric epoxidation due to its presumed incompatibility with the formation of the active catalytic species.
Caption: General experimental workflow for Sharpless Asymmetric Epoxidation.
Conclusion
References
- 1. This compound | 608-89-9 | Benchchem [benchchem.com]
- 2. CN105218392A - L-TARTARIC ACID monoesters monoamide compounds - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. [논문]Asymmetric Epoxidation of Allylic Alcohols Catalyzed by (≡SiO)xTa(OEt)3-x(Dialkyl Tartrate Diolate): Influence of the Reaction Conditions [scienceon.kisti.re.kr]
A Comparative Guide to Monoethyl Tartrate and Other Chiral Resolving Agents for Amines
For Researchers, Scientists, and Drug Development Professionals
The resolution of racemic amines is a critical step in the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry where the chirality of a molecule can determine its therapeutic efficacy and safety. This guide provides an objective comparison of monoethyl tartrate with other commonly used chiral resolving agents for amines, supported by available data and experimental protocols.
Introduction to Chiral Resolution of Amines
Chiral resolution by diastereomeric salt formation is a classical and widely used method for separating enantiomers of racemic amines. The process involves reacting the racemic amine with an enantiomerically pure chiral acid (the resolving agent). This reaction forms a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties such as solubility. This difference in solubility allows for their separation by fractional crystallization. The desired enantiomer of the amine is then recovered by treating the separated diastereomeric salt with a base.
Profiles of Common Chiral Resolving Agents
This section provides an overview of this compound and other frequently employed chiral resolving agents for the resolution of amines.
This compound
This compound is a derivative of tartaric acid, a readily available and inexpensive chiral resolving agent.[1] As a monoester of tartaric acid, it possesses both a carboxylic acid group for salt formation with amines and an ester group that modifies its steric and electronic properties compared to tartaric acid. While extensive comparative data for this compound is not as widely published as for other tartaric acid derivatives, its structural similarity suggests it is a viable and potentially cost-effective option for the resolution of certain amines.
Tartaric Acid
L-(+)-Tartaric acid is one of the most common and cost-effective chiral resolving agents.[1] Its natural abundance and the availability of both enantiomers make it a popular first choice for screening resolutions. It has been successfully used to resolve a wide range of primary and secondary amines.
Dibenzoyl-L-tartaric Acid (DBTA)
DBTA is a derivative of tartaric acid with bulky benzoyl groups. These groups can enhance the differences in the crystal packing of the diastereomeric salts, often leading to better separation and higher enantiomeric excess (ee) compared to tartaric acid. It is a highly effective resolving agent for a broad spectrum of amines but is generally more expensive than tartaric acid.
Mandelic Acid
(R)- or (S)-Mandelic acid is another widely used chiral resolving agent. Its aromatic ring can participate in π-π stacking interactions within the crystal lattice of the diastereomeric salts, which can be advantageous for the resolution of aromatic amines. It is commercially available and has been shown to be effective for the resolution of various amines.[2]
Performance Comparison
The selection of a chiral resolving agent is often empirical and depends on the specific amine to be resolved. The following table summarizes the general characteristics and performance of the discussed resolving agents.
| Resolving Agent | Structure | Key Features | Typical Solvents | Cost-Effectiveness |
| This compound | Monoester of tartaric acid | Potentially cost-effective, modified properties compared to tartaric acid. | Methanol, Ethanol, Water | High (inferred) |
| L-(+)-Tartaric Acid | Dicarboxylic acid | Widely available, inexpensive, good for initial screening. | Methanol, Ethanol, Water[3] | Very High |
| Dibenzoyl-L-tartaric Acid (DBTA) | Di-benzoyl derivative of tartaric acid | Bulky groups can improve resolution efficiency, often gives high ee. | Methanol, Ethanol, Acetone | Moderate[4] |
| (R)-Mandelic Acid | Aromatic carboxylic acid | Effective for aromatic amines due to potential π-π stacking. | Methanol, Ethanol, Water | High[5] |
Note: Quantitative data for direct comparison, especially for this compound, is limited in publicly available literature. The effectiveness of a resolving agent is highly dependent on the specific substrate and crystallization conditions.
Experimental Protocols
A detailed experimental protocol for the resolution of a racemic amine is crucial for reproducibility and success. Below is a general protocol for the resolution of (±)-1-phenylethylamine using L-(+)-tartaric acid, which can be adapted for other resolving agents.
Resolution of (±)-1-Phenylethylamine with L-(+)-Tartaric Acid
Materials:
-
(±)-1-Phenylethylamine
-
L-(+)-Tartaric acid
-
Methanol
-
50% Sodium hydroxide solution
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Standard laboratory glassware (Erlenmeyer flasks, separatory funnel, etc.)
-
Heating plate
-
Ice bath
-
Suction filtration apparatus
-
Rotary evaporator
Procedure:
-
Salt Formation:
-
Dissolve L-(+)-tartaric acid (1 equivalent) in methanol in an Erlenmeyer flask. Gentle heating may be required.[6]
-
In a separate flask, dissolve (±)-1-phenylethylamine (1 equivalent) in methanol.
-
Add the amine solution to the tartaric acid solution and mix well.[6]
-
Heat the mixture to near boiling to ensure complete dissolution, then cool to room temperature and subsequently in an ice bath to induce crystallization of the less soluble diastereomeric salt.[6]
-
-
Separation of Diastereomeric Salt:
-
Collect the precipitated crystals by suction filtration and wash them with a small amount of cold methanol.[3]
-
The filtrate contains the more soluble diastereomeric salt.
-
-
Recovery of the Enantiomerically Enriched Amine:
-
Suspend the collected crystals in water and add 50% aqueous NaOH solution until the solution is basic (check with pH paper). This will liberate the free amine.[3]
-
Transfer the mixture to a separatory funnel and extract the amine with diethyl ether (2-3 times).[3]
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the enantiomerically enriched amine.
-
-
Determination of Enantiomeric Excess:
-
The enantiomeric excess (ee) of the resolved amine can be determined using chiral HPLC or by measuring the specific rotation using a polarimeter and comparing it to the literature value for the pure enantiomer.
-
Visualizing the Process and Logic
To better understand the workflows and relationships in chiral resolution, the following diagrams are provided.
References
Comparative analysis of different synthetic routes to monoethyl tartrate
A Comparative Analysis of Synthetic Routes to Monoethyl Tartrate
For researchers and professionals in drug development and chemical synthesis, the efficient and selective production of chiral molecules like this compound is of paramount importance. This guide provides a comparative analysis of different synthetic routes to this compound, offering an objective look at their performance based on available experimental data. Detailed methodologies for key experiments are provided to support the findings.
Comparative Performance of Synthetic Routes
The synthesis of this compound presents a challenge in achieving high selectivity for the monoester over the diester and unreacted starting material.[1] Various strategies have been developed to address this, ranging from direct esterification to multi-step pathways involving protecting groups. The following table summarizes the quantitative data for some of the prominent synthetic routes.
| Synthetic Route | Catalyst/Reagent | Reaction Time | Temperature | Yield | Purity | Reference |
| Direct Acid-Catalyzed Esterification | Amberlyst 15 | 48 hours | Reflux | ~76% (for diethyl tartrate) | 98.4% (for diethyl tartrate) | [2] |
| Thionyl Chloride Mediated Esterification | Thionyl Chloride | 1-5 hours | 30-60°C | >95% | >99% | [3] |
| Protected Tartaric Anhydride Route | O,O-Diacetyl Tartaric Anhydride | Not Specified | Not Specified | High Selectivity (Implied) | Not Specified | [1] |
| Protection & Partial Hydrolysis | Not Specified | Multi-step | Not Specified | High Selectivity (Implied) | Not Specified | [1] |
Experimental Protocols
Direct Acid-Catalyzed Esterification using a Solid Acid Catalyst
This method utilizes a solid acid catalyst, such as Amberlyst 15, to facilitate the esterification of tartaric acid with ethanol. While the cited example focuses on the synthesis of diethyl tartrate, the protocol can be adapted to favor the formation of the monoester by adjusting the stoichiometry of the reactants.
Experimental Workflow:
Caption: Workflow for Direct Acid-Catalyzed Esterification.
Protocol:
-
In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine L-(+)-tartaric acid, dry ethanol, and Amberlyst 15.[2] To favor mono-esterification, a molar excess of tartaric acid to ethanol should be considered.
-
Heat the mixture to reflux with gentle stirring for 48 hours. Vigorous stirring should be avoided to prevent the crushing of the Amberlyst beads.[2]
-
After the reaction period, cool the mixture in an ice bath to allow the catalyst to sediment.[2]
-
Filter the solution to remove the Amberlyst 15 catalyst.[2]
-
Remove the excess ethanol from the filtrate using a rotary evaporator.[2]
-
The resulting crude product can be purified by fractional distillation under reduced pressure to isolate the this compound.[2]
Thionyl Chloride Mediated Esterification
This high-yield method employs thionyl chloride as an acylating agent to drive the esterification reaction towards the product. This approach has been reported to achieve high conversion rates and product purity.[3]
Reaction Pathway:
Caption: Pathway for Thionyl Chloride Mediated Synthesis.
Protocol:
-
In a reaction vessel, add L-(+)-tartaric acid and anhydrous ethanol.[3]
-
Cool the mixture and add thionyl chloride dropwise over 1-3 hours, maintaining the temperature between 0-30°C.[3]
-
After the addition is complete, warm the reaction mixture to 30-60°C and maintain it for 1-5 hours.[3]
-
Upon completion of the reaction, remove the alcohol solvent under reduced pressure to obtain the crude L-(+)-ethyl tartrate.[3]
-
To the crude product, add sodium carbonate and heat to 50°C with stirring for 1 hour to neutralize any acidic byproducts.[3]
-
Filter the mixture to remove the solid, yielding a colorless or pale yellow oily liquid of L-(+)-ethyl tartrate with high purity.[3]
Synthesis via Protected Tartaric Anhydride
A more controlled approach to achieve selective mono-esterification involves the use of a protected tartaric acid anhydride. By protecting the dihydroxy groups, the reactivity of the carboxylic acid groups can be modulated, leading to a more selective reaction with the alcohol.[1]
Logical Relationship Diagram:
Caption: Logical steps for synthesis via a protected anhydride.
Protocol (Generalized):
-
Protect the dihydroxy groups of tartaric acid. For instance, (R,R)-O,O-diacetyl tartaric acid anhydride can be used as the starting material.[1]
-
React the protected tartaric anhydride with one equivalent of ethanol. This reaction is expected to selectively open the anhydride ring to form the monoester.
-
Following the esterification, the protecting groups on the dihydroxy functionalities would be removed under appropriate conditions (e.g., hydrolysis) to yield the final this compound.
Synthesis via Protection and Selective Partial Hydrolysis
This multi-step route offers a high degree of control by first converting tartaric acid into a diester, followed by the selective hydrolysis of one of the ester groups.[1]
Experimental Workflow Diagram:
Caption: Workflow for synthesis via protection and partial hydrolysis.
Protocol (Generalized):
-
The dihydroxy groups of L-tartaric acid are first protected, for example, as an acetonide by reacting with acetone.[1]
-
Both carboxylic acid groups are then esterified with ethanol to form the dialkyl ester (diethyl tartrate).[1]
-
One of the ester groups is then selectively hydrolyzed back to a carboxylic acid, yielding the protected monomethyl ester.[1]
-
Finally, the protecting group on the dihydroxy moiety is removed to give the desired this compound.
Conclusion
The choice of synthetic route for this compound depends on the desired scale, yield, purity, and the complexity of the procedure that can be tolerated. For high yields and purity on a laboratory or industrial scale, the thionyl chloride mediated esterification appears to be a very effective method. Direct acid-catalyzed esterification offers a simpler procedure but may result in lower selectivity and yield of the monoester. The routes involving protection and deprotection steps , while more complex and lengthy, provide a higher degree of control and selectivity, which can be crucial for specific applications where the formation of byproducts must be minimized. Researchers should select the most appropriate method based on their specific requirements and available resources.
References
A Comparative Guide: Monoethyl Tartrate vs. Tartaric Acid for Racemic Resolution
For researchers, scientists, and drug development professionals, the efficient separation of enantiomers from a racemic mixture is a critical step in the synthesis of chiral molecules. This guide provides an objective comparison of two commonly employed resolving agents: tartaric acid and its derivative, monoethyl tartrate. By examining their performance through experimental data and detailed protocols, this document aims to inform the selection of the most suitable resolving agent for a given application.
The fundamental principle behind the use of both tartaric acid and this compound in racemic resolution lies in the formation of diastereomeric salts. When a racemic mixture of a base (or an acid) is reacted with a single enantiomer of a chiral acid (or base), a pair of diastereomers is formed. These diastereomers, unlike the original enantiomers, possess different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization.
Performance Comparison: Tartaric Acid vs. Tartaric Acid Derivatives
While tartaric acid is a classic and widely used resolving agent, its derivatives can sometimes offer superior performance in terms of resolution efficiency. Esterification of one of the carboxylic acid groups, as in this compound, can alter the steric and electronic properties of the resolving agent, leading to more significant differences in the solubility of the resulting diastereomeric salts.
One study on the resolution of racemic N-methylamphetamine provides a compelling case for the enhanced efficacy of tartaric acid derivatives. While tartaric acid itself was found to be practically unsuitable for the enantiomer separation of this specific compound (enantiomeric excess of the extract, ee(E) < 5%), its derivatives, O,O'-dibenzoyl-(2R,3R)-tartaric acid (DBTA) and O,O'-di-p-toluoyl-(2R,3R)-tartaric acid (DPTTA), proved to be efficient resolving agents.[1] The best chiral separation was achieved with DBTA and DPTTA at a molar ratio of 0.25 resolving agent to racemic compound, yielding enantiomeric excesses of 82.5% and 57.9%, respectively.[1] This highlights the potential for improved resolution efficiency by modifying the structure of tartaric acid.
Data Presentation
The following table summarizes the quantitative data from the aforementioned study on the resolution of N-methylamphetamine, illustrating the performance difference between tartaric acid and its derivatives.
| Resolving Agent | Molar Ratio (Resolving Agent:Racemate) | Enantiomeric Excess (ee(E)) of Extract (%) |
| (2R,3R)-Tartaric Acid (TA) | - | < 5 |
| O,O'-Dibenzoyl-(2R,3R)-tartaric acid (DBTA) | 0.25 | 82.5 |
| O,O'-Di-p-toluoyl-(2R,3R)-tartaric acid (DPTTA) | 0.25 | 57.9 |
Table 1: Comparison of Tartaric Acid and its Derivatives in the Resolution of Racemic N-methylamphetamine.[1]
Experimental Protocols
Below are detailed experimental protocols for the resolution of a racemic amine using (+)-tartaric acid. While a specific, detailed protocol for this compound was not found in the reviewed literature, the general principles of diastereomeric salt formation and separation would be analogous. The key variables to optimize for a new resolving agent like this compound would be the choice of solvent and the stoichiometry of the resolving agent.
Experimental Protocol: Resolution of Racemic α-Methylbenzylamine with (+)-Tartaric Acid
This protocol details the separation of the enantiomers of α-methylbenzylamine through the formation of diastereomeric salts with (+)-tartaric acid.
Materials:
-
100 mL Methanol
-
7.6 g (+)-Tartaric acid (pure RR enantiomer)
-
6.1 mL Racemic α-methylbenzylamine
-
20 mL Water
-
3-4 mL 50% (by mass) Sodium hydroxide solution
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Ice
Procedure:
-
Dissolution of Tartaric Acid: In a 250-mL Erlenmeyer flask, dissolve 7.6 g of (+)-tartaric acid in 100 mL of methanol. Gentle heating on a hot plate may be required to fully dissolve the acid. If heating is necessary, perform this step in a fume hood.[2]
-
Formation of Diastereomeric Salts: Cautiously add 6.1 mL of racemic α-methylbenzylamine to the tartaric acid solution over about one minute. The reaction is exothermic. Loosely cork the flask and allow the solution to stand undisturbed at room temperature. Crystals of the diastereomeric salt mixture should form over time.[2]
-
Isolation of the Less Soluble Diastereomer: Collect the crystals by suction filtration and wash them with a small amount of ice-cold methanol.[2]
-
Liberation of the Amine: Partially dissolve the collected salt mixture in 20 mL of water in a beaker. Slowly add 3 to 4 mL of a 50% by mass sodium hydroxide solution until the salt is completely dissolved and the solution is basic. This will regenerate the free amine, which is insoluble in water.[2]
-
Extraction of the Amine: Cool the solution to room temperature and transfer it to a separatory funnel. Extract the liberated amine with three 10 mL portions of diethyl ether.[2]
-
Drying and Isolation of the Enriched Amine: Combine the ether extracts and dry them over anhydrous sodium sulfate. Decant the dried solution into a round-bottom flask and remove the ether using a rotary evaporator to obtain the enriched amine.
-
Determination of Optical Purity: The optical purity of the resolved amine can be determined by measuring its specific rotation and comparing it to the known value for the pure enantiomer.[2]
Visualization of the Resolution Workflow
The following diagram illustrates the general workflow for the resolution of a racemic amine using a chiral acid like tartaric acid or this compound.
Caption: Workflow for Racemic Resolution.
Conclusion
Both tartaric acid and its monoethyl ester are valuable resolving agents for the separation of racemic compounds. While tartaric acid is a well-established and cost-effective choice, its derivatives, including monoesters like this compound, have the potential to offer significantly improved resolution efficiency for certain substrates. The choice between tartaric acid and this compound will ultimately depend on the specific racemic compound to be resolved, with empirical screening and optimization of reaction conditions being crucial for achieving the best separation. The provided experimental protocol for tartaric acid serves as a robust starting point for developing a resolution process with either of these agents.
References
Evaluating Monoethyl Tartrate as a Chiral Auxiliary: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the choice of a chiral auxiliary is paramount to achieving desired stereochemical outcomes. While Evans oxazolidinones and Oppolzer's sultams have long been staples in the synthetic chemist's toolbox, there is a growing interest in more economical and readily available alternatives. This guide provides an objective comparison of the efficacy of monoethyl tartrate as a chiral auxiliary against these established counterparts, supported by available experimental data.
Performance Comparison of Chiral Auxiliaries
While direct, side-by-side comparative studies are limited in the literature, an analysis of reported yields and stereoselectivities for common asymmetric reactions provides valuable insights into the relative performance of these auxiliaries. It is important to note that tartaric acid and its derivatives, including this compound, are frequently utilized as chiral building blocks or "chirons," where they are incorporated into the final product rather than being cleaved as a traditional auxiliary.[1] However, examples of tartrate esters being used as true chiral auxiliaries do exist, particularly in aldol reactions.
| Chiral Auxiliary | Reaction Type | Substrate/Electrophile | Yield (%) | Diastereomeric Excess (de, %) | Enantiomeric Excess (ee, %) |
| This compound (as tartrate derivative) | Aldol Reaction | Aldehyde | Good | High ("single isomer" reported) | Not Reported |
| Evans Oxazolidinone | Aldol Reaction | Various Aldehydes | 70-90 | >99 | >99 |
| Oppolzer's Sultam | Aldol Reaction | Various Aldehydes | 80-95 | >98 | >98 |
| Evans Oxazolidinone | Alkylation | Benzyl Bromide | 85-95 | >98 | >99 |
| Oppolzer's Sultam | Alkylation | Alkyl Halides | 80-95 | >95 | >95 |
Note: Data for this compound is based on reports using tartrate derivatives like dimethyl tartrate acetonide in aldol reactions, which suggest high diastereoselectivity.[1] Quantitative data for this compound specifically as a detachable auxiliary is not widely available. Data for Evans and Oppolzer auxiliaries are typical values reported across numerous publications.
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are representative protocols for key experiments involving these chiral auxiliaries.
Protocol 1: Asymmetric Aldol Reaction using an Evans Oxazolidinone Auxiliary
This protocol is a generalized procedure based on the well-established Evans aldol reaction.[2][3]
1. Acylation of the Chiral Auxiliary:
-
To a solution of (R)-4-benzyl-2-oxazolidinone (1.0 eq) in dry dichloromethane (DCM) at 0 °C is added triethylamine (1.5 eq) and propionyl chloride (1.2 eq).
-
The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 4 hours.
-
The reaction is quenched with water, and the organic layer is washed with saturated aqueous sodium bicarbonate, brine, and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by flash chromatography to yield the N-propionyl oxazolidinone.
2. Diastereoselective Aldol Reaction:
-
The N-propionyl oxazolidinone (1.0 eq) is dissolved in dry DCM and cooled to -78 °C.
-
Di-n-butylboron triflate (1.1 eq) is added dropwise, followed by the dropwise addition of diisopropylethylamine (1.2 eq).
-
The mixture is stirred at -78 °C for 30 minutes to form the boron enolate.
-
Benzaldehyde (1.2 eq) is then added dropwise, and the reaction is stirred at -78 °C for 2 hours and then at 0 °C for 1 hour.
-
The reaction is quenched with a pH 7 phosphate buffer and extracted with DCM.
-
The combined organic layers are dried and concentrated. The diastereomeric ratio can be determined by ¹H NMR spectroscopy of the crude product.
3. Cleavage of the Chiral Auxiliary:
-
The aldol adduct is dissolved in a mixture of tetrahydrofuran (THF) and water.
-
Hydrogen peroxide (4.0 eq) and lithium hydroxide (2.0 eq) are added at 0 °C.
-
The mixture is stirred at 0 °C for 4 hours.
-
The reaction is quenched with an aqueous solution of sodium sulfite.
-
The product is extracted with ethyl acetate, and the chiral auxiliary can be recovered from the aqueous layer.
-
The organic layer is dried and concentrated to yield the chiral β-hydroxy carboxylic acid.
Protocol 2: Hypothetical Asymmetric Aldol Reaction using a this compound-Derived Auxiliary
This hypothetical protocol is based on the principles of chiral auxiliary-mediated synthesis and the known reactivity of tartrate derivatives.[1]
1. Attachment of the Chiral Auxiliary:
-
This compound is first protected, for example, as an acetonide by reacting with 2,2-dimethoxypropane in the presence of a catalytic amount of p-toluenesulfonic acid.
-
The remaining free carboxylic acid is then coupled to a prochiral ketone (e.g., propiophenone) using a standard coupling agent like dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP).
2. Diastereoselective Aldol Reaction:
-
The resulting tartrate-derived enolate precursor is dissolved in dry THF and cooled to -78 °C.
-
A strong base such as lithium diisopropylamide (LDA) is added to generate the enolate.
-
The desired aldehyde (e.g., isobutyraldehyde) is then added, and the reaction is stirred at -78 °C for a specified time.
-
The reaction is quenched with saturated aqueous ammonium chloride.
3. Cleavage of the Chiral Auxiliary:
-
The aldol adduct is subjected to hydrolysis under acidic or basic conditions to cleave the ester linkage. For example, treatment with lithium hydroxide in a THF/water mixture.
-
The resulting chiral β-hydroxy ketone is then purified, and the this compound auxiliary can be recovered and potentially recycled.
Visualizing the Workflow and Stereocontrol
Diagrams generated using Graphviz (DOT language) illustrate the logical flow of chiral auxiliary-mediated synthesis and the mechanism of stereochemical control.
Caption: General workflow of asymmetric synthesis using a chiral auxiliary.
Caption: Stereocontrol in the Evans aldol reaction via a Zimmerman-Traxler transition state.
Conclusion
This compound and its derivatives present a cost-effective and readily available chiral pool for asymmetric synthesis. While their predominant use has been as chiral synthons, evidence suggests their potential as effective chiral auxiliaries, particularly in aldol-type reactions where they can induce high levels of diastereoselectivity.
In comparison, Evans oxazolidinones and Oppolzer's sultams are well-established chiral auxiliaries that consistently provide excellent yields and stereoselectivities across a broader range of applications, including alkylations and Diels-Alder reactions. Their mechanisms of stereocontrol are well-understood, making them highly reliable choices.
For researchers and drug development professionals, the choice of auxiliary will depend on the specific synthetic challenge. For novel and cost-sensitive applications, exploring the utility of this compound as a chiral auxiliary could be a fruitful avenue. However, for well-precedented transformations requiring the highest levels of stereocontrol and predictability, Evans oxazolidinones and Oppolzer's sultams remain the industry standard. Further research into the direct comparative efficacy of this compound as a detachable chiral auxiliary is warranted to fully elucidate its potential in asymmetric synthesis.
References
A Spectroscopic Showdown: Unveiling the Chiral Twins, (R,R) and (S,S) Monoethyl Tartrate
For researchers, scientists, and professionals in drug development, the precise characterization of chiral molecules is paramount. This guide provides a comprehensive spectroscopic comparison of the enantiomeric pair, (R,R)- and (S,S)-monoethyl tartrate, offering key experimental data and detailed protocols to aid in their differentiation and analysis.
Enantiomers, such as (R,R)- and (S,S)-monoethyl tartrate, are mirror-image isomers that share identical physical and chemical properties in an achiral environment. Consequently, standard spectroscopic techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) yield indistinguishable results for both compounds. The defining characteristic that separates these chiral twins is their interaction with plane-polarized light, a property known as optical activity.
The Decisive Difference: Optical Rotation
The most crucial method for distinguishing between (R,R)- and (S,S)-monoethyl tartrate is polarimetry, which measures the rotation of plane-polarized light. Enantiomers will rotate the light to an equal but opposite degree. The (R,R)-enantiomer is dextrorotatory, meaning it rotates light in a clockwise direction and is designated with a positive (+) sign. Conversely, the (S,S)-enantiomer is levorotatory, rotating light in a counter-clockwise direction, indicated by a negative (-) sign.
While specific rotation values for monoethyl tartrate are not widely reported in publicly available literature, the principle of equal and opposite rotation remains the cornerstone of their differentiation. For illustrative purposes, the specific rotation of the closely related (2S,3S)-(-)-Diethyl tartrate is reported to be between -27.0° and -24.0° (c=1 in water), and the (2R,3R)-(+)-diethyl tartrate is reported as +8.16° (neat).[1][2][3] It is expected that (R,R)- and (S,S)-monoethyl tartrate would exhibit a similar relationship in their specific rotation values.
Spectroscopic Data: A Tale of Identical Twins
As enantiomers, (R,R)- and (S,S)-monoethyl tartrate produce identical spectra in achiral solvents. The following tables summarize the expected and representative spectroscopic data for this compound. The data for ¹H and ¹³C NMR are predicted values, while the IR and MS data are based on the closely related diethyl tartrate, which is expected to show very similar fragmentation and vibrational modes for the core tartrate structure.
Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data for this compound
| ¹H NMR (Predicted) | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~1.2 | Triplet | 3H | -OCH₂CH ₃ | |
| ~4.2 | Quartet | 2H | -OCH ₂CH₃ | |
| ~4.5 | Doublet | 1H | -CH (OH)- | |
| ~4.6 | Doublet | 1H | -CH (OH)- | |
| Broad | Singlet | 2H | -OH | |
| Broad | Singlet | 1H | -COOH | |
| ¹³C NMR (Predicted) | Chemical Shift (ppm) | Assignment | ||
| ~14 | -OCH₂C H₃ | |||
| ~62 | -OC H₂CH₃ | |||
| ~72 | -C H(OH)- | |||
| ~73 | -C H(OH)- | |||
| ~172 | -C OOH | |||
| ~174 | -C OOCH₂CH₃ |
Predicted values are based on standard chemical shift tables and data from analogous compounds.
Table 2: Representative IR and Mass Spectrometry Data
| Spectroscopic Technique | Key Peaks/Fragments | Interpretation |
| Infrared (IR) Spectroscopy | Broad ~3400 cm⁻¹~2980 cm⁻¹~1740 cm⁻¹~1720 cm⁻¹~1200-1000 cm⁻¹ | O-H stretch (alcohol & carboxylic acid)C-H stretch (aliphatic)C=O stretch (ester)C=O stretch (carboxylic acid)C-O stretch |
| Mass Spectrometry (MS) | m/z 178 (M⁺)m/z 161m/z 133m/z 115m/z 87 | Molecular Ion[M - OH]⁺[M - OCH₂CH₃]⁺[M - COOH - H₂O]⁺[M - COOCH₂CH₃]⁺ |
Data is representative and based on the spectra of diethyl tartrate, a structurally similar compound.
Experimental Protocols
Synthesis of Enantiomerically Pure this compound
A common method for the synthesis of this compound involves the partial esterification of tartaric acid. To obtain an enantiomerically pure product, the corresponding enantiomer of tartaric acid must be used as the starting material.
Materials:
-
(R,R)-(+)-Tartaric acid or (S,S)-(-)-Tartaric acid
-
Anhydrous Ethanol
-
Strong acid catalyst (e.g., concentrated sulfuric acid or p-toluenesulfonic acid)
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve the chosen enantiomer of tartaric acid in a minimal amount of anhydrous ethanol.
-
Cool the mixture in an ice bath and slowly add a catalytic amount of a strong acid.
-
Allow the reaction to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, neutralize the catalyst with a saturated sodium bicarbonate solution.
-
Extract the product into diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
The product can be further purified by column chromatography on silica gel.
Spectroscopic Analysis
NMR Spectroscopy:
-
Prepare a ~5-10 mg/mL solution of the purified this compound in a deuterated solvent (e.g., CDCl₃ or D₂O).
-
Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.
IR Spectroscopy:
-
A small amount of the neat sample can be placed between two salt plates (e.g., NaCl or KBr) for analysis by transmission FTIR.
-
Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.
Mass Spectrometry:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Analyze using an electrospray ionization (ESI) mass spectrometer to observe the molecular ion and characteristic fragments.
Polarimetry:
-
Prepare a solution of the this compound of a known concentration (c) in a suitable solvent (e.g., water or ethanol).
-
Calibrate the polarimeter with the pure solvent.
-
Fill the polarimeter cell of a known path length (l) with the sample solution, ensuring no air bubbles are present.
-
Measure the observed optical rotation (α).
-
Calculate the specific rotation [α] using the formula: [α] = α / (l * c).
Logical Workflow for Spectroscopic Comparison
The following diagram illustrates the logical workflow for the synthesis and comparative analysis of (R,R) and (S,S) this compound.
References
The Pivotal Role of Solvent Choice in the Performance and Selectivity of Monoethyl Tartrate
For researchers, scientists, and drug development professionals navigating the complexities of chiral separations and asymmetric synthesis, the selection of an appropriate solvent is a critical determinant of success. Monoethyl tartrate, a versatile chiral resolving agent and synthetic building block, is no exception. Its performance and selectivity are profoundly influenced by the polarity of the surrounding medium. This guide provides a comparative analysis of this compound's efficacy in polar versus nonpolar solvents, supported by established principles of stereochemistry and supplemented with detailed experimental considerations.
The utility of this compound in enantioselective processes hinges on its ability to form diastereomeric complexes with a racemate, which then exhibit differential solubility, or to act as a chiral auxiliary, directing the stereochemical outcome of a reaction. The solvent plays a crucial role in modulating the stability and solubility of these diastereomeric interactions, thereby dictating the efficiency of the resolution or the stereoselectivity of the synthesis.
Comparative Performance of this compound: A Solvent Spectrum Overview
While a comprehensive dataset for this compound across all solvent types is not available in a single study, we can synthesize a comparative overview based on established principles of diastereomeric salt resolution and asymmetric synthesis. The key to effective chiral resolution is maximizing the solubility difference between the two diastereomeric salts.
Table 1: Predicted Performance of this compound in Chiral Resolution via Diastereomeric Salt Formation
| Solvent Class | Representative Solvents | Predicted Enantiomeric Excess (e.e.) | Predicted Yield of Desired Enantiomer | Rationale |
| Nonpolar | Hexane, Toluene, Dichloromethane | Potentially High | Moderate to High | Reduced solvation of the diastereomeric salts can accentuate the intrinsic differences in their crystal lattice energies, leading to a greater difference in solubility and more selective precipitation. |
| Polar Aprotic | Acetonitrile, Ethyl Acetate, Tetrahydrofuran (THF) | Variable | Variable | These solvents can offer a good balance of solvating power to bring the racemate and resolving agent into solution, while still allowing for selective precipitation of one diastereomer. Combinations with nonpolar solvents are often effective.[1] |
| Polar Protic | Methanol, Ethanol, Isopropanol | Generally Low | Low | High solvation power of protic solvents can mask the subtle energetic differences between diastereomers, leading to co-precipitation and poor resolution.[1] In some cases, negligible enantiomeric enrichment is observed.[1] |
| Aqueous | Water | Very Low | Very Low | The high polarity and hydrogen bonding capacity of water typically lead to high solubility of both diastereomeric salts, making selective crystallization extremely difficult. |
Experimental Protocols: A Guideline for Application
The following protocols provide a general framework for utilizing this compound in chiral resolution and as a chiral auxiliary. Researchers should note that optimal conditions, including solvent choice, temperature, and stoichiometry, are substrate-dependent and require empirical optimization.
Key Experiment 1: Chiral Resolution of a Racemic Amine with this compound
Objective: To separate the enantiomers of a racemic amine through diastereomeric salt formation with (L)-(+)-monoethyl tartrate.
Methodology:
-
Solvent Screening: Begin with a small-scale screening of a range of solvents from different classes (e.g., a nonpolar solvent like toluene, a polar aprotic solvent like ethyl acetate, and a polar protic solvent like isopropanol).
-
Dissolution: In separate vials, dissolve equimolar amounts of the racemic amine and (L)-(+)-monoethyl tartrate in a minimal amount of each heated solvent to achieve complete dissolution.
-
Crystallization: Allow the solutions to cool slowly to room temperature and then, if necessary, to a lower temperature (e.g., 4 °C) to induce crystallization.
-
Isolation: Isolate the precipitated crystals by filtration, wash with a small amount of the cold solvent, and dry.
-
Analysis: Determine the diastereomeric excess (d.e.) of the crystalline salt using techniques such as NMR spectroscopy or HPLC with a chiral stationary phase.
-
Liberation of the Enantiomer: Treat the diastereomeric salt with a base (e.g., aqueous sodium bicarbonate) to deprotonate the amine and extract the free amine into an organic solvent.
-
Enantiomeric Excess Determination: Determine the enantiomeric excess (e.e.) of the isolated amine using chiral HPLC or polarimetry.
Key Experiment 2: Asymmetric Aldol Addition Using a this compound-Modified Catalyst
Objective: To perform a stereoselective aldol addition of a ketone to an aldehyde using a catalyst modified with this compound.
Methodology:
-
Catalyst Preparation: Prepare the chiral catalyst in situ by reacting a Lewis acid (e.g., titanium(IV) isopropoxide) with (L)-(+)-monoethyl tartrate in the chosen solvent under an inert atmosphere.
-
Solvent Selection: Conduct the reaction in a nonpolar, aprotic solvent such as dichloromethane or toluene to favor a well-defined transition state geometry.
-
Reaction: Cool the catalyst solution to a low temperature (e.g., -78 °C) and add the aldehyde, followed by the slow addition of the ketone enolate (or its precursor).
-
Quenching and Work-up: After the reaction is complete, quench the reaction with an appropriate aqueous solution and perform a standard aqueous work-up to isolate the crude product.
-
Purification: Purify the aldol product using column chromatography.
-
Stereoselectivity Analysis: Determine the diastereomeric ratio and enantiomeric excess of the product using NMR spectroscopy and chiral HPLC.
Mandatory Visualizations
Caption: Workflow for chiral resolution using this compound.
References
The Strategic Separation: A Cost-Benefit Analysis of Monoethyl Tartrate in Large-Scale Chiral Synthesis
For researchers, scientists, and drug development professionals, the efficient and cost-effective production of single-enantiomer active pharmaceutical ingredients (APIs) is a paramount concern. Chiral resolution, the separation of racemic mixtures into their constituent enantiomers, remains a critical industrial practice. This guide provides a comprehensive cost-benefit analysis of monoethyl tartrate as a resolving agent in large-scale synthesis, comparing it with common alternatives and providing supporting data and protocols to inform strategic decisions in process development.
The choice of a resolving agent is a multi-faceted decision, balancing cost, efficiency, scalability, and environmental impact. This compound, a derivative of the readily available and inexpensive chiral pool chemical, tartaric acid, presents a compelling option. This guide will delve into a quantitative comparison of this compound with other widely used resolving agents, namely (R)-(-)-mandelic acid and (S)-(+)-camphorsulfonic acid, to elucidate its relative merits and drawbacks in an industrial setting.
Performance and Cost: A Comparative Overview
The economic viability of a large-scale chiral resolution is heavily dependent on the cost of the resolving agent, its efficiency in separating enantiomers (measured by yield and enantiomeric excess), and the potential for its recovery and reuse. The following table summarizes these key performance indicators for this compound and its alternatives.
| Resolving Agent | Molecular Weight ( g/mol ) | Estimated Bulk Price (USD/kg) | Typical Molar Ratio (Resolving Agent:Substrate) | Theoretical Yield (%) | Reported Enantiomeric Excess (ee%) |
| This compound | 178.14 | 50 - 100 (estimated) | 0.5 - 1.0 | < 50 | > 90 |
| (R)-(-)-Mandelic Acid | 152.15 | 150 - 250 | 0.5 - 1.0 | < 50 | > 95 |
| (S)-(+)-Camphorsulfonic Acid | 232.30 | 200 - 350 | 0.5 - 1.0 | < 50 | > 98 |
Note: The bulk price of this compound is an estimation based on the pricing of similar tartaric acid derivatives and may vary depending on the supplier and order volume. Prices for alternatives are based on publicly available data for bulk quantities and are subject to market fluctuations.
Experimental Protocols: Diastereomeric Salt Resolution
The fundamental principle behind chiral resolution with agents like this compound is the formation of diastereomeric salts with the racemic substrate. These diastereomers exhibit different physical properties, most notably solubility, which allows for their separation by fractional crystallization.
General Protocol for Chiral Resolution of a Racemic Amine:
-
Salt Formation: A solution of the racemic amine in a suitable solvent (e.g., ethanol, methanol, or a mixture with water) is heated. To this, 0.5 to 1.0 molar equivalents of the chiral resolving agent (e.g., L-(+)-monoethyl tartrate) is added. The mixture is stirred at an elevated temperature to ensure complete dissolution.
-
Crystallization: The solution is gradually cooled to allow for the selective crystallization of the less soluble diastereomeric salt. The cooling rate and final temperature are critical parameters to control for optimal yield and purity. Seeding with a small amount of the desired diastereomeric salt can be employed to induce crystallization.
-
Isolation: The crystallized diastereomeric salt is isolated by filtration and washed with a cold solvent to remove impurities.
-
Liberation of the Enantiomer: The purified diastereomeric salt is treated with a base (e.g., sodium hydroxide) to neutralize the resolving agent and liberate the free enantiopure amine.
-
Extraction: The liberated amine is extracted into an organic solvent, and the solvent is subsequently removed to yield the purified enantiomer.
-
Recovery of Resolving Agent: The aqueous layer containing the salt of the resolving agent can be acidified to recover the resolving agent for potential reuse, a critical step in improving the process economics.[1][2][3]
Industrial-Scale Considerations: Beyond the Beaker
Transitioning a chiral resolution process from the laboratory to a large-scale manufacturing environment introduces several critical factors that must be addressed to ensure a robust, economical, and sustainable process.
Process Workflow for Industrial Chiral Resolution
The following diagram illustrates a typical workflow for an industrial-scale diastereomeric salt resolution process.
Recycling and Waste Management
The economic and environmental viability of a large-scale chiral resolution process is significantly enhanced by the efficient recycling of the resolving agent and solvents.
-
Resolving Agent Recovery: As depicted in the workflow, the mother liquor and the aqueous phase after enantiomer liberation contain the resolving agent. For acidic resolving agents like this compound, acidification of the basic aqueous solution can precipitate the resolving agent, which can then be collected, purified, and reused.[1][2][3] The efficiency of this recovery process is a key factor in the overall cost-effectiveness.
-
Solvent Recycling: Solvents are a major cost and waste component in large-scale synthesis. The solvents used in the crystallization and extraction steps should be chosen not only for their performance but also for their ease of recovery and recycling through distillation or other techniques.
-
Waste Treatment: The remaining aqueous streams, after recovery of the resolving agent, will contain salts and residual organic compounds. These streams must be treated to comply with environmental regulations before discharge. The nature and volume of this waste stream are important considerations in the overall process design.[4]
Case Study: Resolution of Propranolol
Conclusion: The Strategic Value of this compound
This compound presents a compelling option for large-scale chiral resolutions due to its derivation from the inexpensive and readily available chiral precursor, tartaric acid. Its estimated lower cost compared to other common resolving agents like mandelic acid and camphorsulfonic acid is a significant advantage.
However, the successful implementation of this compound on an industrial scale requires careful process development and optimization. Key considerations include the selection of an appropriate solvent system to maximize the solubility difference between the diastereomeric salts, the optimization of crystallization conditions to achieve high yield and enantiomeric excess, and the development of an efficient and economical process for the recovery and recycling of the resolving agent.
For research and drug development professionals, the initial investment in process optimization for a resolution with this compound can lead to significant long-term cost savings in the large-scale production of enantiomerically pure pharmaceuticals. Its favorable economic profile, coupled with the potential for high efficiency and recyclability, makes this compound a strategically valuable tool in the synthesis of chiral drugs.
References
- 1. WO2003042132A1 - Recovery and recycling of chiral tartaric acid resolving agents - Google Patents [patents.google.com]
- 2. EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast - Google Patents [patents.google.com]
- 3. CN102503810B - Method for recovering and recycling L-tartaric acid - Google Patents [patents.google.com]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. researchgate.net [researchgate.net]
Chiral recognition differences between monoethyl and other tartrate esters
An Objective Comparison of Chiral Recognition Capabilities: Monoethyl Tartrate vs. Other Tartrate Esters
For Researchers, Scientists, and Drug Development Professionals
The enantioselective recognition of chiral molecules is a critical aspect of modern drug development and analytical chemistry. Tartrate esters, due to their inherent chirality and ability to form diastereomeric complexes, are widely employed as chiral selectors in various separation techniques. This guide provides a detailed comparison of the chiral recognition performance of this compound against other common tartrate esters, supported by experimental data and detailed methodologies.
Comparative Analysis of Chiral Recognition Performance
A systematic study by Hu et al. (2010) investigated the influence of the alkyl group structure on the chiral recognition capabilities of a series of L-tartrate diesters using microemulsion electrokinetic chromatography (MEEKC) for the separation of β-blocker enantiomers. The findings revealed a linear relationship between the number of carbon atoms in the alcohol moiety and the chiral recognition effect, as measured by enantioselectivity (α) and resolution (Rs).[1]
While the study did not explicitly include this compound, its performance can be extrapolated from the established trend. With a single ethyl group, it is expected to exhibit lower enantioselectivity than its corresponding diester, diethyl tartrate, but would still possess notable chiral recognition capabilities. The free carboxylic acid group in this compound can offer different interaction mechanisms, such as stronger hydrogen bonding, compared to the diesters.
Below is a summary of the reported and extrapolated chiral recognition data for various tartrate esters.
| Tartrate Ester | Number of Carbon Atoms in Alcohol Moiety | Enantioselectivity (α) | Resolution (Rs) | Data Source |
| Dimethyl L-tartrate | 2 | 1.04 | 1.20 | Hu et al., 2010[1] |
| Monoethyl L-tartrate | 2 | ~1.05 | ~1.35 | *Extrapolated |
| Diethyl L-tartrate | 4 | 1.06 | 1.50 | Hu et al., 2010[1] |
| Di-n-propyl L-tartrate | 6 | 1.08 | 1.85 | Hu et al., 2010[1] |
| Di-iso-propyl L-tartrate | 6 | 1.08 | 1.83 | Hu et al., 2010[1] |
| Di-n-butyl L-tartrate | 8 | 1.10 | 2.15 | Hu et al., 2010[1] |
| Di-iso-butyl L-tartrate | 8 | 1.10 | 2.12 | Hu et al., 2010[1] |
Note: Data for monoethyl L-tartrate is an extrapolation based on the linear trend observed for the diesters in the cited study and the potential for additional interaction via the free carboxylic acid group. The actual performance may vary depending on the specific analyte and experimental conditions.
The data clearly indicates that as the length of the alkyl chain increases, both the enantioselectivity and the resolution of the separation improve. This is attributed to enhanced steric interactions and a more defined chiral environment created by the bulkier ester groups, leading to a greater difference in the stability of the transient diastereomeric complexes formed with the enantiomers of the analyte.[1]
Experimental Protocols
The following is a representative experimental protocol for the chiral separation of a β-blocker, such as propranolol, using MEEKC with a tartrate ester as a chiral selector. This protocol is a composite based on the methodologies described in the literature for similar separations.
Objective: To resolve the enantiomers of (±)-propranolol using a tartrate-based chiral selector in a microemulsion electrokinetic chromatography system.
Materials:
-
Chiral Selector: Di-n-butyl L-tartrate
-
Analyte: (±)-Propranolol hydrochloride
-
Surfactant: Sodium dodecyl sulfate (SDS)
-
Oil Phase: n-Octane
-
Co-surfactant: 1-Butanol
-
Buffer: Boric acid, Sodium hydroxide
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 365 µm o.d., 50 cm total length, 41.5 cm effective length)
-
Instrumentation: Capillary electrophoresis system with a UV detector
Procedure:
-
Preparation of the Background Electrolyte (BGE) - Microemulsion:
-
Prepare a 25 mM borate buffer by dissolving the appropriate amount of boric acid in deionized water and adjusting the pH to 9.2 with 1.0 M sodium hydroxide.
-
To the borate buffer, add SDS to a final concentration of 3.0% (w/v), n-octane to 0.8% (w/v), and 1-butanol to 6.0% (w/v).
-
Add the chiral selector, di-n-butyl L-tartrate, to the mixture to a final concentration of 1.5% (w/v).
-
Sonicate the mixture for 30 minutes or until a clear and stable microemulsion is formed.
-
Filter the BGE through a 0.45 µm syringe filter before use.
-
-
Sample Preparation:
-
Prepare a stock solution of (±)-propranolol hydrochloride in methanol at a concentration of 1 mg/mL.
-
Dilute the stock solution with the BGE to a final concentration of 100 µg/mL.
-
-
Capillary Conditioning:
-
Flush the new capillary sequentially with 1.0 M sodium hydroxide (30 min), deionized water (15 min), and finally with the BGE (30 min).
-
Between runs, flush the capillary with 0.1 M sodium hydroxide (2 min), deionized water (2 min), and the BGE (5 min) to ensure reproducibility.
-
-
Electrophoretic Separation:
-
Set the capillary temperature to 25°C.
-
Inject the sample hydrodynamically at the anodic end of the capillary by applying a pressure of 0.5 psi for 5 seconds.
-
Apply a separation voltage of +20 kV.
-
Detect the enantiomers at a wavelength of 214 nm.
-
-
Data Analysis:
-
Calculate the resolution (Rs) and enantioselectivity (α) of the separation using the migration times of the two enantiomers.
-
Visualizations
The following diagrams illustrate the experimental workflow and the proposed mechanism for chiral recognition.
References
A Comparative Guide to Ion Chromatography Methods for Tartrate Determination in Drug Products
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of tartrate, a common counterion in pharmaceutical formulations, is critical for ensuring drug product quality and consistency. Ion chromatography (IC) with suppressed conductivity detection stands out as a robust and reliable analytical technique for this purpose.[1][2] This guide provides a comparative overview of various IC methods, presenting experimental data and detailed protocols to assist researchers in selecting and implementing the most suitable method for their specific needs.
Comparative Performance of Ion Chromatography Methods
The following table summarizes the key performance parameters of different ion chromatography methods for the determination of tartrate in drug products. This allows for a direct comparison of their efficiency, sensitivity, and reliability.
| Parameter | Method 1: Isocratic Hydroxide Eluent | Method 2: Isocratic Carbonate/Bicarbonate Eluent | Method 3: Isocratic Carbonate/Bicarbonate Eluent |
| Column | Thermo Scientific Dionex IonPac AS20 | Thermo Scientific Dionex IonPac AS22 | Metrohm Metrosep A Supp 1 (250 x 4.0 mm, 5.0 µm) |
| Eluent | 20 mM Potassium Hydroxide | 4.5 mM Sodium Carbonate / 1.4 mM Sodium Bicarbonate | 7.5 mM Sodium Carbonate / 2.0 mM Sodium Bicarbonate |
| Flow Rate | 1.0 mL/min | 1.2 mL/min | 1.0 mL/min |
| Detection | Suppressed Conductivity | Suppressed Conductivity | Suppressed Conductivity |
| Run Time | < 10 minutes | ~12 minutes | 25 minutes |
| Linearity (r²) | > 0.999 | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 100% | 96.0% | 98 - 102% |
| Precision (% RSD) | < 1.0 | < 1.0 | < 1.0 |
| LOD | Not Reported | 100 ng/mL | Not Reported |
| LOQ | Not Reported | 300 ng/mL | Not Reported |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are intended to serve as a starting point for method development and validation in your laboratory.
Method 1: Rapid Determination using Isocratic Hydroxide Eluent
This method offers a fast and efficient way to determine tartrate, particularly suitable for high-throughput screening.[1][2]
-
Instrumentation:
-
Chromatographic Conditions:
-
Column: Thermo Scientific Dionex IonPac AS20 Hydroxide-Selective Anion-Exchange Column.[1][2]
-
Eluent: 20 mM Potassium Hydroxide, generated electrochemically.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: Suppressed conductivity with an AERS 500 Anion Electrolytically Regenerated Suppressor in recycle mode.
-
-
Sample Preparation:
Method 2: Conventional Determination using Isocratic Carbonate/Bicarbonate Eluent
This widely used method provides reliable and accurate results for tartrate quantification.
-
Instrumentation:
-
A standard IC system with a conductivity detector.
-
-
Chromatographic Conditions:
-
Column: Thermo Scientific Dionex IonPac AS22.[3]
-
Eluent: 4.5 mM Sodium Carbonate / 1.4 mM Sodium Bicarbonate.
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 25 µL.
-
Detection: Suppressed conductivity.
-
-
Sample Preparation:
-
Prepare the sample as described in Method 1 to a suitable concentration.
-
Method 3: Multi-Anion Analysis using Isocratic Carbonate/Bicarbonate Eluent
This method is designed for the simultaneous analysis of multiple organic anions, including tartrate.[4][5]
-
Instrumentation:
-
IC system with a conductivity detector.
-
-
Chromatographic Conditions:
-
Sample Preparation:
-
Dissolve 10-25 mg of the active pharmaceutical ingredient (API) in a suitable solvent.[4]
-
Dilute to the desired concentration with the mobile phase.
-
Visualizing the Workflow
The following diagram illustrates the general experimental workflow for the determination of tartrate in drug products using ion chromatography.
Caption: General workflow for tartrate analysis by ion chromatography.
This guide provides a solid foundation for the ion chromatographic determination of tartrate in pharmaceutical products. The choice of method will depend on specific laboratory requirements, including desired analysis speed, available instrumentation, and the need for simultaneous analysis of other anions. All methods presented have been validated and shown to be accurate, precise, and linear for the intended purpose.[4][6][7]
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. cromlab-instruments.es [cromlab-instruments.es]
- 4. Development of an Ion Chromatography Method for Analysis of Organic Anions (Fumarate, Oxalate, Succinate, and Tartrate) in Single Chromatographic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Development of an Ion Chromatography Method for Analysis of Organic Anions (Fumarate, Oxalate, Succinate, and Tartrate) in Single Chromatographic Conditions | Semantic Scholar [semanticscholar.org]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of Tartrate-Based Resolving Agents in Diastereomeric Salt Formation
For Researchers, Scientists, and Drug Development Professionals
The resolution of racemic mixtures into their constituent enantiomers is a critical step in the development of chiral drugs and fine chemicals. Diastereomeric salt formation is a classical and widely used method for this purpose, praised for its scalability and robustness.[1] Among the various chiral resolving agents, tartaric acid and its derivatives are frequently employed due to their availability and effectiveness.[2][3] This guide provides a comparative overview of the efficacy of different tartrate-based resolving agents, supported by experimental data and detailed protocols to aid researchers in selecting the optimal agent and conditions for their specific applications.
Data Presentation: Performance of Tartrate-Based Resolving Agents
The success of a diastereomeric resolution is primarily evaluated by the yield and the enantiomeric excess (e.e.) of the desired enantiomer. The following table summarizes experimental data from various studies, showcasing the performance of different tartaric acid derivatives in the resolution of various racemic compounds.
| Resolving Agent | Racemic Compound | Solvent(s) | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |
| (+)-Tartaric Acid | (R,S)-Amlodipine | Acetone/Thiourea | High (F=0.69)¹ | High | [2] |
| (R,R)-Tartaric Acid | (R,S)-1-Phenylpropan-1-amine | Ethanol | <60 | - | [4] |
| (S,S)-Tartaric Acid | Racemic 1-methyl-2-phenyl-ethylamine | Isopropanol | ~90 | ~90 | [4] |
| O,O'-Dibenzoyl-D-tartaric acid (DBTA) | (R,S)-Tamsulosine Intermediate | Water/Methanol | Good | - | [2] |
| Sodium salt of (S,S)-DBTA | Aminodiol (AD) | - | 66.3 | >95 (after 36h) | [1] |
| Sodium salt of (R,R)-DBTA | Racemic ephedrine·HCl | Water | 92.5 | ~100 | [1] |
| Diethyl L-tartrate² | Atenolol | Microemulsion | - | Partial Resolution | [5] |
| Dibutyl tartrate² | Atenolol | Microemulsion | - | No Resolution | [5] |
| (+)-Diisopropyl L-tartrate³ | Threonine | Deep Eutectic System | - | 31.6 (Enantioselectivity) | [6] |
¹ F represents the resolution efficiency, a combined measure of yield and enantiomeric excess. ² Data from a microemulsion electrokinetic chromatography (MEEKC) study, not a classical diastereomeric salt crystallization. The lower resolution with the more hydrophobic dibutyl tartrate suggests that steric hindrance might play a role.[5] ³ Used as a chiral selector in a liquid-liquid extraction system.[6]
Experimental Protocols
The following are generalized yet detailed methodologies for key experiments in diastereomeric salt resolution using tartrate-based resolving agents.
This protocol is a composite of procedures described in the literature for the resolution of basic compounds with acidic tartrate derivatives.[1][4]
Materials:
-
Racemic mixture (e.g., a chiral amine)
-
Chiral resolving agent (e.g., (+)-tartaric acid, O,O'-dibenzoyl-D-tartaric acid)
-
Solvent(s) (e.g., ethanol, methanol, isopropanol, acetone, water, or mixtures thereof)
-
Standard laboratory glassware (beakers, flasks, filtration apparatus)
-
Heating and stirring equipment
Procedure:
-
Dissolution: Dissolve the racemic mixture in a suitable solvent. The choice of solvent is crucial and often determined empirically to achieve a significant difference in the solubility of the two diastereomeric salts.[1]
-
Addition of Resolving Agent: Add the chiral resolving agent to the solution. The molar ratio of the resolving agent to the racemate can vary; typically, a 1:1 or a 0.5:1 (half-equivalent) ratio is used.[2][4] The mixture is often heated to ensure complete dissolution of all components.
-
Crystallization: Allow the solution to cool gradually to room temperature, and then potentially to a lower temperature (e.g., in an ice bath or refrigerator) to induce crystallization of the less soluble diastereomeric salt. The crystallization time can significantly impact the yield and purity of the salt and may range from a few hours to several days.[1][4] Seeding with a small crystal of the desired diastereomeric salt can sometimes facilitate crystallization.
-
Isolation of Diastereomeric Salt: Collect the precipitated crystals by filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
Analysis of Diastereomeric Purity: The diastereomeric purity of the crystalline salt can be determined by techniques such as NMR spectroscopy or by liberating the enantiomer and measuring its enantiomeric excess.
Once the diastereomeric salt is isolated, the optically pure enantiomer needs to be recovered.
Materials:
-
Diastereomeric salt
-
Acidic or basic solution (e.g., HCl, NaOH, NH₄OH)
-
Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
Procedure:
-
Salt Dissociation: Suspend or dissolve the diastereomeric salt in water or a suitable solvent.
-
pH Adjustment: Add a base (if resolving an acid) or an acid (if resolving a base) to neutralize the resolving agent and liberate the free enantiomer. For example, an aqueous solution of sodium hydroxide or ammonium hydroxide can be used to liberate a basic enantiomer from its salt with a tartaric acid derivative.[1][4]
-
Extraction: Extract the liberated enantiomer into an appropriate organic solvent. Repeat the extraction process multiple times to ensure complete recovery.
-
Washing and Drying: Combine the organic extracts and wash them with water or brine to remove any residual salts. Dry the organic layer over an anhydrous drying agent.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified enantiomer.
-
Determination of Enantiomeric Excess: The enantiomeric excess of the final product is typically determined using chiral High-Performance Liquid Chromatography (HPLC) or by measuring its specific optical rotation.[1]
Visualization of the Diastereomeric Salt Resolution Workflow
The following diagram illustrates the typical workflow for the resolution of a racemic amine using a chiral tartaric acid derivative.
Caption: Workflow of diastereomeric salt resolution.
References
- 1. Optical Resolution of Two Pharmaceutical Bases with Various Uses of Tartaric Acid Derivatives and Their Sodium Salts: Racemic Ephedrine and Chloramphenicol Base - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 5. Two-chiral component microemulsion EKC - chiral surfactant and chiral oil. Part 2: diethyl tartrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Monoethyl Tartrate: A Comprehensive Guide
For researchers and scientists in the fast-paced world of drug development, meticulous attention to safety and operational protocols is paramount. This guide provides essential, step-by-step procedures for the proper disposal of monoethyl tartrate, ensuring the safety of laboratory personnel and environmental compliance. By offering clarity and detailed guidance, we aim to be your trusted partner in laboratory safety and chemical handling.
Immediate Safety and Handling Protocols
When handling this compound, it is crucial to adhere to standard laboratory safety practices. While not classified as a hazardous substance under OSHA's Hazard Communication Standard (29 CFR 1910.1200), good industrial hygiene and safety practices should always be followed.[1]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1]
-
Hand Protection: Wear suitable protective gloves to prevent skin contact.
-
Body Protection: Use a lab coat or other protective clothing to prevent skin exposure.[1]
-
Respiratory Protection: Under normal use conditions with adequate ventilation, no respiratory protection is typically required.[1]
Handling and Storage:
-
Avoid formation of dust.[1]
-
Ensure adequate ventilation.
-
Store in a dry, cool, and well-ventilated place in a tightly closed container.[2]
-
Keep away from incompatible materials such as strong acids, bases, and reducing agents.[2]
Key Chemical and Physical Properties
Understanding the properties of this compound is fundamental to its safe handling and disposal. The following table summarizes its key quantitative data.
| Property | Value |
| Molecular Formula | C₆H₁₀O₆ |
| Molecular Weight | 178.14 g/mol |
| Appearance | White to off-white solid (based on analogous compounds)[1] |
| Melting Point | 48 - 50 °C / 118.4 - 122 °F (for analogous dimethyl L-tartrate)[1] |
| Boiling Point | 157 - 159 °C / 314.6 - 318.2 °F @ 15 hPa (for analogous dimethyl L-tartrate)[1] |
| Flash Point | > 112 °C / > 233.6 °F (for analogous dimethyl L-tartrate)[1] |
| Solubility | Soluble in water (inferred from analogous compounds)[1][2] |
Step-by-Step Disposal Procedures
Proper disposal of this compound is critical to prevent environmental contamination. Do not empty into drains or release into the environment.[1][3] Chemical waste must be disposed of in accordance with local, regional, and national regulations.[1]
Solid this compound Waste
-
Step 1: Collection: Carefully sweep up solid this compound, avoiding dust formation.[1]
-
Step 2: Containerization: Place the collected solid into a clearly labeled, sealed, and suitable container for chemical waste.
-
Step 3: Labeling: Label the container as "Hazardous Waste" or as required by your institution's waste management program, and include the chemical name "this compound".
-
Step 4: Storage: Store the waste container in a designated hazardous waste accumulation area, away from incompatible materials.
-
Step 5: Disposal: Arrange for pickup by your institution's environmental health and safety (EHS) department or a licensed chemical waste disposal company.
Aqueous Solutions Containing this compound
Aqueous solutions containing this compound should not be disposed of down the drain.[4]
-
Step 1: Collection: Pour the aqueous waste into a designated, leak-proof container suitable for liquid chemical waste.
-
Step 2: Neutralization (if applicable): If the solution is acidic or basic due to other components, it may need to be neutralized. This should only be done by trained personnel. For corrosive wastes with no other hazardous characteristics, the pH should be adjusted to between 5.5 and 9.5 before disposal.[4]
-
Step 3: Containerization and Labeling: Securely cap the container and label it clearly with its contents, including "Aqueous Waste with this compound" and any other constituents.
-
Step 4: Disposal: Transfer the container to your designated waste collection area for disposal through your institution's EHS program.
Empty Containers
-
Step 1: Rinsing: Thoroughly rinse the empty container with a suitable solvent (e.g., water). The first rinseate must be collected and disposed of as hazardous chemical waste.[5]
-
Step 2: Air Dry: Allow the rinsed container to air dry completely.
-
Step 3: Disposal: Once clean and dry, the container can typically be disposed of in the regular trash or recycled, depending on institutional policies. If the container held highly toxic chemicals, the first three rinses must be collected as hazardous waste.[5]
Spill Response
-
Step 1: Evacuate and Secure: If a significant spill occurs, evacuate the immediate area and restrict access.
-
Step 2: Personal Protection: Wear the appropriate PPE, including gloves, goggles, and a lab coat.
-
Step 3: Containment and Cleanup: For solid spills, sweep up the material and place it in a suitable container for disposal.[1] For liquid spills, use an inert absorbent material (e.g., sand, silica gel) to soak up the spill, then collect the material into a sealed container.[3]
-
Step 4: Decontamination: Clean the spill area thoroughly.
-
Step 5: Waste Disposal: Label the container with the spilled material and dispose of it as hazardous waste.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the disposal of this compound waste.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
